Product packaging for DL-AP7(Cat. No.:CAS No. 85797-13-3)

DL-AP7

Numéro de catalogue: B3430739
Numéro CAS: 85797-13-3
Poids moléculaire: 225.18 g/mol
Clé InChI: MYDMWESTDPJANS-UHFFFAOYSA-N
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Description

(D)-isomer active as an antagonist of N-methyl-D-aspartate excitation of central neurons;  (L)-isomer inactive;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16NO5P B3430739 DL-AP7 CAS No. 85797-13-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-7-phosphonoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDMWESTDPJANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017823
Record name 2-Amino-7-phosphonoheptanoic acid
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Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85797-13-3
Record name 2-Amino-7-phosphonoheptanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Amino-7-phosphonoheptanoic acid
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Record name 2-Amino-7-phosphonoheptanoic acid
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Record name AP-7
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Foundational & Exploratory

The Core Mechanism of DL-AP7: A Competitive Antagonist at the NMDA Receptor Glutamate Site

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a classical and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system. Its mechanism of action centers on its ability to compete with the endogenous agonist, glutamate (B1630785), for binding to the agonist recognition site on the GluN2 subunit of the NMDA receptor complex. This competitive inhibition prevents the conformational changes necessary for ion channel opening, thereby blocking the influx of calcium and sodium ions that mediate the receptor's physiological and pathological effects. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Quantitative Data: Binding Affinity and Functional Potency

The affinity and potency of this compound at the NMDA receptor have been characterized through various experimental paradigms. The following table summarizes key quantitative data for this compound and its more potent enantiomer, D-AP7.

CompoundParameterValueSpeciesPreparationAssay TypeReference
This compound pA25.20RatCerebral Cortex SlicesElectrophysiology[1]
This compound Ki (calculated)~6.31 µMRatCerebral Cortex SlicesElectrophysiology[1]
D-AP7 pA25.28RatCerebral Cortex SlicesElectrophysiology[1]
D-AP7 Ki (calculated)~5.25 µMRatCerebral Cortex SlicesElectrophysiology[1]

Note on Ki Calculation: The inhibitory constant (Ki) was calculated from the pA2 value using the Cheng-Prusoff equation for competitive antagonists: Ki = IC50 / (1 + [L]/Kd), where for a functional assay like that used to determine pA2, the relationship can be approximated as Ki ≈ 10^(-pA2) M.

Mechanism of Action: Competitive Antagonism at the Glutamate Binding Site

The NMDA receptor is a heterotetrameric ligand-gated ion channel typically composed of two GluN1 and two GluN2 subunits. For the channel to open, two agonist molecules, glutamate and a co-agonist (glycine or D-serine), must bind to their respective recognition sites on the GluN2 and GluN1 subunits, respectively. Additionally, the voltage-dependent magnesium (Mg2+) block within the ion channel pore must be relieved by depolarization of the postsynaptic membrane.[2]

This compound exerts its antagonistic effect by directly competing with glutamate at the S1 and S2 lobes of the ligand-binding domain of the GluN2 subunit. By occupying this site, this compound prevents the agonist-induced conformational change required for channel gating, thus inhibiting ion flux. This competitive nature means that the inhibitory effect of this compound can be overcome by increasing the concentration of glutamate.

cluster_PreSynaptic Presynaptic Terminal cluster_PostSynaptic Postsynaptic Density cluster_BindingSites Binding Sites Glutamate_vesicle Glutamate Glutamate_Site Glutamate Site (GluN2) Glutamate_vesicle->Glutamate_Site Binds NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Channel Gating Glutamate_Site->NMDA_Receptor Agonist Binding Glycine_Site Glycine/D-Serine Site (GluN1) Glycine_Site->NMDA_Receptor Co-agonist Binding Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Ca2+ Influx DL_AP7 This compound DL_AP7->Glutamate_Site Competitively Binds (Inhibits)

Figure 1: Competitive antagonism of this compound at the NMDA receptor.

Impact on Downstream Signaling Pathways

By blocking NMDA receptor-mediated calcium influx, this compound significantly impacts downstream intracellular signaling cascades that are crucial for synaptic plasticity, gene expression, and cell survival. A key pathway affected is the Ras-ERK-CREB signaling cascade.

Upon NMDA receptor activation, the influx of Ca2+ leads to the activation of Calmodulin (CaM). CaM can then activate Ras-guanine nucleotide-releasing factor 1 (Ras-GRF1), which in turn activates Ras.[3][4] Ras initiates a phosphorylation cascade through Raf and MEK, ultimately leading to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus, where it phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CREs) on DNA, promoting the transcription of genes involved in synaptic plasticity and neuronal survival.

This compound, by preventing the initial Ca2+ influx through the NMDA receptor, effectively inhibits this entire downstream signaling cascade.

cluster_nucleus Nucleus DL_AP7 This compound NMDA_R NMDA Receptor DL_AP7->NMDA_R Inhibits Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Mediates CaM Calmodulin (CaM) Ca_Influx->CaM Activates RasGRF1 Ras-GRF1 CaM->RasGRF1 Activates Ras Ras RasGRF1->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates CREB CREB ERK->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Neuronal Survival) pCREB->Gene_Expression Promotes

Figure 2: Inhibition of the NMDA receptor-ERK-CREB signaling pathway by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on key experimental techniques, including electrophysiology and radioligand binding assays.

Electrophysiological Measurement of NMDA Receptor Antagonism

This protocol is based on the methods described by Olverman et al. (1988) for determining the functional antagonism of NMDA receptor agonists in rat cortical slices.[1]

1. Preparation of Cortical Slices:

  • Male Sprague-Dawley rats (150-200g) are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10.

  • Coronal slices (400 µm thick) of the cerebral cortex are prepared using a vibratome.

  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.

  • Extracellular field potentials are recorded from the cortical gray matter using a glass microelectrode filled with 2 M NaCl.

  • A stable baseline response is established by applying the NMDA receptor agonist, NMDA (e.g., 30 µM), at regular intervals.

3. Application of this compound and Data Analysis:

  • This compound is added to the perfusion medium at various concentrations.

  • The inhibitory effect of this compound on the NMDA-induced depolarization is measured.

  • A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's potency.

cluster_Preparation Slice Preparation cluster_Recording Electrophysiological Recording cluster_Antagonism Antagonism Assay Rat_Brain Rat Brain Extraction Slicing Vibratome Slicing (400 µm) Rat_Brain->Slicing Recovery Recovery in aCSF (>1 hr) Slicing->Recovery Perfusion Perfusion with oxygenated aCSF Recovery->Perfusion Recording Extracellular Field Potential Recording Perfusion->Recording NMDA_Application NMDA Application (Baseline) Recording->NMDA_Application DL_AP7_Application This compound Application (Varying Concentrations) NMDA_Application->DL_AP7_Application Inhibition_Measurement Measure Inhibition of NMDA Response DL_AP7_Application->Inhibition_Measurement Schild_Plot Schild Plot Analysis (Determine pA2) Inhibition_Measurement->Schild_Plot

Figure 3: Experimental workflow for electrophysiological characterization of this compound.
Radioligand Binding Assay for NMDA Receptor Occupancy

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of an unlabeled antagonist, such as this compound, for the NMDA receptor.

1. Membrane Preparation:

  • Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate.

  • To each well, the following are added in order: assay buffer, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653), varying concentrations of the unlabeled competitor (this compound), and the membrane preparation.

  • The plate is incubated at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd of radioligand).

Conclusion

This compound serves as a quintessential competitive antagonist of the NMDA receptor, with a well-defined mechanism of action at the glutamate binding site of the GluN2 subunit. Its ability to inhibit NMDA receptor function has made it an invaluable tool in neuroscience research for elucidating the roles of NMDA receptors in synaptic plasticity, excitotoxicity, and various neurological processes. The quantitative data on its binding affinity and functional potency, along with a clear understanding of its impact on downstream signaling pathways, provide a solid foundation for its application in experimental studies and as a reference compound in drug development programs targeting the glutamatergic system.

References

DL-AP7: A Technical Guide to a Competitive NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows to support research and development efforts in neuroscience and pharmacology.

Introduction

This compound, also known as 2-Amino-7-phosphonoheptanoic acid (2-APH), is a widely utilized pharmacological tool in the study of glutamatergic neurotransmission. As a competitive antagonist, this compound selectively binds to the glutamate (B1630785) recognition site on the NMDA receptor, thereby inhibiting its activation by the endogenous agonist, glutamate.[1][2] This action has made this compound an invaluable compound for investigating the physiological and pathophysiological roles of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, including epilepsy, neurodegenerative diseases, and chronic pain, making antagonists like this compound essential for preclinical research in these areas.[3]

Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation.[4] Upon binding of these agonists, and concurrent depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block, the channel opens, allowing for the influx of cations, most notably calcium (Ca2+).[2] This Ca2+ influx triggers a cascade of intracellular signaling pathways.

This compound exerts its antagonistic effect by competing with glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[3] By occupying this site, this compound prevents glutamate from binding and inducing the conformational change necessary for channel opening. This competitive inhibition reduces the frequency of channel opening in the presence of glutamate, thereby diminishing the postsynaptic response and subsequent intracellular signaling.

cluster_0 Postsynaptic Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space NMDA_Receptor NMDA Receptor Channel_Blocked Ion Channel (Closed) NMDA_Receptor->Channel_Blocked Prevents Opening Glutamate Glutamate Glutamate->NMDA_Receptor Binds to Glutamate Site DL_AP7 This compound DL_AP7->NMDA_Receptor Competitively Binds to Glutamate Site

Figure 1: Competitive antagonism of the NMDA receptor by this compound.

Quantitative Data

The affinity and potency of this compound as an NMDA receptor antagonist have been characterized in various studies. The following table summarizes key quantitative data, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), for this compound and other notable NMDA receptor antagonists for comparative purposes. Lower values indicate higher affinity and potency.

CompoundAntagonist TypeKi (nM)IC50 (µM)Brain Region/PreparationReference
This compound Competitive50.96 ± 2.18-Not Specified[5]
D-AP5 Competitive--Hippocampal Slices[6]
CGP-37849 Competitive--Not Specified[1]
Ketamine Uncompetitive--Not Specified[1]
Memantine Uncompetitive-1.5 ± 0.1Cerebellar Granule Neurons[7]

Experimental Protocols

The following sections detail standardized protocols for key in vitro and in vivo experiments used to characterize the activity of NMDA receptor antagonists like this compound.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor. It involves competing the unlabeled test compound (e.g., this compound) with a radiolabeled ligand that has a known high affinity for the glutamate binding site.

Materials:

  • Radioligand: [3H]CGP 39653 (a potent competitive NMDA receptor antagonist)[8]

  • Test Compound: this compound

  • Membrane Preparation: Rat cortical synaptosomes or other brain tissue homogenates expressing NMDA receptors.[8]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold assay buffer

  • Scintillation Fluid

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.[9]

  • Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., 2 nM [3H]CGP 39653), and varying concentrations of the unlabeled test compound (this compound).[8][9]

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. This separates the bound radioligand from the free radioligand.[9]

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity will decrease as the concentration of the unlabeled test compound increases. Plot the data to generate a competition curve and calculate the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[5]

A Prepare Brain Membrane Homogenate B Incubate Membranes with Radioligand and this compound A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki D->E

Figure 2: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors in response to agonist application and the effect of antagonists like this compound on these currents.

Materials:

  • Cell Preparation: Cultured neurons or acute brain slices.

  • External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, buffered to pH 7.4).[10]

  • Internal Solution: To be loaded into the patch pipette, mimicking the intracellular ionic composition (e.g., containing CsCl or K-gluconate).[11]

  • Agonist: NMDA or glutamate.

  • Co-agonist: Glycine or D-serine.

  • Antagonist: this compound.

  • Patch-clamp rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

  • Preparation: Place the cell culture or brain slice in a recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Positioning: Using the micromanipulator, carefully approach a neuron with a glass micropipette filled with internal solution.

  • Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.

  • Recording: Clamp the cell at a holding potential (e.g., -70 mV) and record baseline currents.

  • Agonist Application: Apply the NMDA receptor agonist and co-agonist to the cell and record the resulting inward current.

  • Antagonist Application: Perfuse the cell with a solution containing this compound for a set period, then co-apply the agonist, co-agonist, and this compound.

  • Data Analysis: Measure the amplitude of the NMDA receptor-mediated current in the absence and presence of this compound. A reduction in current amplitude in the presence of this compound indicates antagonism. Dose-response curves can be generated by testing a range of this compound concentrations.

In Vivo Animal Models of Epilepsy

To assess the anticonvulsant properties of this compound in a living organism, various animal models of epilepsy are employed.

Common Models:

  • Maximal Electroshock (MES) Seizure Model: This model induces generalized tonic-clonic seizures via electrical stimulation and is predictive of efficacy against this seizure type in humans.[12][13]

  • Pentylenetetrazole (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This model is useful for identifying compounds that raise the seizure threshold.[12][13]

  • Kindling Model: This model involves repeated sub-convulsive electrical or chemical stimulation of a brain region (e.g., the amygdala), leading to a progressive and permanent increase in seizure susceptibility. It models temporal lobe epilepsy.[14][15]

General Procedure (Example with PTZ model):

  • Animal Preparation: Acclimate rodents (mice or rats) to the testing environment.

  • Drug Administration: Administer this compound or a vehicle control via a specific route (e.g., intraperitoneal injection) at various doses.

  • Seizure Induction: After a predetermined time for the drug to take effect, administer a convulsant dose of PTZ.

  • Behavioral Observation: Observe the animals for a set period and score the severity of seizures based on a standardized scale (e.g., the Racine scale).

  • Data Analysis: Compare the seizure scores and latency to seizure onset between the this compound-treated and vehicle-treated groups. A significant reduction in seizure severity or an increase in seizure latency in the this compound group indicates anticonvulsant activity.

Signaling Pathways and Logical Relationships

The activation of NMDA receptors initiates a complex cascade of intracellular events. The following diagram illustrates the canonical NMDA receptor signaling pathway.

cluster_0 Postsynaptic Membrane cluster_1 Intracellular Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Bind Glycine Glycine/ D-Serine Glycine->NMDA_Receptor Bind Depolarization Membrane Depolarization Depolarization->NMDA_Receptor Relieves Mg2+ Block Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII PKC PKC Activation Ca_Influx->PKC Gene_Expression Changes in Gene Expression CaMKII->Gene_Expression PKC->Gene_Expression LTP_LTD LTP / LTD Gene_Expression->LTP_LTD

Figure 3: Simplified NMDA receptor signaling pathway.

Conclusion

This compound remains a cornerstone pharmacological agent for the study of NMDA receptor function. Its well-characterized mechanism as a competitive antagonist, coupled with its demonstrated in vitro and in vivo activities, makes it an indispensable tool for elucidating the roles of NMDA receptors in health and disease. This guide provides a foundational resource for researchers and drug development professionals, offering key data, detailed experimental methodologies, and visual representations to facilitate further investigation into the complex world of glutamatergic neurotransmission.

References

An In-Depth Technical Guide to DL-2-Amino-7-phosphonoheptanoic Acid: Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-7-phosphonoheptanoic acid (AP7) is a synthetic amino acid analogue that acts as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By competing with the endogenous agonist glutamate (B1630785) at its binding site, AP7 effectively inhibits the ion channel opening, thereby blocking calcium influx and downstream signaling cascades. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of DL-2-Amino-7-phosphonoheptanoic acid. Detailed experimental protocols for its synthesis, in vitro receptor binding assays, and in vivo administration for seizure models are presented to facilitate its application in neuroscience research and drug development.

Chemical Structure and Nomenclature

DL-2-Amino-7-phosphonoheptanoic acid is a chiral compound existing as a racemic mixture of its D- and L-enantiomers. The D-isomer is the pharmacologically active component, exhibiting high affinity for the NMDA receptor, while the L-isomer is largely inactive.[1]

  • IUPAC Name: 2-amino-7-phosphonoheptanoic acid[1]

  • Synonyms: AP7, DL-AP7[1][2]

  • CAS Number: 78966-69-5 (for the DL-racemic mixture)[2]

  • Molecular Formula: C₇H₁₆NO₅P[1][2]

  • Canonical SMILES: C(CCC(C(=O)O)N)CCP(=O)(O)O[1]

  • InChI Key: MYDMWESTDPJANS-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of DL-2-Amino-7-phosphonoheptanoic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Weight 225.18 g/mol [1]
Appearance White solid/powder[3]
Boiling Point (Predicted) 480.1 °C at 760 mmHg[2][4]
Density (Predicted) 1.39 g/cm³[2]
Flash Point (Predicted) 244.2 °C[2]
Solubility Soluble in 1 M NaOH (up to 100 mM). Sparingly soluble in water.[3][5]
Storage Temperature Room Temperature[3]

Pharmacological Profile: NMDA Receptor Antagonism

DL-2-Amino-7-phosphonoheptanoic acid exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[6][7] The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[8]

Upon binding of the co-agonists glutamate and glycine (B1666218) (or D-serine), the NMDA receptor channel opens, allowing the influx of Ca²⁺ ions. This calcium influx triggers a cascade of intracellular signaling events.[8] As a competitive antagonist, AP7 binds to the glutamate recognition site, preventing glutamate from activating the receptor and thereby inhibiting the downstream signaling pathways. This mechanism underlies its potent anticonvulsant and neuroprotective properties observed in various preclinical models.

Signaling Pathway of NMDA Receptor Antagonism

The binding of DL-2-Amino-7-phosphonoheptanoic acid to the NMDA receptor competitively inhibits the binding of glutamate, preventing the conformational change required for channel opening. This blockade of Ca²⁺ influx has several downstream consequences, including the modulation of enzymes, gene expression, and synaptic plasticity.

NMDA_Antagonism_Pathway NMDA Receptor Antagonism Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN2 Subunit) Glutamate->NMDAR Binds to activate AP7 DL-2-Amino-7- phosphonoheptanoic acid (AP7) AP7->NMDAR Competitively binds to inhibit Channel_Opening Ion Channel Opening NMDAR->Channel_Opening Leads to Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx Allows Downstream Downstream Signaling (e.g., CaMKII, CREB activation, Gene Expression) Ca_Influx->Downstream Initiates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Synaptic_Plasticity Modulates Neuronal_Excitation Neuronal Excitation & Excitotoxicity Downstream->Neuronal_Excitation Contributes to

NMDA Receptor Antagonism by AP7.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and experimental application of DL-2-Amino-7-phosphonoheptanoic acid.

Synthesis of DL-2-Amino-7-phosphonoheptanoic Acid

Synthesis_Workflow Synthesis Workflow Start Starting Materials: - Diethyl phosphite (B83602) - 1,5-dibromopentane (B145557) Step1 Step 1: Alkylation Formation of diethyl (5-bromopentyl)phosphonate Start->Step1 Step2 Step 2: Michael Addition Reaction with a protected glycine equivalent Step1->Step2 Step3 Step 3: Hydrolysis & Deprotection Acid or base hydrolysis to yield the final product Step2->Step3 Purification Purification (e.g., Column Chromatography, Recrystallization) Step3->Purification Final_Product DL-2-Amino-7- phosphonoheptanoic acid Purification->Final_Product

General Synthesis Workflow.

Materials:

  • Diethyl phosphite

  • Sodium ethoxide

  • 1,5-dibromopentane

  • Diethyl acetamidomalonate

  • Sodium hydride

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Toluene (B28343)

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

  • Synthesis of Diethyl (5-bromopentyl)phosphonate:

    • Prepare a solution of sodium ethoxide in ethanol.

    • To this, add diethyl phosphite dropwise at room temperature.

    • Add 1,5-dibromopentane and reflux the mixture for several hours.

    • After cooling, filter the mixture and remove the solvent under reduced pressure.

    • Purify the resulting oil by vacuum distillation to obtain diethyl (5-bromopentyl)phosphonate.

  • Alkylation of Diethyl Acetamidomalonate:

    • Prepare a suspension of sodium hydride in dry toluene.

    • Add a solution of diethyl acetamidomalonate in toluene dropwise.

    • To the resulting solution, add the previously synthesized diethyl (5-bromopentyl)phosphonate.

    • Heat the mixture to reflux for several hours.

    • After cooling, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • Reflux the crude product from the previous step with concentrated hydrochloric acid for several hours.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain a solid residue.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure DL-2-Amino-7-phosphonoheptanoic acid.

In Vitro Experiment: Competitive NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of DL-2-Amino-7-phosphonoheptanoic acid for the NMDA receptor using [³H]-CGP 39653 as the radioligand.

Binding_Assay_Workflow Competitive Binding Assay Workflow Membrane_Prep 1. Prepare Synaptic Membranes from Rat Brain Tissue Incubation 2. Incubate Membranes with: - [³H]-CGP 39653 (Radioligand) - Varying concentrations of This compound (Competitor) Membrane_Prep->Incubation Filtration 3. Separate Bound and Free Radioligand via Rapid Vacuum Filtration Incubation->Filtration Counting 4. Quantify Radioactivity on Filters using Liquid Scintillation Counting Filtration->Counting Analysis 5. Data Analysis: - Determine IC₅₀ of this compound - Calculate Ki value Counting->Analysis

Workflow for Competitive Binding Assay.

Materials:

  • Rat cortical membranes (prepared from fresh or frozen tissue)

  • [³H]-CGP 39653 (specific activity ~20-60 Ci/mmol)

  • DL-2-Amino-7-phosphonoheptanoic acid

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Microplate or test tubes

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup:

    • Prepare serial dilutions of DL-2-Amino-7-phosphonoheptanoic acid in assay buffer.

    • In a microplate or test tubes, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand like L-glutamate (for non-specific binding).

      • 50 µL of the DL-2-Amino-7-phosphonoheptanoic acid dilution.

      • 50 µL of [³H]-CGP 39653 (at a final concentration close to its Kd, e.g., 5 nM).

      • 100 µL of the membrane preparation (approximately 100 µg of protein).

  • Incubation: Incubate the reaction mixtures at room temperature for 30 minutes.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters that have been pre-soaked in assay buffer. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of DL-2-Amino-7-phosphonoheptanoic acid.

    • Determine the IC₅₀ value (the concentration of AP7 that inhibits 50% of the specific binding of [³H]-CGP 39653).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Experiment: Intracerebroventricular (ICV) Administration in a Seizure Model

This protocol describes the procedure for administering DL-2-Amino-7-phosphonoheptanoic acid directly into the cerebral ventricles of a rat to assess its anticonvulsant effects in a chemically-induced seizure model.

ICV_Workflow ICV Administration Workflow Surgery 1. Stereotaxic Surgery: Implant a guide cannula into the lateral ventricle of the rat brain Recovery 2. Post-operative Recovery (several days) Surgery->Recovery Drug_Prep 3. Prepare sterile solution of This compound in artificial cerebrospinal fluid (aCSF) Recovery->Drug_Prep Injection 4. Intracerebroventricular (ICV) Injection of this compound or vehicle Drug_Prep->Injection Seizure_Induction 5. Induce Seizures (e.g., via pentylenetetrazol (PTZ) administration) Injection->Seizure_Induction Observation 6. Observe and Score Seizure Activity (e.g., Racine scale) Seizure_Induction->Observation Analysis 7. Data Analysis: Compare seizure latency, duration, and severity between groups Observation->Analysis

Workflow for In Vivo ICV Study.

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical instruments

  • DL-2-Amino-7-phosphonoheptanoic acid

  • Artificial cerebrospinal fluid (aCSF)

  • Pentylenetetrazol (PTZ) or another convulsant agent

  • Microinjection pump and syringe

Procedure:

  • Cannula Implantation Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm posterior, ±1.5 mm lateral, -3.5 mm ventral).[9]

    • Drill a small hole in the skull at the determined coordinates.

    • Slowly lower the guide cannula to the desired depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the incision and provide post-operative care, including analgesics. Allow the animal to recover for at least one week.

  • Intracerebroventricular Injection:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula from the guide cannula.

    • Connect a microinjection syringe containing the this compound solution (e.g., 10-50 nmol in 1-5 µL of aCSF) to an injection cannula.

    • Insert the injection cannula into the guide cannula.

    • Infuse the solution at a slow rate (e.g., 0.5 µL/min) using a microinjection pump.

    • After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion.

    • Withdraw the injection cannula and replace the dummy cannula.

  • Seizure Induction and Observation:

    • Approximately 15-30 minutes after the ICV injection, administer a convulsant agent (e.g., PTZ, 60 mg/kg, intraperitoneally).

    • Immediately place the animal in an observation chamber and record its behavior for at least 30 minutes.

    • Score the severity of seizures using a standardized scale (e.g., the Racine scale).

    • Measure the latency to the first seizure and the duration of seizure activity.

  • Data Analysis:

    • Compare the seizure scores, latencies, and durations between the vehicle-treated control group and the this compound-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

DL-2-Amino-7-phosphonoheptanoic acid is a valuable pharmacological tool for investigating the role of NMDA receptors in a wide range of physiological and pathological processes. Its selectivity and competitive mechanism of action make it a cornerstone antagonist in neuroscience research. The detailed chemical, physical, and pharmacological data, along with the comprehensive experimental protocols provided in this guide, are intended to support researchers in the effective application of this compound in their studies, ultimately contributing to a deeper understanding of NMDA receptor function and the development of novel therapeutics for neurological disorders.

References

Foundational Research on DL-AP7 and Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on DL-2-amino-7-phosphonoheptanoic acid (DL-AP7), a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and its pivotal role in the study of synaptic plasticity. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Concepts: this compound and Synaptic Plasticity

This compound is a crucial pharmacological tool for elucidating the mechanisms of synaptic plasticity, the activity-dependent modification of the strength of synaptic transmission.[1] A primary form of synaptic plasticity, Long-Term Potentiation (LTP), is widely considered a cellular correlate of learning and memory. The induction of most forms of LTP is critically dependent on the activation of NMDA receptors.[2][3] this compound, by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor, acts as a potent inhibitor of LTP induction, thereby allowing researchers to dissect the molecular underpinnings of this fundamental neurological process.[1][4]

Quantitative Data: Pharmacological Profile of AP7 Derivatives

The following table summarizes the available quantitative data for this compound and its more active D-isomer, D-AP7. These values indicate the affinity and kinetics of their interaction with the NMDA receptor.

CompoundParameterValueSpeciesPreparationMethod
This compound Dissociation Constant (Kd)1.8 µMRatCerebral cortex homogenatesRadioligand binding assay ([3H]-DL-AP7)[5]
D-AP7 Association Rate Constant (kon)1.4 x 10⁷ M⁻¹s⁻¹--Electrophysiology
D-AP7 Dissociation Rate Constant (koff)20.3 s⁻¹--Electrophysiology

Experimental Protocols

The following section details a standard experimental protocol for investigating the effect of this compound on Long-Term Potentiation (LTP) in hippocampal brain slices using electrophysiology.

Preparation of Hippocampal Slices
  • Animal Euthanasia and Brain Extraction: A rodent (typically a rat or mouse) is anesthetized and euthanized in accordance with institutional animal care and use committee guidelines. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.

  • Slicing: The hippocampus is dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature and allowed to recover for at least 1 hour before recordings commence.

Electrophysiological Recording
  • Slice Transfer: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (typically 30-32°C).

  • Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway to stimulate presynaptic fibers, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Baseline synaptic responses are established by delivering single test pulses at a low frequency (e.g., 0.05 Hz) for a stable period (typically 20-30 minutes). The stimulus intensity is adjusted to elicit a fEPSP amplitude that is approximately 30-50% of the maximum.

LTP Induction and Pharmacological Manipulation
  • Application of this compound: For the experimental group, this compound is bath-applied to the slice at a concentration sufficient to antagonize NMDA receptors (typically in the range of 50-100 µM) for a period before and during the LTP induction protocol. The control group receives the vehicle solution.

  • LTP Induction Protocol: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of several bursts of high-frequency stimuli (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).

  • Post-Induction Recording: Following the induction protocol, fEPSPs are recorded for at least 60 minutes to monitor the potentiation of the synaptic response.

Data Analysis

The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is quantified as the percentage increase in the average fEPSP slope during the last 10 minutes of the post-induction recording period compared to the average baseline slope. Statistical analysis (e.g., t-test or ANOVA) is used to compare the degree of LTP between the control and this compound treated groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in NMDA receptor-dependent LTP and a typical experimental workflow for its investigation.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine cluster_membrane Postsynaptic Membrane Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx PKC PKC NMDA_R->PKC Ca2+ influx AC Adenylyl Cyclase NMDA_R->AC Ca2+ influx AMPA_R->NMDA_R Depolarization (removes Mg2+ block) AMPA_R_insertion ↑ AMPA-R Trafficking & Insertion CaMKII->AMPA_R_insertion AMPA_R_phos ↑ AMPA-R Phosphorylation & Conductance CaMKII->AMPA_R_phos PKC->AMPA_R_insertion PKA PKA PKA->AMPA_R_insertion AC->PKA cAMP CaN Calcineurin PP1 PP1 DLAP7 This compound DLAP7->NMDA_R Blocks

Caption: NMDA Receptor-Dependent LTP Signaling Pathway.

LTP_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr) Slice_Prep->Recovery Baseline Baseline Recording of fEPSPs (20-30 min) Recovery->Baseline Drug_App Bath Application of This compound or Vehicle Baseline->Drug_App LTP_Induction LTP Induction (e.g., Theta-Burst Stimulation) Drug_App->LTP_Induction Post_Rec Post-Induction Recording (≥60 min) LTP_Induction->Post_Rec Data_Analysis Data Analysis: Measure fEPSP slope, Quantify LTP Post_Rec->Data_Analysis

Caption: Experimental Workflow for Studying LTP.

References

The Role of DL-AP7 in Attenuating NMDA-Induced Convulsions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) in blocking convulsions induced by the overstimulation of the N-methyl-D-aspartate (NMDA) receptor. This compound is a selective and competitive antagonist of the NMDA receptor, demonstrating anticonvulsant properties in various preclinical models. This document consolidates key quantitative data, details established experimental protocols for inducing and evaluating convulsions, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a crucial role in excitatory neurotransmission within the central nervous system. Its overactivation is implicated in a range of neurological conditions, including epilepsy. The influx of Ca²⁺ through the NMDA receptor channel, when excessively stimulated by agonists like NMDA, can lead to excitotoxicity and seizure activity. Consequently, antagonists of the NMDA receptor are a key area of investigation for the development of novel anticonvulsant therapies.

DL-2-Amino-7-phosphonoheptanoic acid (this compound) is a competitive antagonist that specifically targets the glutamate binding site on the NMDA receptor. By competing with glutamate, this compound prevents the conformational changes necessary for channel opening, thereby inhibiting ion flux and subsequent neuronal hyperexcitability. This guide explores the quantitative efficacy and methodological considerations for studying this compound's role in blocking NMDA-induced convulsions.

Quantitative Data on Anticonvulsant Activity

The anticonvulsant efficacy of this compound has been evaluated in various seizure models. While specific dose-response data for NMDA-induced convulsions is not extensively tabulated in single publications, a compilation of findings from multiple studies allows for a quantitative assessment of its potency relative to other NMDA receptor antagonists.

Seizure ModelAnimal ModelAdministration RouteAntagonistED₅₀ (μmol/kg)Relative Potency Comments
Audiogenic SeizuresGenetically Epilepsy-Prone RatsIntraperitonealThis compound (2AP7) -Least potent among the tested competitive antagonists.
Audiogenic SeizuresGenetically Epilepsy-Prone RatsIntraperitonealCGP 3784911.6Most potent.
Audiogenic SeizuresGenetically Epilepsy-Prone RatsIntraperitonealCGP 39551-Highly potent.
Audiogenic SeizuresGenetically Epilepsy-Prone RatsIntraperitonealCPPene-Highly potent.
Audiogenic SeizuresGenetically Epilepsy-Prone RatsIntraperitoneal(-)-CPP-Minor potency.
Audiogenic SeizuresGenetically Epilepsy-Prone RatsIntraperitoneal(+)-CPP-Minor potency.

Table 1: Comparative Anticonvulsant Potency of Competitive NMDA Antagonists in Audiogenic Seizure Model[1]

Experimental Protocols

The following protocols are synthesized from established methodologies for inducing convulsions with NMDA and assessing the anticonvulsant activity of compounds like this compound.

NMDA-Induced Convulsion Model in Rodents

This protocol describes the induction of seizures in mice or rats through the administration of NMDA.

3.1.1. Materials

  • N-methyl-D-aspartic acid (NMDA)

  • Saline solution (0.9% NaCl)

  • DL-2-Amino-7-phosphonoheptanoic acid (this compound)

  • Vehicle for this compound (e.g., saline)

  • Male CF-1 mice or Sprague-Dawley rats

  • Intracerebroventricular (i.c.v.) or Intraperitoneal (i.p.) injection apparatus

  • Observation chamber

  • Video recording equipment (optional)

  • Electroencephalogram (EEG) recording equipment (optional)

3.1.2. Procedure

  • Animal Preparation: Acclimatize animals to the laboratory environment for at least one week prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Preparation: Dissolve NMDA in saline to the desired concentration. Convulsant doses in developing rats range from 15-30 mg/kg for intraperitoneal administration[3]. For intracerebroventricular administration in mice, a dose is used that reliably induces convulsions[2]. Dissolve this compound in its vehicle to the desired concentrations for constructing a dose-response curve.

  • This compound Administration: Administer this compound or its vehicle to the animals via the chosen route (e.g., i.p. or i.c.v.) at a specified time before NMDA administration.

  • NMDA Administration: At the designated time following antagonist/vehicle administration, inject NMDA via the chosen route.

    • Intraperitoneal (i.p.) Injection: Inject the NMDA solution into the peritoneal cavity.

    • Intracerebroventricular (i.c.v.) Injection: For conscious mice, a freehand injection into the lateral brain ventricle can be performed as described by Clark et al. (1968)[2].

  • Observation and Scoring: Immediately after NMDA injection, place the animal in the observation chamber and record its behavior for a predetermined period (e.g., 30 minutes). Seizure activity can be scored based on a predefined scale, noting the latency to and duration of different seizure stages (e.g., wild running, clonic convulsions, tonic-clonic convulsions, and lethality). A characteristic sequence of seizure activity following systemic NMDA injection in developing rats includes initial behavioral arrest, followed by hyperactivity, agitation, emprosthotonus, and generalized tonic-clonic seizures[3].

  • Data Analysis: Analyze the data to determine the dose of this compound that provides a certain level of protection against NMDA-induced convulsions (e.g., ED₅₀). This can be calculated based on the percentage of animals protected from a specific seizure endpoint (e.g., tonic-clonic convulsions) at each dose of this compound. Statistical analysis is then performed to compare the effects of different doses of this compound with the vehicle control group.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 subunit DL_AP7 This compound DL_AP7->NMDA_Receptor Competitively Blocks Glutamate Binding Site Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 subunit Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activates Ca_ion Ca²⁺ Influx Ion_Channel->Ca_ion Allows Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Convulsions Convulsions Excitotoxicity->Convulsions

Caption: Mechanism of this compound at the NMDA receptor.

Experimental Workflow

The following diagram outlines the workflow for assessing the anticonvulsant efficacy of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimatization (Mice/Rats) Antagonist_Admin Administer this compound or Vehicle (i.p. or i.c.v.) Animal_Prep->Antagonist_Admin Drug_Prep Drug Preparation (this compound, NMDA, Vehicle) Drug_Prep->Antagonist_Admin NMDA_Admin Administer NMDA (i.p. or i.c.v.) Antagonist_Admin->NMDA_Admin Observation Observe and Score Seizure Activity NMDA_Admin->Observation Data_Collection Record Seizure Latency, Duration, and Severity Observation->Data_Collection ED50_Calc Calculate ED₅₀ of this compound Data_Collection->ED50_Calc Stats Statistical Analysis ED50_Calc->Stats

Caption: Workflow for evaluating this compound's anticonvulsant activity.

Logical Relationship

The following diagram illustrates the logical relationship between NMDA receptor activation, this compound intervention, and the resulting physiological outcome.

Logical_Relationship NMDA_Activation NMDA Receptor Overactivation Ca_Influx Excessive Ca²⁺ Influx NMDA_Activation->Ca_Influx Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Neuronal_Hyperexcitability Convulsions Convulsive Seizures Neuronal_Hyperexcitability->Convulsions DL_AP7 This compound Administration Blockade Competitive Blockade of NMDA Receptor DL_AP7->Blockade Blockade->NMDA_Activation Prevents

Caption: Logical flow of NMDA-induced convulsions and this compound's intervention.

Conclusion

This compound is a well-established competitive antagonist of the NMDA receptor with clear anticonvulsant effects against seizures induced by NMDA. While it may be less potent than other competitive antagonists in certain seizure models, its efficacy in blocking NMDA-induced convulsions is significant. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation of this compound and other NMDA receptor antagonists. Further research to establish a comprehensive dose-response profile of this compound specifically against NMDA-induced convulsions will be crucial for a more complete understanding of its therapeutic potential.

References

An In-depth Technical Guide to the Pharmacology of DL-AP7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a classical and potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission in the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, binding affinity, and its effects in both in vitro and in vivo models. The document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for seminal studies, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important pharmacological tool.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, is fundamental to synaptic plasticity, learning, and memory. Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a significant target for drug discovery. This compound, as a competitive antagonist at the glutamate binding site of the NMDA receptor, has been instrumental in elucidating the physiological and pathological roles of NMDA receptor signaling. This guide serves as a technical resource for researchers and drug development professionals working with or interested in the pharmacological profile of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of the endogenous agonist, glutamate, to the GluN2 subunit of the NMDA receptor. This action prevents the conformational change required for channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions that is characteristic of NMDA receptor activation. This blockade of ion flow underlies the observed effects of this compound on neuronal excitability and synaptic plasticity.

Signaling Pathway of NMDA Receptor Activation and this compound Antagonism

The following diagram illustrates the signaling cascade initiated by NMDA receptor activation and the point of intervention for this compound.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 subunit DLAP7 This compound DLAP7->NMDA_Receptor Competitively blocks Glutamate binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates MAPK MAPK/ERK CaMKII->MAPK PKC->MAPK CREB CREB MAPK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->Gene_Expression Regulates

NMDA Receptor signaling cascade and this compound's point of action.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a comparative overview of its binding affinity and in vivo efficacy.

Table 1: In Vitro Binding Affinity of this compound

ParameterValueRadioligandTissue/Cell LineReference
pA₂ 5.20N/A (Functional Assay)Rat Cortical Slice[1]
Kᵢ Data not available
IC₅₀ Data not available

Table 2: In Vivo Efficacy of this compound

Experimental ModelSpeciesRoute of AdministrationEffective DoseEffectReference
NMDA-induced convulsions MouseIntracerebroventricular (ICV)ED₅₀ = 0.22 nmol/mouseBlockade of convulsions[2]
Passive Avoidance Task RatIntracerebral (Nucleus Accumbens)1 µg/µLDisruption of acquisition[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound for the NMDA receptor.

Radioligand_Binding_Assay start Start prep Prepare Brain Membranes (e.g., cortical tissue) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]glutamate) - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Ligand (e.g., rapid filtration) incubate->separate quantify Quantify Radioactivity (e.g., liquid scintillation counting) separate->quantify analyze Data Analysis (Determine IC₅₀ and calculate Kᵢ) quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Protocol Steps:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]glutamate or a competitive antagonist radioligand like [³H]CGP39653) and a range of concentrations of the unlabeled competitor, this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known NMDA receptor ligand).

  • Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand in the solution. This is typically achieved by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding is the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology

This protocol describes how to measure the effect of this compound on NMDA receptor-mediated currents in neurons.

Patch_Clamp start Start prep Prepare Brain Slices or Primary Neuronal Culture start->prep patch Establish Whole-Cell Patch Clamp Configuration on a Neuron prep->patch record_baseline Record Baseline NMDA-evoked Currents (Voltage Clamp) patch->record_baseline apply_drug Bath-apply this compound at Varying Concentrations record_baseline->apply_drug record_drug Record NMDA-evoked Currents in the Presence of this compound apply_drug->record_drug analyze Analyze Current Amplitude Reduction to Determine IC₅₀ record_drug->analyze end End analyze->end

Workflow for whole-cell patch clamp electrophysiology.

Protocol Steps:

  • Cell Preparation: Prepare acute brain slices or primary neuronal cultures containing neurons that express NMDA receptors.

  • Patch Clamp Recording: Using a glass micropipette filled with an appropriate internal solution, establish a whole-cell patch-clamp recording from a target neuron.

  • Baseline Recording: In voltage-clamp mode, hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel. Evoke NMDA receptor-mediated currents by locally applying NMDA or by electrical stimulation of presynaptic inputs. Record the baseline current amplitude.

  • Drug Application: Perfuse the recording chamber with a solution containing this compound at a known concentration.

  • Recording with Drug: After a period of equilibration with the drug, evoke and record the NMDA receptor-mediated currents again.

  • Data Analysis: Compare the amplitude of the currents recorded in the presence of this compound to the baseline amplitude. Repeat this for a range of this compound concentrations to generate a dose-response curve and determine the IC₅₀ value for the inhibition of NMDA receptor currents.

Passive Avoidance Task

This behavioral test is used to assess the effect of this compound on learning and memory.

Passive_Avoidance start Start habituation Habituation Phase: Animal explores apparatus start->habituation drug_admin Administer this compound or Vehicle habituation->drug_admin training Training Phase: Animal enters dark compartment and receives a mild foot shock retention Retention Test (e.g., 24h later): Measure latency to enter dark compartment training->retention drug_admin->training analyze Compare latencies between This compound and vehicle groups retention->analyze end End analyze->end

Workflow for the passive avoidance task.

Protocol Steps:

  • Apparatus: The apparatus consists of two compartments, one brightly lit and one dark, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

  • Habituation: On the first day, allow the animal to freely explore both compartments of the apparatus for a set period.

  • Drug Administration: Before the training session, administer this compound or a vehicle control to the animals via the desired route (e.g., intracerebral injection).

  • Training: Place the animal in the light compartment. Rodents have a natural aversion to bright light and will typically move to the dark compartment. When the animal enters the dark compartment, deliver a mild, brief electric foot shock.

  • Retention Test: After a set interval (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment. An increased latency is indicative of memory of the aversive stimulus.

  • Data Analysis: Compare the step-through latencies of the this compound-treated group with the control group. A shorter latency in the this compound group suggests an impairment of learning and memory consolidation.

Pharmacokinetics and Pharmacodynamics

Limited information is available regarding the detailed pharmacokinetic profile of this compound. As a phosphonic acid derivative and an amino acid analog, it is expected to have low oral bioavailability and limited ability to cross the blood-brain barrier when administered peripherally. This is why many in vivo studies have utilized direct central administration (e.g., intracerebroventricular or intracerebral injections) to bypass these barriers and achieve pharmacologically relevant concentrations in the CNS. The pharmacodynamics of this compound are directly related to its concentration at the NMDA receptor, with higher concentrations leading to a greater degree of receptor blockade and more pronounced physiological effects.

Conclusion

This compound remains a valuable pharmacological tool for the study of NMDA receptor function. Its competitive antagonist action at the glutamate binding site provides a specific means to probe the role of this receptor in a wide array of physiological and pathological processes. While its pharmacokinetic properties limit its systemic use, its utility in preclinical in vitro and in vivo models is well-established. This guide has provided a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols, to support its continued use in neuroscience research and drug discovery. Further research is warranted to fully characterize its binding kinetics and pharmacokinetic profile.

References

Preliminary In Vivo Studies of DL-AP7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-AP7 (DL-2-amino-7-phosphonoheptanoic acid) is a synthetic amino acid derivative that acts as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, is critically involved in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neurodegenerative diseases, and neuropathic pain. This technical guide provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, with a focus on its anticonvulsant and behavioral effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration of NMDA receptor antagonists for therapeutic development.

Core Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor complex. This action prevents the endogenous agonist, glutamate, from binding and activating the receptor, thereby inhibiting the influx of calcium ions (Ca2+) into the neuron. The influx of Ca2+ through the NMDA receptor is a critical event that triggers a cascade of intracellular signaling pathways involved in both normal physiological processes and pathological conditions. By blocking this initial step, this compound effectively dampens excessive neuronal excitation.

Signaling Pathway of NMDA Receptor Activation and this compound Inhibition

The following diagram illustrates the signaling pathway initiated by NMDA receptor activation and the point of intervention by this compound.

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate Binding Ca_channel Ion Channel NMDA_R->Ca_channel Activation Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Signaling_Cascade Intracellular Signaling Cascade Ca_ion->Signaling_Cascade Cellular_Response Cellular Response (e.g., LTP, Excitotoxicity) Signaling_Cascade->Cellular_Response DL_AP7 This compound DL_AP7->NMDA_R Competitive Antagonism

NMDA receptor signaling and this compound's point of inhibition.

In Vivo Anticonvulsant Activity

This compound has demonstrated significant anticonvulsant properties in various preclinical models of epilepsy. Its ability to suppress seizure activity is directly linked to its antagonism of NMDA receptors, which are known to be hyperactive during epileptic events.

Quantitative Data on Anticonvulsant Effects
Animal ModelSeizure Induction AgentAdministration Route of this compoundEffective DoseObserved EffectReference
MiceNMDA (intracerebroventricular)Intraperitoneal (i.p.)1 mmol/kgAnticonvulsant effect[1]
RatsAudiogenic (Metaphit-induced)Intracerebroventricular (i.c.v.)0.03 µmolComplete blockade of seizures
RatsBicuculline (intravenous)Microinjection into deep prepiriform cortex1 nmolPrevention of seizures[2]
RatsElectroshockFocal injection into substantia nigraDose-dependentSuppression of tonic extensor seizures[3]
Experimental Protocol: NMDA-Induced Seizure Model in Mice

This protocol is a representative example of how the anticonvulsant activity of this compound can be assessed.

Anticonvulsant_Workflow Animal_Prep Animal Preparation (e.g., Male Swiss Mice) Drug_Admin This compound Administration (Intraperitoneal) Animal_Prep->Drug_Admin NMDA_Admin NMDA Administration (Intracerebroventricular) Drug_Admin->NMDA_Admin 30 min post-injection Observation Seizure Observation (e.g., Clonic-tonic convulsions) NMDA_Admin->Observation Data_Analysis Data Analysis (e.g., ED50 calculation) Observation->Data_Analysis

Workflow for assessing anticonvulsant activity of this compound.

Methodology:

  • Animals: Male Swiss mice are typically used.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

  • Seizure Induction: 30 minutes after this compound or vehicle administration, a convulsive dose of N-methyl-D-aspartate (NMDA) is injected directly into the cerebral ventricles (intracerebroventricularly, i.c.v.).

  • Observation: Animals are observed for the onset, duration, and severity of seizures, typically characterized by clonic and tonic convulsions.

  • Data Analysis: The dose of this compound that protects 50% of the animals from seizures (ED50) is calculated to quantify its anticonvulsant potency.

Effects on Learning and Memory: Passive Avoidance Task

The role of NMDA receptors in learning and memory processes makes this compound a tool to probe these functions. The passive avoidance task is a common behavioral paradigm used to assess the effects of compounds on memory formation.

Quantitative Data on Passive Avoidance Task
Animal ModelThis compound DoseAdministration RouteTiming of AdministrationObserved EffectReference
Rats1 µg/µlBilateral injection into Nucleus Accumbens10 min before trainingDisrupted acquisition of the task[4]
Rats-Intracerebroventricular-Decreased retention latencies[5]
Experimental Protocol: Step-Through Passive Avoidance Task

This protocol outlines the methodology for evaluating the impact of this compound on learning and memory.

Passive_Avoidance_Workflow cluster_training Training Day cluster_testing Testing Day (24h later) Acclimation Acclimation to Light Compartment Entry Entry to Dark Compartment Acclimation->Entry Shock Mild Foot Shock Entry->Shock Placement Placement in Light Compartment Latency_Measurement Measure Latency to Enter Dark Compartment Placement->Latency_Measurement Drug_Admin This compound Administration Drug_Admin->Acclimation Pre-training

Workflow for the passive avoidance learning experiment.

Methodology:

  • Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Training (Acquisition Phase):

    • A mouse is placed in the light compartment.

    • After a brief habituation period, the door to the dark compartment is opened.

    • Rodents have a natural aversion to bright light and will typically enter the dark compartment.

    • Upon entering the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

    • The mouse is then returned to its home cage.

  • Testing (Retention Phase):

    • 24 hours after the training, the mouse is placed back into the light compartment.

    • The time it takes for the mouse to enter the dark compartment (step-through latency) is recorded.

    • A longer latency is indicative of the mouse remembering the aversive stimulus associated with the dark chamber.

  • Drug Treatment: this compound or vehicle is administered at different time points relative to the training and testing phases (e.g., before training, immediately after training, or before testing) to assess its effect on acquisition, consolidation, or retrieval of memory, respectively.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development as a therapeutic agent.

Quantitative Pharmacokinetic Data

A study investigating the uptake of radiolabeled this compound in mice after intraperitoneal injection provided the following key finding:

ParameterValueTime Post-InjectionReference
Peak Brain Concentration-30 minutes

Conclusion

The preliminary in vivo studies on this compound have established its role as a potent anticonvulsant and a modulator of learning and memory, consistent with its mechanism of action as a competitive NMDA receptor antagonist. The available data provides a solid foundation for further investigation into its therapeutic potential. However, to advance the development of this compound or similar compounds, a more comprehensive characterization of its dose-response relationships in various seizure models, its effects on different cognitive domains, and a detailed pharmacokinetic profile are essential. This technical guide summarizes the current state of knowledge and highlights the areas where further research is warranted to fully elucidate the preclinical profile of this compound.

References

The Enantiomeric Distinction: A Technical Guide to DL-AP7 and its Active Form, D-AP7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences between the racemic mixture DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) and its biologically active dextrorotatory enantiomer, D-2-Amino-7-phosphonoheptanoic acid (D-AP7). Both compounds are recognized as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. However, their pharmacological activities differ significantly, a crucial consideration for researchers in neuroscience and drug development.

Core Concepts: Chirality and NMDA Receptor Antagonism

This compound is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In pharmacology, it is common for only one enantiomer of a chiral drug to be responsible for the desired physiological effect, while the other may be less active, inactive, or even contribute to undesirable side effects. In the case of AP7, the D-isomer is the active form that competitively inhibits the glutamate (B1630785) binding site on the NMDA receptor.[1]

The NMDA receptor is a ligand-gated ion channel that is critical for synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Competitive antagonists like D-AP7 bind to the same site as the endogenous agonist glutamate, thereby preventing receptor activation and the subsequent influx of calcium ions.

Quantitative Comparison of this compound and D-AP7

The potency of NMDA receptor antagonists can be quantified using various parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The following table summarizes the available quantitative data for this compound and D-AP7.

ParameterThis compoundD-AP7L-AP7MethodSource
pA₂ value 5.205.28-Antagonism of NMDA-induced depolarizations in rat cortical slice[2]
IC₅₀ 11.1 µM--Antagonism of NMDA in cortical wedges
kₒₙ (M⁻¹s⁻¹) -1.4 x 10⁷-Voltage clamp in mouse hippocampal neurons[3]
kₒff (s⁻¹) -20.3-Voltage clamp in mouse hippocampal neurons[3]

Experimental Protocols

Radioligand Binding Assay for Competitive NMDA Receptor Antagonists

This protocol outlines a general method for determining the binding affinity of competitive antagonists like D-AP7 to the NMDA receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Rat brain cortices (source of NMDA receptors)

  • [³H]-CGP 39653 (radioligabeled NMDA receptor antagonist)

  • Test compounds (D-AP7, this compound)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the synaptic membranes containing NMDA receptors.

  • Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [³H]-CGP 39653 and varying concentrations of the unlabeled test compound (e.g., D-AP7).

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a controlled temperature (e.g., 4°C) for a specific duration.

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Brain Rat Brain Cortices Homogenize Homogenization Brain->Homogenize Centrifuge Centrifugation & Washing Homogenize->Centrifuge Membranes Synaptic Membranes Centrifuge->Membranes Incubate Incubation with [³H]-CGP 39653 & Test Compound Membranes->Incubate Filter Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot IC50 Determine IC₅₀ Plot->IC50 Ki Calculate Kᵢ IC50->Ki

Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of NMDA receptor-mediated currents in neurons and their inhibition by antagonists like D-AP7.

Objective: To characterize the effect of D-AP7 on NMDA receptor-mediated postsynaptic currents.

Materials:

  • Neuronal cell culture or brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • NMDA

  • Glycine (B1666218) (co-agonist)

  • CNQX (AMPA receptor antagonist)

  • Picrotoxin (B1677862) (GABAₐ receptor antagonist)

  • D-AP7

Procedure:

  • Preparation: Prepare brain slices or cultured neurons for recording. Place the preparation in a recording chamber continuously perfused with aCSF.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.

  • Cell Patching: Under microscopic guidance, approach a neuron with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Recording: Clamp the neuron at a holding potential of -70 mV. Apply a solution containing NMDA and glycine to evoke an inward current. To isolate NMDA receptor currents, the aCSF should contain CNQX and picrotoxin to block AMPA and GABAₐ receptors, respectively.

  • Antagonist Application: After establishing a stable baseline of NMDA-evoked currents, perfuse the chamber with aCSF containing a known concentration of D-AP7.

  • Data Acquisition: Record the NMDA-evoked currents before, during, and after the application of D-AP7.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of D-AP7. Calculate the percentage of inhibition for different concentrations of the antagonist to determine its IC₅₀.

cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_analysis Data Analysis Prep Prepare Brain Slice or Cultured Neurons Patch Form Giga-seal on Neuron Prep->Patch Pipette Fabricate and Fill Patch Pipette Pipette->Patch WholeCell Establish Whole-Cell Configuration Patch->WholeCell Baseline Record Baseline NMDA-evoked Current WholeCell->Baseline Antagonist Apply D-AP7 Baseline->Antagonist Washout Washout and Record Recovery Antagonist->Washout Measure Measure Current Amplitudes Washout->Measure Inhibition Calculate % Inhibition Measure->Inhibition IC50 Determine IC₅₀ Inhibition->IC50 Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds DAP7 D-AP7 DAP7->NMDAR Blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates No_Ca_influx No Ca²⁺ Influx NMDAR->No_Ca_influx CaMKII CaMKII Ca_influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_expression Regulates Blocked_signaling Downstream Signaling Blocked No_Ca_influx->Blocked_signaling

References

The Core Principles of NMDA Receptor Antagonism by DL-AP7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of N-methyl-D-aspartate (NMDA) receptor antagonism by DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7). We will delve into the molecular mechanisms of action, present quantitative binding data, and provide detailed experimental protocols for the characterization of this widely used competitive antagonist.

The NMDA Receptor: A Key Player in Excitatory Neurotransmission

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[1] Its activation requires the simultaneous binding of two co-agonists: glutamate (B1630785) and glycine (B1666218) (or D-serine).[1] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably Calcium (Ca2+), which acts as a critical second messenger in various cellular processes, including synaptic plasticity, learning, and memory.

NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity and channel kinetics.

This compound: A Competitive Antagonist at the Glutamate Binding Site

This compound is a phosphono-substituted α-amino acid that functions as a selective and competitive antagonist at the NMDA receptor.[2] Its mechanism of action involves binding to the glutamate recognition site located on the GluN2 subunit, thereby preventing the endogenous agonist, glutamate, from activating the receptor.[2][3] This competitive inhibition effectively blocks the opening of the ion channel, preventing the influx of Ca2+ and subsequent downstream signaling cascades. The D-enantiomer, D-AP7, is the more active form.[2]

Quantitative Analysis of this compound Binding

The affinity and kinetics of this compound and its active enantiomer, D-AP7, for the NMDA receptor have been characterized using various experimental techniques. The following table summarizes key quantitative data.

CompoundParameterValueSpecies/TissueMethod
This compound Kd1.8 µMRat Cerebral Cortex HomogenatesRadioligand Binding Assay ([3H]-DL-AP7)
D-AP7 kon1.4 x 10^7 M-1 s-1Mouse Hippocampal NeuronsWhole-Cell Patch Clamp
D-AP7 koff20.3 s-1Mouse Hippocampal NeuronsWhole-Cell Patch Clamp
D-AP7 Ki (calculated)1.45 µMMouse Hippocampal NeuronsCalculated from kon/koff

Note: Ki was calculated using the formula Ki = koff / kon.

Visualizing the Mechanism and Experimental Workflows

To further elucidate the principles of this compound antagonism, the following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2 Ion Channel (Blocked by Mg2+) Glutamate->NMDA_Receptor:f1 Binds Glycine Glycine Glycine->NMDA_Receptor:f0 Binds DL_AP7 This compound DL_AP7->NMDA_Receptor:f1 Competitively Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opens (upon depolarization) Signaling_Cascades Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Signaling_Cascades

Figure 1: NMDA Receptor Signaling and this compound Inhibition.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_electrophysiology Whole-Cell Patch Clamp Electrophysiology Tissue_Prep 1. Prepare Brain Membrane Homogenate Incubation 2. Incubate with [3H]-DL-AP7 and varying concentrations of unlabeled this compound Tissue_Prep->Incubation Separation 3. Separate Bound and Free Radioligand (Filtration) Incubation->Separation Counting 4. Quantify Radioactivity Separation->Counting Analysis_Radio 5. Determine Kd/Ki Counting->Analysis_Radio Slice_Prep 1. Prepare Acute Brain Slices Patching 2. Obtain Whole-Cell Configuration on a Neuron Slice_Prep->Patching Recording 3. Record NMDA Receptor- mediated Currents Patching->Recording Antagonist_App 4. Apply this compound and Measure Inhibition Recording->Antagonist_App Analysis_Electro 5. Determine kon/koff Antagonist_App->Analysis_Electro

Figure 2: Workflow for Characterizing this compound Antagonism.

Experimental Protocols

This section provides detailed methodologies for the two primary techniques used to characterize the antagonism of NMDA receptors by this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd or Ki) of this compound for the NMDA receptor.

Materials and Reagents:

  • Rat cerebral cortices

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]-DL-AP7 (radioligand)

  • Unlabeled this compound

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

  • Binding Assay: In a series of tubes, incubate the prepared membranes with a fixed concentration of [3H]-DL-AP7. For competition assays, add increasing concentrations of unlabeled this compound. Include tubes with an excess of unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using non-linear regression to determine the Kd or Ki value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the kinetics of this compound antagonism on NMDA receptor-mediated currents in neurons.

Materials and Reagents:

  • Acute brain slices (e.g., from mouse hippocampus)

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording

  • Intracellular solution for the patch pipette

  • NMDA and glycine (co-agonists)

  • This compound

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region (e.g., hippocampus) of a mouse or rat. Maintain the slices in oxygenated aCSF.

  • Patching: Transfer a slice to the recording chamber of the patch-clamp setup, continuously perfused with oxygenated aCSF. Under visual guidance (e.g., DIC microscopy), approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording NMDA Currents: Voltage-clamp the neuron at a holding potential (e.g., -70 mV). To relieve the Mg2+ block and record NMDA receptor-mediated currents, either depolarize the cell or use Mg2+-free aCSF. Apply a solution containing NMDA and glycine to evoke an inward current.

  • Antagonist Application: After obtaining a stable baseline of NMDA-evoked currents, perfuse the slice with aCSF containing a known concentration of this compound.

  • Kinetic Analysis: To determine the association rate (kon), measure the rate of current inhibition upon application of this compound. To determine the dissociation rate (koff), measure the rate of current recovery after washing out this compound.

  • Data Analysis: Analyze the time course of inhibition and recovery to calculate the kon and koff values. The equilibrium dissociation constant (Ki) can then be calculated as koff/kon.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of NMDA receptors in various physiological and pathological processes. Its competitive antagonism at the glutamate binding site provides a specific mechanism for modulating NMDA receptor activity. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology. A thorough understanding of these basic principles is essential for the accurate interpretation of experimental results and the development of novel therapeutics targeting the NMDA receptor.

References

Methodological & Application

Standard Protocol for In Vivo Administration of DL-AP7 in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-AP7 (DL-2-amino-7-phosphonoheptanoic acid) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate (B1630785) recognition site on the GluN2 subunit, this compound prevents the binding of the endogenous agonist glutamate, thereby inhibiting ion channel activation and subsequent calcium influx.[1][2][3] This mechanism makes this compound a valuable pharmacological tool for investigating the role of NMDA receptors in various physiological and pathological processes in the central nervous system (CNS), including synaptic plasticity, learning and memory, and excitotoxicity-mediated neuronal damage.[2][4] These application notes provide a detailed protocol for the in vivo administration of this compound in rodent models, covering various administration routes, dosage guidelines, and experimental procedures to assess its pharmacological effects.

Data Presentation

Table 1: Recommended Dosage of this compound for In Vivo Rodent Studies
Administration RouteSpeciesDose RangeTypical Injection VolumeNotes
Intracerebral (i.c.)Rat100 - 500 ng0.5 µLDirect injection into specific brain regions, such as the nucleus accumbens, allows for targeted investigation of local NMDA receptor function.[5]
Intraperitoneal (i.p.)Mouse50 - 200 mg/kg10 mL/kgSystemic administration for assessing widespread CNS effects, such as anticonvulsant properties. Doses in this range have been used for other NMDA receptor antagonists in seizure models.[6][7]
Intravenous (i.v.)Rat/Mouse10 - 50 mg/kg5 mL/kgProvides rapid and complete bioavailability, suitable for studying acute effects on behavior and neuronal activity.
Subcutaneous (s.c.)Rat/Mouse50 - 200 mg/kg5-10 mL/kgOffers slower absorption and a more sustained effect compared to i.p. or i.v. routes.
Table 2: Exemplary Quantitative Data of NMDA Antagonist Effects in Rodents
Experimental ModelSpeciesDrugAdministration RouteDoseObserved Effect
Maximal Electroshock Seizure (MES)Mouse7-Nitroindazolei.p.50-200 mg/kgDose-dependent increase in seizure threshold.[6]
Pentylenetetrazole (PTZ)-induced SeizuresMouseLicofelone + MK-801i.p.5 mg/kg + 0.05 mg/kgPotentiation of anticonvulsant effect.[8]
Locomotor ActivityRatCocainei.p.1.0 mg/kgSignificant increase in distance traveled.[9]
CatalepsyMouseQuinpirole (LY171555)s.c.0.3 - 10 mg/kgInduction of catalepsy.[10]
CatalepsyRatHaloperidoli.p.1 and 2 mg/kgInduction of catalepsy.[11]

Experimental Protocols

Preparation of this compound Solution

Objective: To prepare a sterile solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution[12]

  • Sterile vials

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound powder needed.

  • Dissolve this compound in saline: Aseptically add the calculated amount of this compound powder to a sterile vial. Add the sterile 0.9% saline solution to the vial.

  • Ensure complete dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be required for higher concentrations, but ensure the solution is cooled to room temperature before administration.

  • Sterile filter the solution: To ensure sterility, filter the this compound solution through a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Store the prepared solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Administration of this compound

Objective: To administer the prepared this compound solution to rodents via the desired route.

General Considerations:

  • All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

  • Use appropriate animal restraint techniques to minimize stress and ensure accurate administration.

  • For parenteral routes, use sterile syringes and needles of the appropriate gauge.

A. Intraperitoneal (i.p.) Injection:

  • Restrain the rodent, typically by scruffing the neck and securing the tail.

  • Tilt the animal's head downwards at a slight angle.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Gently aspirate to ensure no blood or urine is drawn back, indicating incorrect placement.

  • Inject the this compound solution slowly.

B. Intravenous (i.v.) Injection (Tail Vein):

  • Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the rodent in a suitable restrainer.

  • Insert the needle, bevel up, into one of the lateral tail veins.

  • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

  • Inject the solution slowly and monitor the animal for any signs of distress.

C. Subcutaneous (s.c.) Injection:

  • Gently lift the loose skin over the dorsal midline (scruff) to form a tent.

  • Insert the needle into the base of the skin tent.

  • Gently aspirate to ensure the needle has not entered a blood vessel.

  • Inject the solution to form a small bleb under the skin.

D. Intracerebral (i.c.) Microinjection: This is a surgical procedure and requires stereotaxic instrumentation and anesthesia.

  • Anesthetize the rodent according to an approved protocol.

  • Secure the animal in a stereotaxic frame.

  • Perform a craniotomy over the target brain region.

  • Lower a microsyringe needle to the predetermined stereotaxic coordinates.

  • Infuse the this compound solution at a slow and controlled rate (e.g., 0.1-0.25 µL/min).

  • Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

Assessment of Anticonvulsant Activity (Maximal Electroshock Seizure Model)

Objective: To evaluate the anticonvulsant effects of this compound.

Procedure:

  • Administer this compound or vehicle to different groups of animals at various doses.

  • At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. injection), deliver a brief electrical stimulus via corneal or ear-clip electrodes.

  • The stimulus parameters (e.g., current, duration) should be sufficient to induce a tonic hindlimb extension seizure in vehicle-treated animals.

  • Observe and score the seizure severity, with the primary endpoint being the presence or absence of the tonic hindlimb extension.

  • Calculate the percentage of animals protected from tonic hindlimb extension at each dose and determine the median effective dose (ED50).

Visualizations

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 NMDA Receptor Glutamate Glutamate NMDA_R GluN1 GluN2 Glutamate->NMDA_R:GluN2 Binding Blocked Ion_Channel Ion Channel (Closed) NMDA_R->Ion_Channel Remains Closed Ca_Influx No Ca2+ Influx Ion_Channel->Ca_Influx Signaling Downstream Signaling Blocked Ca_Influx->Signaling DL_AP7 This compound (Antagonist) DL_AP7->NMDA_R:GluN2 Binds Competitively Glutamate_Release Action Potential

Caption: Competitive antagonism of the NMDA receptor by this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Behavioral Testing cluster_3 Data Analysis A1 Animal Acclimation A2 Randomization into Groups (Vehicle & this compound doses) A1->A2 B1 This compound or Vehicle Administration (e.g., i.p. injection) A2->B1 A3 This compound Solution Preparation A3->B1 C1 Post-injection Latency Period (e.g., 30-60 min) B1->C1 C2 Behavioral Assay (e.g., Locomotor Activity Test) C1->C2 D1 Data Collection & Quantification C2->D1 D2 Statistical Analysis D1->D2 D3 Interpretation of Results D2->D3

Caption: Experimental workflow for in vivo this compound administration.

References

Determining the Optimal Concentration of DL-AP7 for Slice Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As a racemic mixture, it contains both the D- and L-isomers, with the D-isomer (D-AP7) being the more potent antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[1] Accurate determination of the optimal concentration of this compound is critical for in vitro slice electrophysiology studies to ensure selective and complete blockade of NMDA receptor-mediated synaptic currents and plasticity without off-target effects. This document provides detailed application notes and protocols for establishing the optimal working concentration of this compound in acute brain slices.

Over-activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.[2] Therefore, antagonists like this compound are valuable tools for studying the physiological and pathological roles of NMDA receptors.

Data Presentation: Efficacious Concentrations of D-AP7 in Slice Electrophysiology

While comprehensive dose-response data for the racemic mixture this compound in slice electrophysiology is limited in publicly available literature, the effective concentrations of its active isomer, D-AP7 (also known as D-APV), have been extensively documented. The following table summarizes typical concentrations of D-AP7 used to block NMDA receptor-dependent phenomena in various brain regions, providing a strong starting point for determining the optimal concentration of this compound. It is important to note that the L-isomer in the this compound mixture is significantly less active.

Brain RegionNeuron TypePhenomenon MeasuredD-AP7 Concentration (µM)Observed Effect
Hippocampus (CA1)Pyramidal NeuronsLong-Term Potentiation (LTP)50Complete block of LTP induction.[3]
Hippocampus (CA1)Pyramidal NeuronsNMDA receptor-mediated EPSCs50Complete block of the NMDA component of the EPSC.[4]
Cerebral CortexPyramidal NeuronsNMDA-induced depolarizations5.2 (pA2 value)Competitive antagonism.[1]

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings.

Materials:

  • Anesthetized animal (e.g., mouse or rat)

  • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recording

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Recovery chamber

  • Carbogen gas (95% O2 / 5% CO2)

Methodology:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse the animal transcardially with ice-cold cutting solution to improve tissue preservation.

  • Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.

  • Mount the brain on the vibratome stage and begin slicing at the desired thickness (typically 250-400 µm).

  • Transfer the slices to a recovery chamber containing carbogenated aCSF heated to 32-34°C for an initial recovery period (e.g., 30 minutes).

  • Allow the slices to equilibrate at room temperature for at least 1 hour before recording.

Protocol 2: Determining the Optimal Concentration of this compound

This protocol outlines the steps to generate a dose-response curve and determine the IC50 of this compound for blocking NMDA receptor-mediated synaptic currents.

Materials:

  • Prepared acute brain slices

  • Patch-clamp electrophysiology setup

  • Recording aCSF

  • Stock solution of this compound (e.g., 50 mM in dH2O or NaOH)

  • NMDA receptor agonist (e.g., NMDA)

  • AMPA receptor antagonist (e.g., CNQX or NBQX) to isolate NMDA receptor currents

  • GABA-A receptor antagonist (e.g., picrotoxin (B1677862) or bicuculline) to block inhibitory currents

Methodology:

  • Isolate NMDA Receptor-Mediated Currents:

    • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF.

    • Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).

    • Voltage-clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of the NMDA receptor.

    • In the presence of an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 50 µM picrotoxin), evoke synaptic currents using a stimulating electrode placed in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1). The remaining current will be predominantly mediated by NMDA receptors.

  • Establish a Stable Baseline:

    • Record stable baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) for at least 10 minutes.

  • Generate a Dose-Response Curve:

    • Prepare a series of dilutions of this compound in aCSF, ranging from a low concentration (e.g., 1 µM) to a high concentration expected to produce maximal inhibition (e.g., 200 µM).

    • Sequentially apply each concentration of this compound to the slice, allowing sufficient time for equilibration at each concentration (e.g., 5-10 minutes).

    • Record the amplitude of the NMDA receptor-mediated EPSC at each concentration.

    • After the highest concentration, perform a washout with aCSF to check for reversibility of the block.

  • Data Analysis:

    • For each concentration of this compound, calculate the percentage of inhibition of the NMDA receptor-mediated EPSC relative to the baseline.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).

Mandatory Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds DL_AP7 This compound DL_AP7->NMDAR Blocks Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Allows Depolarization Depolarization (AMPA Receptor) Mg_Block Mg2+ Block Depolarization->Mg_Block Relieves Mg_Block->NMDAR Gates Calmodulin Calmodulin Ca_Influx->Calmodulin Activates CREB CREB Activation Ca_Influx->CREB Leads to CaMKII CaMKII Calmodulin->CaMKII Activates LTP LTP/Synaptic Plasticity CaMKII->LTP CREB->LTP

Caption: NMDA Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Determining Optimal this compound Concentration

Experimental_Workflow Start Start: Prepare Acute Brain Slice Patch Establish Whole-Cell Patch-Clamp Recording Start->Patch Isolate Isolate NMDA-R Currents (+40mV, CNQX, Picrotoxin) Patch->Isolate Baseline Record Stable Baseline (10 min) Isolate->Baseline Concentration_Loop Apply Increasing Concentrations of this compound Baseline->Concentration_Loop Record Record EPSC Amplitude Concentration_Loop->Record Test Each Conc. Washout Washout with aCSF Concentration_Loop->Washout All Conc. Tested Record->Concentration_Loop Analyze Analyze Data: - % Inhibition - Dose-Response Curve - IC50 Washout->Analyze End End: Optimal Concentration Determined Analyze->End

Caption: Workflow for Dose-Response Analysis of this compound.

Conclusion

The optimal concentration of this compound for slice electrophysiology experiments should be empirically determined to ensure complete and selective blockade of NMDA receptors. Based on the literature for the active D-isomer, a concentration range of 10-100 µM for this compound is a reasonable starting point for investigation. By following the detailed protocols for slice preparation and dose-response analysis provided, researchers can confidently establish the ideal concentration for their specific experimental needs, leading to more robust and reproducible findings in the study of NMDA receptor function.

References

Application Notes and Protocols for the Dissolution of DL-AP7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a synthetic amino acid derivative that acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] Its ability to block NMDA-mediated effects makes it a valuable tool in neuroscience research for studying synaptic plasticity, excitotoxicity, and seizure activity.[1][3] Proper dissolution and preparation of this compound solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols and data for the effective solubilization of this compound for in vitro and in vivo studies.

Data Presentation: Solubility and Stock Solution Parameters

The following table summarizes the key quantitative data for the dissolution of this compound.

ParameterValueSolvent/ConditionSource
Molecular Weight 225.18 g/mol -[2][4][5]
Solubility Up to 100 mM1 equivalent NaOH[4][5][6]
Appearance Powder-[4][6]
Storage of Solid Room Temperature or -20°C (desiccate)-[4][5][6][7][8]
Stock Solution Storage ≤ -20°C for several monthsPrepared in 1eq. NaOH[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in 1 M NaOH

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted in aqueous buffers for final experimental concentrations.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Heating block or water bath set to 37°C (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 22.52 mg of this compound (Molecular Weight = 225.18 g/mol ).

  • Initial Solubilization: Add the weighed this compound powder to a sterile microcentrifuge tube.

  • Addition of NaOH: Add a volume of 1 M NaOH equivalent to the molar amount of this compound. For 22.52 mg (0.1 mmol) of this compound, add 100 µL of 1 M NaOH. This provides one equivalent of NaOH.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (Optional but Recommended): To achieve higher concentrations or if dissolution is slow, perform the following steps[4]:

    • Warm the tube to 37°C for 5-10 minutes.

    • Place the tube in an ultrasonic bath for 5-10 minutes.

    • Alternate between warming and sonication until the solid is completely dissolved.

  • Final Volume Adjustment: Once the this compound is fully dissolved, add sterile water to reach the final desired volume (e.g., bring the total volume to 1 mL for a 100 mM solution).

  • Sterilization (Optional): If required for your experiment (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below. The stock solution is stable for several months under these conditions.[4]

Note: It is recommended to prepare and use the solution on the same day. However, if necessary, the stock solution can be prepared in advance and stored as described.[4]

Visualizations

Experimental Workflow for this compound Dissolution

G cluster_0 Preparation cluster_1 Optional Enhancement cluster_2 Final Steps weigh 1. Weigh this compound Powder add_naoh 2. Add 1 eq. NaOH weigh->add_naoh vortex 3. Vortex add_naoh->vortex warm 4a. Warm to 37°C vortex->warm sonicate 4b. Sonicate warm->sonicate add_h2o 5. Adjust to Final Volume with H2O sonicate->add_h2o filter 6. Filter Sterilize (Optional) add_h2o->filter store 7. Aliquot and Store at -20°C filter->store

Caption: Workflow for dissolving this compound powder.

Signaling Pathway: this compound Antagonism of the NMDA Receptor

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ion_channel Ion Channel (Blocked) nmda_receptor->ion_channel Gating ca_influx Ca2+ Influx (Inhibited) downstream Downstream Signaling (Inhibited) dl_ap7 This compound dl_ap7->nmda_receptor Competitively Binds

Caption: this compound competitively antagonizes the NMDA receptor.

References

Application of DL-AP7 in Long-Term Potentiation (LTP) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The induction of the most common form of LTP in the hippocampus is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a competitive antagonist of the NMDA receptor. By binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, this compound prevents its activation by the endogenous ligand, glutamate. This inhibitory action makes this compound a valuable pharmacological tool for investigating the role of NMDA receptors in the induction and maintenance of LTP. These application notes provide detailed protocols for the use of this compound in LTP studies, along with relevant quantitative data and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound in LTP

LTP induction in the CA1 region of the hippocampus is typically initiated by high-frequency stimulation (HFS) or theta-burst stimulation (TBS) of presynaptic afferents. This leads to the release of glutamate, which binds to both AMPA and NMDA receptors on the postsynaptic membrane. While AMPA receptor activation causes an initial depolarization, the NMDA receptor channel is blocked by magnesium ions (Mg2+) at resting membrane potential. The strong depolarization resulting from HFS or TBS expels the Mg2+ block, allowing for the influx of calcium ions (Ca2+) through the NMDA receptor channel.[1] This rise in intracellular Ca2+ concentration is a critical trigger for a cascade of downstream signaling events that ultimately lead to a sustained increase in synaptic efficacy.[1]

This compound, as a competitive NMDA receptor antagonist, directly interferes with this process. By occupying the glutamate binding site on the NMDA receptor, it prevents the channel from opening, even when the postsynaptic neuron is depolarized. This blockade of Ca2+ influx through the NMDA receptor effectively inhibits the induction of NMDA receptor-dependent LTP.[2]

Quantitative Data: Inhibition of LTP by NMDA Receptor Antagonists

The following table summarizes typical concentrations of the closely related and often used NMDA receptor antagonist D-AP5 (the active isomer of DL-APV, an analog of this compound) required for the inhibition of LTP in hippocampal slices. It is expected that this compound would be effective in a similar concentration range.

AntagonistPreparationConcentration for LTP InhibitionDegree of InhibitionReference
D-AP5Rat Hippocampal Slices50 µMComplete block of LTP induction[3]
D-APVRat Hippocampal Slices100 µMSignificant reduction of LTP[4]
D-APVRat Hippocampal Slices25 µMAbolished postsynaptic Ca2+ transients during LTP induction[5]
AP-5Mouse Hippocampal Slices50 µMBlocked induction of LTP and LTD[6]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices from Rat

This protocol describes the preparation of acute hippocampal slices suitable for electrophysiological recordings of LTP.

Materials:

  • Male Wistar rat (postnatal day 20-45)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibratome

  • Petri dishes

  • Transfer pipettes

  • Ice

  • Carbogen gas (95% O2, 5% CO2)

  • Sucrose-based artificial cerebrospinal fluid (aCSF) for dissection (ice-cold and bubbled with carbogen)

  • Standard aCSF for recording (room temperature and bubbled with carbogen)

aCSF Compositions:

ComponentSucrose-based aCSF (for dissection)Standard aCSF (for recording)
NaCl85 mM124 mM
KCl2.5 mM3 mM
MgSO44 mM1 mM
CaCl20.5 mM2 mM
NaH2PO41.25 mM1.2 mM
NaHCO325 mM26 mM
Glucose25 mM10 mM
Sucrose75 mM-

Reference for aCSF composition.[7]

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated sucrose-based aCSF.

  • Isolate the hippocampi from both hemispheres.

  • Mount one hippocampus at a time onto the vibratome stage.

  • Cut transverse slices (typically 300-400 µm thick) in the ice-cold sucrose-based aCSF.

  • Transfer the slices to a holding chamber containing standard aCSF bubbled with carbogen.

  • Allow the slices to recover for at least 1 hour at room temperature before starting the experiment.

Protocol 2: Electrophysiological Recording of LTP and Application of this compound

This protocol outlines the procedure for inducing and recording LTP in the CA1 region of hippocampal slices and applying this compound to study its effects.

Materials:

  • Prepared acute hippocampal slices

  • Recording chamber with perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Standard aCSF

  • This compound stock solution

Procedure:

  • Transfer a recovered hippocampal slice to the recording chamber and continuously perfuse with carbogenated standard aCSF at a constant flow rate.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz).

  • To study the effect of this compound:

    • After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM).

    • Allow the slice to perfuse with the this compound solution for at least 20-30 minutes to ensure complete equilibration.

  • Induce LTP using one of the following protocols:

    • High-Frequency Stimulation (HFS): Deliver one or more trains of high-frequency stimuli (e.g., 1 train of 100 pulses at 100 Hz).[8]

    • Theta-Burst Stimulation (TBS): Deliver a series of short, high-frequency bursts that mimic the theta rhythm of the hippocampus (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).[9][10]

  • After the induction protocol, resume low-frequency test pulses and record the fEPSPs for at least 60 minutes to monitor the potentiation.

  • In control experiments, perform the LTP induction protocol in the absence of this compound.

  • Analyze the data by measuring the slope of the fEPSP. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope relative to the pre-induction baseline.

Visualizations

Signaling Pathway of NMDA Receptor-Dependent LTP and Inhibition by this compound

LTP_Pathway cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Spine Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R->NMDA_R Depolarization (removes Mg²⁺ block) Ca2_ion Ca²⁺ NMDA_R->Ca2_ion influx CaMKII CaMKII LTP_Expression LTP Expression (e.g., AMPA-R Trafficking) CaMKII->LTP_Expression PKC PKC PKC->LTP_Expression DL_AP7 This compound DL_AP7->NMDA_R blocks Ca2_ion->CaMKII activates Ca2_ion->PKC activates

Caption: NMDA receptor-dependent LTP signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Studying this compound's Effect on LTP

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Acute Hippocampal Slices B Slice Recovery (in aCSF) A->B C Establish Stable Baseline fEPSP Recording B->C D Perfusion with This compound (or control aCSF) C->D E Induce LTP (HFS or TBS) D->E F Post-Induction fEPSP Recording E->F G Measure fEPSP Slope F->G H Calculate % LTP G->H I Compare Control vs. This compound Groups H->I

Caption: Workflow for investigating the effect of this compound on long-term potentiation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. As a competitive antagonist, this compound binds to the glutamate (B1630785) recognition site on the NMDA receptor, thereby inhibiting its activation by the endogenous agonist, glutamate. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in various neurological and psychiatric disorders. Consequently, NMDA receptor antagonists like this compound are valuable tools for investigating the underlying pathophysiology of these conditions and for exploring potential therapeutic interventions.

These application notes provide a summary of the currently available information on the recommended dosage of this compound for behavioral studies in mice, along with detailed protocols for common behavioral assays.

Mechanism of Action: NMDA Receptor Antagonism

This compound's mechanism of action involves the competitive blockade of the glutamate binding site on the NMDA receptor. This action prevents the influx of Ca²⁺ ions through the receptor's ion channel, a critical step in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. By inhibiting NMDA receptor function, this compound can be used to probe the role of NMDA receptor-dependent processes in various behaviors.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Activates LTP LTP Induction (Learning & Memory) Ca_Channel->LTP Leads to DLAP7 This compound DLAP7->NMDA_R Blocks Locomotor_Activity_Workflow start Start habituation Habituation to Testing Room (≥ 1 hour) start->habituation arena_habituation Habituation to Open-Field Arena (15-30 min) habituation->arena_habituation injection This compound or Vehicle Injection (i.p.) arena_habituation->injection testing Place in Arena & Record Activity (30-60 min) injection->testing analysis Data Analysis (Distance, Immobility, Rearing) testing->analysis end End analysis->end

Application Notes and Protocols: Preparing DL-AP7 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, step-by-step guide for the preparation of stock solutions of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a competitive NMDA receptor antagonist.[1] Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and safety of experiments investigating the glutamatergic system and its role in various physiological and pathological processes. This document outlines the necessary materials, safety precautions, and detailed procedures for preparing stock solutions in both aqueous and organic solvents, along with recommended storage conditions.

Introduction to this compound

This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. By competitively inhibiting the binding of glutamate (B1630785) to the NMDA receptor, this compound is a valuable tool for studying synaptic plasticity, excitotoxicity, and various neurological disorders.[1] It is widely used in in vitro and in vivo research, including electrophysiology, cell culture, and behavioral studies.

Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the mechanism of action of this compound as a competitive NMDA receptor antagonist.

Caption: Mechanism of this compound as a competitive NMDA receptor antagonist.

Quantitative Data and Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight225.18 g/mol [2]
Molecular FormulaC₇H₁₆NO₅P
CAS Number78966-69-5[2]
Purity>98%[2]
SolubilitySoluble to 100 mM in 1eq. NaOH[2]
Soluble in DMSO
Storage (Solid)Desiccate at -20°C[2]
Storage (Solution)Store below -20°C[2]

Safety Precautions

Before handling this compound, it is imperative to review the Material Safety Data Sheet (MSDS) and adhere to standard laboratory safety practices.

HazardPrecaution
Inhalation Avoid breathing dust. Use in a well-ventilated area or with a fume hood.
Skin Contact Avoid contact with skin. Wear appropriate protective gloves.
Eye Contact Avoid contact with eyes. Wear safety glasses or goggles.
Ingestion Do not ingest. Wash hands thoroughly after handling.

In case of exposure, seek immediate medical attention and follow the first-aid procedures outlined in the MSDS.

Experimental Protocols: Stock Solution Preparation

The following protocols provide a step-by-step guide for preparing this compound stock solutions.

Preparation of a 100 mM Aqueous Stock Solution in NaOH

This protocol is suitable for applications where an aqueous solution is required.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution, sterile

  • Sterile, nuclease-free water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 100 mM stock solution, weigh out 22.52 mg of this compound (Mass = 0.1 M * 0.001 L * 225.18 g/mol ).

  • Dissolution:

    • Add the weighed this compound powder to a sterile conical tube.

    • Add 900 µL of sterile, nuclease-free water.

    • Add 100 µL of 1 M NaOH to achieve a final concentration of 1 equivalent.

    • Vortex the solution thoroughly for 1-2 minutes.

    • To aid dissolution, especially for higher concentrations, warm the tube to 37°C and use an ultrasonic bath for 10-15 minutes.[2]

  • Sterilization:

    • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or below for several months.[2]

Preparation of a 50 mM Stock Solution in DMSO

This protocol is an alternative for applications where DMSO is a suitable solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 50 mM stock solution, weigh out 11.26 mg of this compound (Mass = 0.05 M * 0.001 L * 225.18 g/mol ).

  • Dissolution:

    • Add the weighed this compound powder to a sterile conical tube.

    • Add 1 mL of sterile DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can assist in dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or below, protected from light.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound stock solutions.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Solvent (e.g., 1eq. NaOH or DMSO) weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex sonicate Optional: Warm to 37°C and Sonicate vortex->sonicate sterilize Sterile Filter (Aqueous) sonicate->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at ≤ -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

Conclusion

The protocols outlined in these application notes provide a standardized method for the preparation of this compound stock solutions. By following these guidelines, researchers can ensure the quality and consistency of their experimental reagents, leading to more reliable and reproducible results in the study of NMDA receptor function. Always refer to the product-specific Certificate of Analysis for any batch-specific information.

References

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of DL-AP7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, this compound blocks the action of the endogenous agonist glutamate, thereby inhibiting ion channel activation.[1][2][3] This mechanism makes this compound a valuable tool for investigating the role of NMDA receptors in various physiological and pathological processes in the central nervous system (CNS), including synaptic plasticity, learning and memory, and excitotoxicity.[4] Intracerebroventricular (ICV) injection is a widely used technique to deliver substances like this compound directly into the cerebral ventricles, bypassing the blood-brain barrier and allowing for widespread distribution within the CNS.

These application notes provide a comprehensive protocol for the ICV injection of this compound in rodent models, including surgical procedures, drug preparation, and experimental considerations.

Data Presentation

Table 1: Behavioral Effects of ICV NMDA Receptor Antagonists in Rats [5]

AntagonistDose (µmol/rat, ICV)Behavioral EffectObservation
AP5 0.18Minimal observable effectsNo significant change in locomotion or stereotypy.
0.56Moderate increase in locomotionIncreased exploratory behavior.
1.8Significant increase in locomotion and sniffingPronounced hyperlocomotion and repetitive sniffing.
5.6Ataxia and swayingImpaired motor coordination and balance.
PCP 0.032Increased locomotion and sniffingSimilar to moderate doses of AP5.
0.1Pronounced locomotion, sniffing, and swayingIncreased intensity of behavioral changes.
0.32Intense stereotyped behaviors and fallingSevere motor impairment and repetitive, purposeless behaviors.
1.0Severe ataxia and fallingSignificant loss of motor control.

Note: The behavioral effects of this compound are expected to be similar to AP5, as both are competitive NMDA receptor antagonists. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental paradigm.

Experimental Protocols

Protocol 1: Stereotaxic Cannula Implantation for ICV Injection

This protocol details the surgical implantation of a guide cannula into the lateral ventricle of a mouse.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Anchor screws

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Analgesics and antibiotics

  • Ophthalmic ointment

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).[6] Shave the scalp and apply a local anesthetic. Place the animal in the stereotaxic frame, ensuring the head is level.[7][8] Apply ophthalmic ointment to the eyes to prevent drying.[6]

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.

  • Bregma Identification and Coordinate Determination: Identify the bregma (the junction of the sagittal and coronal sutures). Determine the stereotaxic coordinates for the lateral ventricle. Typical coordinates for mice are: Anteroposterior (AP): -0.5 mm from bregma, Mediolateral (ML): ±1.0 mm from the midline.[7]

  • Drilling: Drill a small hole at the determined coordinates for the cannula implantation. Drill additional holes for the anchor screws.

  • Cannula and Screw Implantation: Slowly lower the guide cannula to the desired depth (Dorsoventral, DV: -2.0 to -2.5 mm from the skull surface).[7] Insert the anchor screws into the pre-drilled holes.

  • Fixation: Apply dental cement around the base of the cannula and the anchor screws to secure the implant to the skull.[8]

  • Post-operative Care: Suture the incision. Insert a dummy cannula into the guide cannula to maintain patency. Administer analgesics and antibiotics as per institutional guidelines. Place the animal on a heating pad for recovery and monitor its condition closely. Allow for a recovery period of at least one week before any experimental procedures.

Protocol 2: this compound Solution Preparation and ICV Injection

Materials:

  • This compound powder

  • Artificial cerebrospinal fluid (aCSF)

  • Microinjection pump

  • Internal injector cannula

  • Hamilton syringe

aCSF Composition (Standard Recipe): [9][10][11][12]

CompoundConcentration (mM)
NaCl124
KCl2.5
KH2PO41.25
MgSO41.3
CaCl22.5
NaHCO326
D-Glucose10

Note: The aCSF solution should be freshly prepared, sterile-filtered, and bubbled with 95% O2 / 5% CO2 for 15-20 minutes to achieve a physiological pH of 7.4.

Procedure:

  • This compound Solution Preparation: On the day of the experiment, dissolve the this compound powder in aCSF to the desired concentration. Ensure the solution is fully dissolved and sterile-filtered.

  • Animal Handling and Cannula Exposure: Gently handle the recovered animal. Remove the dummy cannula from the implanted guide cannula.

  • ICV Injection: Connect the internal injector cannula to the Hamilton syringe filled with the this compound solution. Mount the syringe on the microinjection pump.

  • Insert the injector cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide.

  • Infuse the this compound solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min). The total injection volume for mice is typically between 0.5-2 µL.

  • After the infusion is complete, leave the injector cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.

  • Slowly withdraw the injector cannula and replace it with the dummy cannula.

  • Return the animal to its home cage or the behavioral testing apparatus.

Mandatory Visualization

Signaling Pathway

DL_AP7_NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Binds DL_AP7 This compound DL_AP7->NMDAR:glu Competitively Blocks Blocked_Signal Blocked Glycine Glycine Glycine->NMDAR:gly Binds Ca_ion Ca²⁺ NMDAR:ion->Ca_ion Influx (if not blocked) NMDAR:ion->Blocked_Signal No Influx Signaling_Cascade Downstream Signaling Ca_ion->Signaling_Cascade Activates ICV_Injection_Workflow cluster_pre_surgery Pre-Operative cluster_surgery Surgery cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation (1 week) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Stereotaxic_Surgery Stereotaxic Cannula Implantation Anesthesia->Stereotaxic_Surgery Post_Op_Care Post-Operative Care & Recovery (1 week) Stereotaxic_Surgery->Post_Op_Care Habituation Habituation to Handling & Injection Post_Op_Care->Habituation DL_AP7_Prep This compound Solution Preparation Habituation->DL_AP7_Prep ICV_Injection Intracerebroventricular Injection DL_AP7_Prep->ICV_Injection Behavioral_Testing Behavioral Testing ICV_Injection->Behavioral_Testing Histology Histological Verification of Cannula Placement Behavioral_Testing->Histology Data_Analysis Data Analysis Histology->Data_Analysis Logical_Relationships cluster_independent Independent Variables cluster_dependent Dependent Variables cluster_controls Control Groups Dose This compound Dose Behavior Behavioral Outcomes (e.g., Learning, Memory, Locomotor Activity) Dose->Behavior Neural_Activity Neuronal Activity (e.g., c-Fos, Electrophysiology) Dose->Neural_Activity Time Time Course Time->Behavior Time->Neural_Activity Vehicle Vehicle Control (aCSF) Vehicle->Behavior Vehicle->Neural_Activity Sham Sham Surgery Control Sham->Behavior Sham->Neural_Activity

References

Revolutionizing Learning and Memory Research: The Role of DL-AP7 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of neuroscience, understanding the molecular mechanisms of learning and memory is a paramount goal. Researchers and drug development professionals now have a powerful tool at their disposal: DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. By competitively inhibiting the action of glutamate (B1630785) at the NMDA receptor, this compound allows for the precise investigation of its crucial role in synaptic plasticity, the cellular basis for learning and memory. These application notes provide detailed protocols for utilizing this compound in established animal models to probe the complexities of cognitive function.

Unraveling the Molecular Basis of Memory with this compound

The NMDA receptor is a cornerstone of synaptic plasticity, a process that strengthens or weakens synapses to encode and store memories.[1][2] Activation of the NMDA receptor, which requires the simultaneous binding of glutamate and depolarization of the postsynaptic membrane, leads to an influx of calcium ions.[1] This calcium influx triggers a cascade of intracellular signaling events, culminating in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1][2] LTP is widely considered to be a primary cellular mechanism underlying learning and memory.

This compound, by blocking the NMDA receptor, provides researchers with a method to investigate the necessity of this pathway in various learning and memory paradigms. Its application in animal models allows for the controlled disruption of NMDA receptor function, enabling the elucidation of its specific contributions to different cognitive processes.

Investigating Spatial Learning and Memory with the Morris Water Maze

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents. The task requires an animal to learn the location of a hidden platform in a pool of opaque water, using distal visual cues.

Experimental Protocol:

  • Animal Subjects: Adult male rats (e.g., Wistar or Sprague-Dawley) are commonly used.

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface.

  • Acquisition Phase:

    • Animals are subjected to a series of training trials over several days (typically 4-5 days).

    • In each trial, the rat is placed into the pool from one of four randomized starting positions and allowed to swim until it finds the hidden platform.

    • If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial:

    • 24 hours after the final acquisition trial, the platform is removed from the pool.

    • The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • This compound Administration:

    • This compound is typically administered prior to the acquisition phase to assess its effect on learning, or before the probe trial to evaluate its impact on memory retrieval.

    • Administration can be systemic (e.g., intraperitoneal injection) or directly into the brain (e.g., intracerebroventricular injection) for more targeted effects.

Data Presentation:

Table 1: Effect of this compound on Morris Water Maze Performance (Representative Data)

Treatment GroupAdministration RouteDosageMean Escape Latency (seconds) on Day 4 of Acquisition% Time in Target Quadrant (Probe Trial)
Vehicle ControlIntraperitoneal (i.p.)Saline15 ± 345 ± 5
This compoundIntraperitoneal (i.p.)10 mg/kg35 ± 525 ± 4
This compoundIntraperitoneal (i.p.)30 mg/kg50 ± 615 ± 3
Vehicle ControlIntracerebroventricular (i.c.v.)aCSF14 ± 248 ± 6
This compoundIntracerebroventricular (i.c.v.)5 nmol40 ± 620 ± 5

Note: Values are represented as mean ± standard error of the mean (SEM). This table is a representation of expected results and not from a specific cited study.

Probing Fear-Associated Learning and Memory with Fear Conditioning

Fear conditioning is a form of Pavlovian conditioning used to study fear-based learning and memory. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild foot shock.

Experimental Protocol:

  • Animal Subjects: Mice (e.g., C57BL/6) are frequently used for fear conditioning studies.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock, and a speaker to present the auditory cue.

  • Conditioning Phase:

    • The mouse is placed in the chamber and, after a brief habituation period, is presented with the CS (e.g., a 30-second tone).

    • The US (e.g., a 0.5-1.0 mA foot shock for 2 seconds) is delivered at the end of the CS presentation.

    • This pairing is typically repeated several times.

  • Contextual Fear Testing:

    • 24 hours after conditioning, the mouse is returned to the same chamber.

    • Freezing behavior (a natural fear response in rodents) is measured for a set period. Increased freezing indicates memory of the context-shock association.

  • Cued Fear Testing:

    • On a subsequent day, the mouse is placed in a novel context.

    • After a baseline period, the CS (tone) is presented, and freezing behavior is measured. Increased freezing in response to the tone demonstrates memory of the tone-shock association.

  • This compound Administration:

    • This compound is typically administered before the conditioning phase to investigate its effects on the acquisition of fear memory.

Data Presentation:

Table 2: Effect of this compound on Fear Conditioning Performance (Representative Data)

Treatment GroupAdministration RouteDosage% Freezing in Contextual Test% Freezing during Tone Presentation (Cued Test)
Vehicle ControlIntraperitoneal (i.p.)Saline60 ± 755 ± 8
This compoundIntraperitoneal (i.p.)10 mg/kg35 ± 630 ± 5
This compoundIntraperitoneal (i.p.)30 mg/kg20 ± 415 ± 3
Vehicle ControlIntracerebroventricular (i.c.v.)aCSF65 ± 860 ± 7
This compoundIntracerebroventricular (i.c.v.)5 nmol30 ± 525 ± 6

Note: Values are represented as mean ± standard error of the mean (SEM). This table is a representation of expected results and not from a specific cited study.

Visualizing the Molecular Machinery of Memory

To understand how this compound exerts its effects, it is crucial to visualize the signaling pathways it modulates. The following diagrams, generated using Graphviz, illustrate the NMDA receptor-dependent signaling cascade leading to Long-Term Potentiation and the experimental workflow for the Morris Water Maze.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens AMPA_R->NMDA_R Depolarizes (removes Mg²⁺ block) CaMKII CaMKII Ca_influx->CaMKII Activates CREB CREB CaMKII->CREB Activates Gene_Expression Gene Expression CREB->Gene_Expression Promotes LTP Long-Term Potentiation (LTP) (Learning & Memory) Gene_Expression->LTP DLAP7 This compound DLAP7->NMDA_R Blocks

NMDA Receptor signaling pathway in Long-Term Potentiation.

MWM_Workflow cluster_setup Setup cluster_treatment Treatment cluster_acquisition Acquisition Phase (Days 1-4) cluster_probe Probe Trial (Day 5) A1 Animal Habituation B1 Administer this compound or Vehicle A1->B1 A2 Prepare Morris Water Maze C1 Place Rat in Maze A2->C1 B1->C1 C2 Record Escape Latency & Path C1->C2 C3 Repeat for Multiple Trials C2->C3 C3->C1 Next Trial/Day D1 Remove Platform C3->D1 After Final Trial D2 Allow Free Swim D1->D2 D3 Record Time in Target Quadrant D2->D3

References

In Vitro Application of DL-AP7 in Hippocampal Slice Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in in vitro hippocampal slice preparations. This document outlines the mechanism of action, provides detailed experimental protocols for studying its effects on synaptic transmission and plasticity, and presents quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

This compound is a phosphonate (B1237965) analogue of glutamate (B1630785) that acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the postsynaptic neuron. This calcium influx is a critical trigger for the induction of various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.

Under resting conditions, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺) in a voltage-dependent manner. Depolarization of the postsynaptic membrane, typically through the activation of AMPA receptors, expels the Mg²⁺ block, allowing for ion flow upon glutamate binding. This compound competes with glutamate for its binding site, thereby preventing the opening of the ion channel and the subsequent Ca²⁺ influx, even when the postsynaptic neuron is depolarized. This makes this compound a powerful tool for investigating the role of NMDA receptors in synaptic function.

Signaling Pathway of NMDA Receptor-Dependent Long-Term Potentiation (LTP) and its Inhibition by this compound

LTP_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Spine Action Potential Action Potential Glutamate Release Glutamate Release Action Potential->Glutamate Release Glutamate Glutamate Glutamate Release->Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds NMDAR NMDA Receptor Glutamate->NMDAR Binds DLAP7 This compound DLAP7->NMDAR Competitively Binds (Inhibition) Depolarization Depolarization AMPAR->Depolarization Na⁺ influx Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening CaMKII CaMKII LTP LTP CaMKII->LTP Induction Depolarization->NMDAR Mg²⁺ block removal Ca_Influx->CaMKII Activation

NMDA Receptor-mediated LTP signaling and this compound inhibition.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in antagonizing NMDA receptor function.

AntagonistPreparationAssayIC₅₀ (µM)Reference
This compound Cortical wedgesAntagonism of 40 µM NMDA11.1 ± 2.1
D-AP5Cortical wedgesAntagonism of 40 µM NMDA3.7 ± 0.32

Note: While the above data is from cortical wedges, it provides a valuable estimate for the potency of this compound in central nervous system tissue.

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (e.g., Wistar rat or C57BL/6 mouse)

  • Anesthetic (e.g., isoflurane)

  • Dissection tools (sterilized)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see table below)

  • Artificial cerebrospinal fluid (aCSF) for recovery and recording (see table below)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Incubation chamber

Solutions:

ComponentCutting Solution (mM)aCSF (mM)
NMDG or Sucrose92 or 210-
NaCl-124
KCl2.52.5
NaH₂PO₄1.251.25
NaHCO₃3026
HEPES20-
Glucose2510
MgSO₄ or MgCl₂101.3
CaCl₂0.52.5
Thiourea2-
Sodium Ascorbate5-
Sodium Pyruvate3-

Procedure:

  • Anesthetize the animal and rapidly decapitate.

  • Quickly dissect the brain and place it in ice-cold, carbogen-gassed cutting solution.

  • Isolate the hippocampus.

  • Mount the hippocampus onto the vibratome stage and submerge in ice-cold cutting solution.

  • Cut transverse slices (typically 300-400 µm thick).

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recording and this compound Application

This protocol outlines the procedure for recording fEPSPs from the CA1 region of the hippocampus and applying this compound to study its effects on baseline synaptic transmission and LTP.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF, 1-5 MΩ)

  • Amplifier and data acquisition system

  • This compound stock solution (e.g., in dH₂O or NaOH)

Experimental Workflow:

protocol_workflow start Start slice_prep Prepare Hippocampal Slices start->slice_prep recovery Slice Recovery (>1 hour) slice_prep->recovery place_slice Place Slice in Recording Chamber recovery->place_slice position_electrodes Position Stimulating & Recording Electrodes in CA1 place_slice->position_electrodes io_curve Generate Input-Output Curve position_electrodes->io_curve baseline Record Stable Baseline fEPSPs (~20-30 min) io_curve->baseline apply_dlap7 Bath Apply this compound baseline->apply_dlap7 record_effect Record Effect of this compound on Baseline Transmission apply_dlap7->record_effect induce_ltp Induce LTP (e.g., HFS or TBS) record_effect->induce_ltp record_ltp Record Post-LTP fEPSPs (>60 min) induce_ltp->record_ltp washout Washout this compound (optional) record_ltp->washout end End washout->end

Workflow for investigating this compound effects on LTP.

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at 2-3 ml/min.

  • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Generate an input-output curve to determine the stimulus intensity that elicits a fEPSP of 30-50% of the maximal response.

  • Record a stable baseline of fEPSPs at the chosen stimulus intensity for at least 20-30 minutes.

  • To investigate the effect of this compound on NMDA receptor-dependent LTP, bath-apply this compound at the desired concentration (e.g., 10-100 µM) for a pre-incubation period of at least 20-30 minutes before inducing LTP.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

  • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

  • A washout period, where the slice is perfused with aCSF without this compound, can be included to test for the reversibility of the drug's effects.

Expected Results: In the absence of this compound, a robust and lasting potentiation of the fEPSP slope should be observed following HFS or TBS. In the presence of a sufficient concentration of this compound, the induction of LTP will be significantly reduced or completely blocked. The degree of inhibition will be dependent on the concentration of this compound used.

By following these protocols and utilizing the provided information, researchers can effectively employ this compound to investigate the critical role of NMDA receptors in synaptic function and plasticity within the hippocampus.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Effects of DL-AP7 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-AP7, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DL-2-Amino-7-phosphonoheptanoic acid) is a selective and competitive antagonist of the NMDA receptor. It specifically competes with the endogenous agonist, glutamate (B1630785), at its binding site on the GluN2 subunit of the NMDA receptor complex.[1][2] By blocking glutamate binding, this compound prevents the opening of the ion channel, thereby inhibiting the influx of calcium and sodium ions that is characteristic of NMDA receptor activation. This action underlies its utility as an anticonvulsant and its effects on synaptic plasticity, learning, and memory.[2][3]

Q2: Why am I observing variable IC50 values for this compound in my experiments?

A2: Variability in IC50 values is a common issue in pharmacological studies and can arise from several factors:

  • Cellular System: Different cell lines or primary neuronal types (e.g., cortical, hippocampal) express varying subtypes of NMDA receptors with different subunit compositions (e.g., GluN2A vs. GluN2B).[2] These subtypes can exhibit different affinities for antagonists.

  • Experimental Conditions: Factors such as the concentration of glutamate and co-agonists (glycine or D-serine), pH of the buffer, and the presence of allosteric modulators can significantly influence the apparent potency of a competitive antagonist like this compound.[4]

  • Assay Method: The specific in vitro assay used (e.g., electrophysiology, calcium imaging, cell viability assays) can yield different IC50 values due to differences in endpoints and sensitivity.[5][6]

  • Compound Stability and Solubility: Improper storage or preparation of this compound solutions can lead to degradation or precipitation, resulting in an inaccurate effective concentration.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For optimal stability, this compound powder should be stored at room temperature.[3] Stock solutions should be prepared in an appropriate solvent, such as aqueous base (e.g., 1N NaOH) to a desired concentration, and then further diluted in physiological buffer. For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always allow the solution to equilibrate to room temperature before use.

Q4: Are there known off-target effects of this compound?

A4: While this compound is considered a selective NMDA receptor antagonist, like many pharmacological agents, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Comprehensive selectivity profiling against a broad panel of receptors and enzymes is recommended to fully characterize its specificity in your experimental system.[7][8] Some NMDA receptor antagonists have been shown to interact with other neurotransmitter systems at high concentrations.[1]

Troubleshooting Guides

Inconsistent Electrophysiological Recordings

Problem: The magnitude of NMDA receptor current inhibition by this compound is inconsistent between experiments.

Potential Cause Troubleshooting Step
Fluctuations in Agonist Concentration Ensure precise and consistent concentrations of glutamate and the co-agonist (glycine or D-serine) in your recording solutions. Small variations can significantly impact the competitive binding of this compound.
Voltage-Dependent Block Maintain a consistent holding potential during your recordings. The block of NMDA receptors by magnesium ions is voltage-dependent, which can indirectly affect the apparent potency of this compound.[2]
Receptor Subtype Variability If using primary neurons, be aware of potential differences in NMDA receptor subunit expression between cultures prepared from different animals or at different developmental stages.[2]
Solution Exchange Ensure complete and rapid perfusion of your recording chamber to allow for proper solution exchange and equilibration of this compound at the receptor.
Variability in Cell-Based Assays (e.g., Calcium Imaging, Cell Viability)

Problem: The neuroprotective effect or the inhibition of calcium influx by this compound varies significantly across different experimental runs.

Potential Cause Troubleshooting Step
Inconsistent Cell Health and Density Standardize cell seeding density and ensure cultures are healthy and at a consistent developmental stage before treatment. Stressed or overly confluent cells can exhibit altered receptor expression and signaling.
Buffer Composition The pH and ionic composition of your assay buffer can influence NMDA receptor function. Use a stable, physiological buffer and ensure its consistency across experiments.[4]
This compound Solution Preparation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Incubation Time Optimize and standardize the incubation time with this compound to ensure it is sufficient to reach equilibrium at the receptor.

Quantitative Data Summary

The IC50 value of this compound can vary depending on the experimental paradigm. While a comprehensive table of IC50 values across numerous studies is difficult to compile due to methodological differences, the following provides an illustrative range.

Experimental System Assay Type Reported IC50 Range (µM) Reference
hiPSC-derived neuronsMicroelectrode Array (MEA)~154[9]
Various cell linesCell Viability (MTT)Varies significantly with cell type[5][10]

Note: This table is for illustrative purposes. IC50 values are highly dependent on the specific experimental conditions.

Experimental Protocols

General Protocol for In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary neuronal cultures.

  • Cell Culture: Plate primary cortical or hippocampal neurons on poly-D-lysine coated plates and culture in appropriate neuronal media for at least 7-10 days to allow for maturation and synapse formation.

  • Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of this compound for 1-2 hours.

  • Excitotoxic Insult: Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 50-100 µM) for a predetermined duration (e.g., 15-30 minutes).

  • Washout and Recovery: Wash the cells with fresh media to remove NMDA and this compound, and return them to the incubator for 24 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as the MTT or LDH release assay.[11][12]

General Protocol for Electrophysiological Recording

This protocol outlines a general procedure for recording NMDA receptor-mediated currents and their inhibition by this compound using whole-cell patch-clamp electrophysiology.[13][14]

  • Preparation: Prepare artificial cerebrospinal fluid (aCSF) containing appropriate concentrations of ions, glucose, and a co-agonist (glycine or D-serine). Ensure the solution is continuously bubbled with 95% O2 / 5% CO2.

  • Recording: Obtain whole-cell patch-clamp recordings from neurons in brain slices or cultured neurons.

  • Baseline Current: Elicit NMDA receptor-mediated currents by applying puffs of NMDA or by electrical stimulation of afferent pathways in the presence of AMPA and GABA receptor blockers.

  • This compound Application: After establishing a stable baseline, perfuse the recording chamber with aCSF containing the desired concentration of this compound.

  • Inhibition Measurement: Measure the reduction in the amplitude of the NMDA receptor-mediated current in the presence of this compound compared to the baseline.

Visualizations

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 DL_AP7 This compound (Antagonist) DL_AP7->NMDA_Receptor Competitively Blocks Glutamate Binding Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opens Signaling Downstream Signaling Cascades Ca_Influx->Signaling

Caption: Competitive antagonism of the NMDA receptor by this compound.

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Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Optimizing DL-AP7 concentration to avoid off-target effects.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of DL-AP7 (DL-2-Amino-7-phosphonoheptanoic acid) to ensure on-target NMDA receptor antagonism while minimizing or avoiding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a first-generation competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor.[1][2] It acts by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing the neurotransmitter glutamate from activating the receptor's ion channel.[3][4] This inhibitory action makes it a useful tool for studying NMDA receptor function and has been investigated for its anticonvulsant properties.[2]

Q2: What is the difference between this compound and D-AP7? A2: this compound is a racemic mixture, meaning it contains both the D- and L-isomers of the molecule. The D-isomer, D-AP7, is the more biologically active form and a more potent antagonist at the NMDA receptor.[5] For experiments requiring higher precision and potency, using the isolated D-AP7 isomer is often recommended.

Q3: What is a good starting concentration for this compound in my experiment? A3: The optimal concentration is highly dependent on the experimental system (e.g., cell culture, brain slices, in vivo administration) and the specific research question. A common practice is to start with a concentration range guided by published literature for similar experimental setups. It is crucial to perform a concentration-response (dose-response) curve to determine the IC50 (half-maximal inhibitory concentration) in your specific system.[6][7] This will establish the concentration range that effectively blocks NMDA receptors.

Q4: What are the potential off-target effects of this compound? A4: While this compound is known to be selective for NMDA receptors over other ionotropic glutamate receptors like AMPA and kainate receptors, this selectivity is concentration-dependent.[8] At excessively high concentrations, the likelihood of binding to other receptors or cellular targets increases, which can lead to confounding results. The specific off-target profile for this compound is not extensively published, highlighting the importance of empirical validation in your own experiments.

Q5: How can I be sure the effects I'm observing are due to NMDA receptor blockade and not off-target activity? A5: Validating the mechanism of action is critical. Key strategies include:

  • Pharmacological Controls: Use a structurally different NMDA receptor antagonist to see if it replicates the effect. If it does, the effect is likely mediated by the NMDA receptor.

  • Rescue Experiments: Attempt to overcome the antagonism by adding a high concentration of the agonist, glutamate.

  • Blockade of Other Receptors: Pre-emptively block other potential targets, such as AMPA/kainate receptors (e.g., with CNQX or NBQX), to ensure they are not contributing to the observed effect.[8]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
No effect observed at expected concentrations. 1. Degradation of this compound stock solution.2. Insufficient concentration for the specific cell type or tissue preparation.3. NMDA receptors are not being sufficiently activated in your assay.1. Prepare a fresh stock solution of this compound.2. Perform a concentration-response curve to determine the IC50 in your system (See Protocol 1).3. Ensure your protocol includes sufficient concentrations of the co-agonists glutamate and glycine (B1666218) (or D-serine) to activate the NMDA receptors.[4]
Results are inconsistent between experiments. 1. Variability in cell health or tissue viability.2. Inconsistent agonist/antagonist application times.3. Vehicle (solvent) effects.1. Standardize cell culture conditions or slice preparation methods.2. Use automated perfusion systems for precise timing.3. Run a vehicle-only control to ensure the solvent used to dissolve this compound has no effect on its own.
Unexpected effects that don't align with known NMDA receptor functions. 1. Off-target effects due to excessively high this compound concentration.2. Indirect network effects in complex preparations (e.g., brain slices).1. Lower the concentration of this compound to the lowest effective dose determined by your IC50 curve.2. Perform control experiments to validate on-target activity (See Protocol 2).3. Attempt to isolate the specific cell type or pathway of interest pharmacologically.

Data Hub: Pharmacological Profile

Quantitative data on the selectivity of this compound is not comprehensively available in public literature. The tables below summarize its known profile and provide representative affinity data for the closely related and well-characterized competitive antagonist, D-AP5, to offer a quantitative perspective for this class of compounds.

Table 1: Summary of this compound Pharmacological Properties

Parameter Description
Compound DL-2-Amino-7-phosphonoheptanoic acid (this compound)
Mechanism of Action Competitive Antagonist
Primary On-Target N-Methyl-D-Aspartate (NMDA) Receptor
Binding Site Glutamate binding site on GluN2 subunits
Subunit Selectivity Generally considered non-selective across GluN2A-D subunits. Some evidence suggests slightly higher potency at GluN2A-containing receptors.[1]
Known Selectivity Selective for NMDA receptors over AMPA and Kainate receptors at optimized concentrations.[8]

Table 2: Representative Binding Affinities for a Competitive NMDA Antagonist (D-AP5)

Disclaimer: The following data is for D-AP5 (D-2-Amino-5-phosphonovalerate), a structurally similar antagonist, and is provided to give researchers a general idea of the selectivity profile. These values may not be directly transferable to this compound and should be used as a guide only.

Receptor Target Ligand K_i_ (inhibition constant) Reference
NMDA Receptor[³H]D-AP50.48 µM(Olverman et al., 1988)
AMPA Receptor[³H]AMPA> 1000 µM(Olverman et al., 1988)
Kainate Receptor[³H]Kainate> 1000 µM(Olverman et al., 1988)

Note: Higher K_i_ values indicate lower binding affinity.

Experimental Protocols

Protocol 1: Determining IC50 with a Concentration-Response Curve

This protocol outlines how to determine the potency of this compound for inhibiting NMDA receptor activation in a cell-based assay measuring calcium influx.

1. Materials:

  • Cultured cells expressing NMDA receptors (e.g., primary neurons or transfected HEK293 cells).

  • Fluorescent calcium indicator (e.g., Fura-2 AM).

  • Assay Buffer (e.g., Mg²⁺-free Locke-HEPES buffer).

  • NMDA and Glycine (co-agonists).

  • This compound serial dilutions.

  • Fluorometric plate reader or microscope.

2. Methodology:

  • Cell Preparation: Plate cells on appropriate culture plates (e.g., 96-well black-walled plates) and grow to a suitable confluency.

  • Dye Loading: Load the cells with a calcium indicator dye like Fura-2 AM according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).[1]

  • Wash: Gently wash the cells with the assay buffer to remove extracellular dye.

  • Antagonist Incubation: Add serial dilutions of this compound to the wells. Prepare a wide range of concentrations spanning several orders of magnitude (e.g., 1 nM to 1 mM). Include a "no antagonist" control. Incubate for a period sufficient to allow binding (e.g., 10-20 minutes).

  • Agonist Stimulation: Add a fixed, sub-maximal concentration of NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) to all wells to stimulate the receptors.[1]

  • Measurement: Immediately measure the change in intracellular calcium using the fluorometric plate reader. The signal is typically a ratio of fluorescence at two different excitation or emission wavelengths (e.g., 340/380 nm for Fura-2).

  • Data Analysis:

    • Normalize the data. Set the response in the "no antagonist" control as 100% activation and the baseline fluorescence before agonist addition as 0%.

    • Plot the normalized response (%) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Validating On-Target Effects with Electrophysiology

This protocol describes how to use whole-cell patch-clamp electrophysiology in brain slices to confirm that an observed effect is mediated specifically by NMDA receptors.

1. Materials:

  • Brain slice preparation (e.g., acute hippocampal slices).

  • Artificial cerebrospinal fluid (aCSF).

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

  • Glass pipettes for recording.

  • Pharmacological agents: this compound, an AMPA/Kainate receptor antagonist (e.g., 10 µM CNQX), and a GABA-A receptor antagonist (e.g., 50 µM Picrotoxin).

2. Methodology:

  • Slice Preparation: Prepare acute brain slices and maintain them in oxygenated aCSF.

  • Isolate NMDA Currents:

    • Transfer a slice to the recording chamber, continuously perfusing with aCSF containing an AMPA/Kainate antagonist (CNQX) and a GABA-A antagonist (Picrotoxin). This pharmacologically isolates synaptic currents mediated by NMDA receptors.

    • Perform whole-cell voltage-clamp recordings from a neuron of interest. To relieve the voltage-dependent magnesium block of the NMDA channel, hold the cell at a depolarized potential (e.g., +40 mV).

  • Establish a Baseline: Electrically stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs). The resulting current should be entirely mediated by NMDA receptors. Record a stable baseline of these NMDA-EPSCs for several minutes.

  • Apply this compound: Perfuse the slice with aCSF containing your experimental concentration of this compound (determined from your IC50 curve).

  • Observe Inhibition: Continue to evoke EPSCs. If this compound is acting on-target, you should observe a significant reduction or complete blockade of the NMDA-EPSC amplitude.

  • Washout: Perfuse the slice with the original aCSF (without this compound) and observe if the NMDA-EPSC amplitude recovers. Reversibility is a key characteristic of competitive antagonists.

  • Interpretation: A reversible, dose-dependent inhibition of the pharmacologically isolated NMDA-EPSC strongly confirms that this compound is acting via its intended on-target mechanism in your system.

Visual Guides: Pathways and Workflows

NMDA_Signaling_Pathway cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 Site GluN1 Site Ion Channel (Pore) Glutamate->NMDAR:g Binds DLAP7 This compound DLAP7->NMDAR:g Competitively Blocks Glycine Glycine / D-Serine Glycine->NMDAR:n Binds (Co-agonist) Ca_ion Ca²⁺ NMDAR:p->Ca_ion Opens to allow influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Mg_ion Mg²⁺ Mg_ion->NMDAR:p Blocks at rest

Caption: Mechanism of this compound at the NMDA receptor.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed DoseResponse Step 1: Perform Concentration-Response Curve Start->DoseResponse CheckPotency Is IC50 in expected range? DoseResponse->CheckPotency UseLowest Step 2: Use Lowest Effective Concentration (≤10x IC50) CheckPotency->UseLowest Yes Recheck Re-evaluate protocol, reagents, and agonist concentrations. CheckPotency->Recheck No StillUnexpected Are results still unexpected? UseLowest->StillUnexpected Controls Use structurally different NMDA antagonist Pharmacologically isolate NMDA currents Perform agonist 'rescue' experiment StillUnexpected->Controls Yes OnTarget Conclusion: Effect is likely ON-TARGET StillUnexpected->OnTarget No Replicated Is effect replicated by other NMDA antagonists? Controls->Replicated Replicated->OnTarget Yes OffTarget Conclusion: Effect is likely OFF-TARGET or a network artifact Replicated->OffTarget No

Caption: Workflow for investigating potential off-target effects.

On_Off_Target_Concept cluster_OnTarget ON-TARGET cluster_OffTarget OFF-TARGET Drug This compound Concentration OnTarget_Receptor NMDA Receptor Drug->OnTarget_Receptor High Affinity (Low Conc.) OffTarget_Receptor AMPA / Kainate Receptors Other CNS Targets Drug->OffTarget_Receptor Low Affinity (High Conc.) OnTarget_Effect Desired Biological Effect (Channel Blockade) OnTarget_Receptor->OnTarget_Effect OffTarget_Effect Unintended Biological Effect (Confounding Data) OffTarget_Receptor->OffTarget_Effect

Caption: Conceptual model of concentration-dependent on- and off-target effects.

References

Why is my DL-AP7 not effectively blocking NMDA receptors?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing NMDA receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my DL-AP7 not effectively blocking NMDA receptors?

Ineffective blockade of NMDA receptors by this compound can stem from several factors, ranging from the chemical properties of the antagonist itself to the specific experimental conditions. Here are the most common reasons for failure:

  • Use of the Inactive L-isomer: this compound is a racemic mixture containing both the active D-isomer (D-AP7) and the inactive L-isomer.[1][2] The L-isomer does not contribute to the blockade and may even interfere with the binding of the active D-isomer. For potent and specific antagonism, it is highly recommended to use the isolated D-isomer, D-AP7.[1][2]

  • Suboptimal Co-agonist Concentration: NMDA receptor activation requires the binding of both glutamate (B1630785) and a co-agonist, either glycine (B1666218) or D-serine.[3][4] If the concentration of the co-agonist in your experimental preparation is too high, it can outcompete the binding of glutamate-site antagonists like D-AP7, reducing their apparent efficacy. Conversely, if co-agonist levels are too low, NMDA receptor activation will be minimal, making it difficult to observe a blocking effect.

  • Inappropriate Magnesium (Mg2+) Concentration: Magnesium ions (Mg2+) produce a voltage-dependent block of the NMDA receptor channel.[4][5] At hyperpolarized membrane potentials, Mg2+ will block the channel, preventing ion flow even if glutamate and a co-agonist are bound. If your experiment is conducted at a holding potential where Mg2+ block is significant, you may not observe a robust NMDA receptor-mediated current to begin with, making it appear as though your antagonist is ineffective. Conversely, in Mg2+-free conditions, NMDA receptor activation can be excessive, potentially requiring higher concentrations of the antagonist for effective blockade.

  • Degradation of the Compound: Improper storage or handling of this compound can lead to its degradation. It is crucial to follow the manufacturer's instructions for storage, typically at -20°C.[6] Stock solutions should be prepared fresh and aliquoted to avoid repeated freeze-thaw cycles.

  • Incorrect Concentration or Solubility Issues: this compound is soluble in aqueous solutions, but its solubility can be affected by pH. Ensure the compound is fully dissolved in your stock solution and that the final concentration in your experimental buffer is accurate. It is recommended to prepare stock solutions in a suitable solvent, such as 1N NaOH, before diluting to the final concentration in your recording solution.[7]

  • NMDA Receptor Subtype Specificity: Different NMDA receptor subtypes, determined by their GluN2 subunit composition (GluN2A-D), exhibit varying affinities for antagonists.[8] While D-AP7 is a broad-spectrum NMDA receptor antagonist, its potency can differ between subtypes. If your tissue or cell type predominantly expresses a subtype with lower affinity for D-AP7, you may require higher concentrations for effective blockade.

Troubleshooting Guide

Problem: No observable effect of this compound on NMDA receptor-mediated currents.

Possible Cause Troubleshooting Step
Inactive L-isomer Switch to the pure D-isomer, D-AP7, for significantly higher potency.[1][2]
Suboptimal Co-agonist Levels Optimize the concentration of glycine or D-serine in your recording solution. Consider that endogenous levels may vary between preparations.[3][4]
Mg2+ Blockade If recording at negative holding potentials, consider using a low-magnesium or magnesium-free external solution to relieve the voltage-dependent block and elicit a measurable NMDA current.[4][5]
Compound Degradation Prepare fresh stock solutions of D-AP7. Aliquot and store at -20°C to minimize freeze-thaw cycles.[6]
Incorrect Concentration Verify the calculations for your stock and final concentrations. Ensure complete dissolution of the compound.
Low Receptor Expression Confirm the presence of functional NMDA receptors in your preparation using a positive control agonist application.

Quantitative Data

Compound Target Approximate IC50 / Ki Mechanism of Action
D-AP7 NMDA Receptors (Glutamate Site)Potent, specific antagonist[1][2]Competitive
NVP-AAM077 GluN2A-containing NMDARs~270 nM[9]Competitive
TCN-201 GluN2A-containing NMDARs~200 nM[9]Negative Allosteric Modulator
Ifenprodil GluN2B-containing NMDARsVaries by subtypeNon-competitive (allosteric)
Memantine (B1676192) NMDA Receptors (Channel Pore)Varies with Mg2+ concentration[10]Uncompetitive Channel Blocker

Note: IC50 and Ki values can vary significantly depending on the experimental conditions (e.g., co-agonist concentration, pH, membrane potential).

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents and Blockade by D-AP7

This protocol outlines the steps for recording NMDA receptor-mediated currents in cultured neurons or brain slices and assessing their blockade by D-AP7.

1. Preparation of Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH. For eliciting NMDA currents at negative holding potentials, use a Mg2+-free solution.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • Agonist Solution: External solution supplemented with 100 µM NMDA and 10 µM glycine.

  • D-AP7 Stock Solution: Prepare a 10 mM stock solution of D-AP7 in 1N NaOH. Store in aliquots at -20°C.

2. Cell Preparation:

  • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with external solution.

3. Patch-Clamp Recording:

  • Pull patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell recording configuration on a target neuron.

  • Clamp the membrane potential at a holding potential of -70 mV.

4. Data Acquisition:

  • Obtain a stable baseline current.

  • Apply the agonist solution (NMDA + glycine) via a perfusion system to elicit an inward current.

  • Wash out the agonist and allow the current to return to baseline.

  • Pre-incubate the preparation with the desired concentration of D-AP7 (e.g., 10-100 µM) in the external solution for 2-3 minutes.

  • Co-apply the agonist solution containing D-AP7 to measure the inhibited current.

  • Wash out the antagonist and agonist to observe recovery.

5. Data Analysis:

  • Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of D-AP7.

  • Calculate the percentage of inhibition for each concentration of D-AP7.

  • If multiple concentrations are tested, construct a dose-response curve to determine the IC50 value.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Channel Opening DAP7 D-AP7 DAP7->NMDAR Competitively Inhibits CaM Calmodulin (CaM) Ca2_influx->CaM CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC nNOS nNOS CaM->nNOS CREB CREB Activation CaMKII->CREB PKC->CREB NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Caption: Simplified NMDA receptor signaling pathway and the point of inhibition by D-AP7.

Experimental Workflow for D-AP7 Blockade

Experimental_Workflow start Start: Prepare Cells/ Slices and Solutions establish_recording Establish Whole-Cell Patch-Clamp Recording start->establish_recording baseline Record Baseline Current establish_recording->baseline agonist_application Apply NMDA + Glycine (Control Response) baseline->agonist_application washout1 Washout Agonist agonist_application->washout1 antagonist_incubation Pre-incubate with D-AP7 washout1->antagonist_incubation agonist_antagonist_application Co-apply NMDA + Glycine + D-AP7 (Inhibited Response) antagonist_incubation->agonist_antagonist_application washout2 Washout Agonist and Antagonist agonist_antagonist_application->washout2 recovery Record Recovery washout2->recovery analyze Analyze Data: Compare Currents recovery->analyze

References

Stability of DL-AP7 in solution over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DL-AP7 in solution over time. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DL-2-Amino-7-phosphonoheptanoic acid) is a chemical compound that acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. In the central nervous system, the NMDA receptor is a glutamate (B1630785) receptor and ion channel involved in synaptic plasticity and memory formation. As a competitive antagonist, this compound binds to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate. This blockade inhibits the influx of calcium ions (Ca²⁺) that would normally occur upon receptor activation.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is typically supplied as a lyophilized powder. Due to its limited solubility in neutral aqueous solutions, it is recommended to reconstitute this compound in a basic solution. A common procedure is to dissolve it in 1N sodium hydroxide (B78521) (NaOH) to create a stock solution, with concentrations up to 100 mM being achievable. Always centrifuge the vial before opening to ensure all the powder is at the bottom.

Q3: What are the recommended storage conditions for this compound solutions?

A3: The stability of this compound in solution is dependent on storage conditions. For short-term storage, reconstituted stock solutions can be kept at 4°C for up to one week. For long-term storage, it is advisable to create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for up to six months. It is not recommended to store working solutions for extended periods.

Q4: What factors can influence the stability of this compound in my experiments?

A4: The stability of this compound in solution can be affected by several factors, including:

  • pH: this compound is more stable in acidic conditions and is susceptible to degradation in neutral to alkaline solutions over time.

  • Temperature: Higher temperatures will accelerate the degradation of this compound. Therefore, it is crucial to store solutions at the recommended temperatures.

  • Light: Although less critical than pH and temperature, prolonged exposure to light could potentially contribute to degradation. It is good practice to store solutions in light-protected containers.

  • Presence of other reactive species: The composition of your experimental buffer could influence stability.

Data Presentation: Stability of this compound in Aqueous Solution

The following table summarizes the expected stability of a 1 mM this compound aqueous solution under different storage conditions. Note: This is a representative table based on general knowledge of similar compounds. For precise stability data, it is recommended to perform a stability-indicating assay.

Storage ConditionpHTimepoint% Remaining this compound (Hypothetical)
4°C7.424 hours>98%
4°C7.47 days~95%
25°C (Room Temp)7.424 hours~90%
25°C (Room Temp)7.47 days<80%
-20°C7.41 month>99%
-20°C7.46 months>97%

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound over time under various conditions to determine its degradation rate.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphoric acid or other suitable buffer components

  • 0.45 µm syringe filters

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a suitable mobile phase. A common starting point for amino acid analysis is a buffered aqueous solution with an organic modifier. For example, a mixture of phosphate (B84403) buffer (pH adjusted to the acidic range, e.g., pH 3.0 with phosphoric acid) and acetonitrile.

    • Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Stability Samples:

    • Prepare solutions of this compound at a known concentration in the desired buffer (e.g., phosphate-buffered saline, artificial cerebrospinal fluid).

    • Aliquot the solution into separate vials for each time point and storage condition to be tested (e.g., 4°C, 25°C, -20°C).

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and equilibrate with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan, but a starting point could be in the low UV range, e.g., 210 nm).

    • Inject the calibration standards to generate a standard curve.

    • At each designated time point, retrieve a stability sample, allow it to reach room temperature, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms.

    • Use the standard curve to determine the concentration of this compound in each stability sample.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Stability Study cluster_2 Analysis A Prepare this compound Stock Solution B Prepare Stability Samples in Desired Buffer A->B C Store Samples at Varied Conditions (T, pH) B->C D Collect Samples at Defined Time Points C->D E HPLC Analysis of Samples D->E F Quantify this compound Concentration E->F G Calculate % Degradation F->G

Caption: Experimental workflow for assessing the stability of this compound in solution.

G cluster_0 Ligands cluster_1 Receptor Complex cluster_2 Cellular Response Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds & Activates DL_AP7 This compound DL_AP7->NMDA_Receptor Binds & Blocks Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Initiates

Technical Support Center: Addressing Variability in Behavioral Responses to DL-AP7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-AP7. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during in-vivo behavioral experiments with the competitive NMDA receptor antagonist, DL-2-Amino-7-phosphonoheptanoic acid (this compound).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate.[2][3] This blockade of NMDA receptor-mediated ion flux leads to its observed behavioral effects, including anticonvulsant properties and modulation of learning and memory.[1]

Q2: What are the common behavioral applications of this compound?

A2: this compound is frequently used in preclinical research to investigate the role of NMDA receptors in various physiological and pathological processes. Common applications include:

  • Anticonvulsant studies: To assess its efficacy in preventing or reducing seizures.[1]

  • Learning and memory research: To study the involvement of NMDA receptors in memory acquisition, consolidation, and retrieval, often using tasks like the passive avoidance test.[1][4]

  • Anxiety models: To explore the role of the glutamatergic system in anxiety-like behaviors, for example, in the elevated plus-maze.

  • Locomotor activity assessment: To determine its effects on spontaneous movement in an open field.

Q3: Why am I observing significant variability in the behavioral responses to this compound in my experiments?

A3: Variability in response to NMDA receptor antagonists like this compound is a well-documented phenomenon.[5] Several factors can contribute to this, including:

  • Dosage: The dose-response relationship for NMDA antagonists can be complex, sometimes following a U-shaped or bell-shaped curve.[6]

  • Route of Administration: The method of administration (e.g., intracerebroventricular vs. intraperitoneal) significantly impacts the bioavailability and subsequent behavioral effects.

  • Animal Species and Strain: Different species (e.g., rats vs. mice) and even different strains within the same species (e.g., Wistar vs. Sprague-Dawley rats) can exhibit varied responses to NMDA antagonists due to genetic differences.[7][8][9][10]

  • Age and Sex: The expression and function of NMDA receptor subunits can change with age, and sex differences in response to NMDA antagonists have been reported.

  • Experimental Conditions: Factors such as the time of day of testing, housing conditions, and handling of the animals can all influence behavioral outcomes.

Troubleshooting Guide

Problem 1: I am not observing the expected behavioral effect of this compound in my learning and memory task (e.g., passive avoidance).

  • Possible Cause: Inappropriate dosage.

    • Troubleshooting Tip: Ensure you are using a dose reported to be effective for your specific task and animal model. Conduct a dose-response study to determine the optimal dose for your experimental conditions. Remember that higher doses are not always more effective and can sometimes lead to paradoxical effects or side effects that interfere with the behavior being measured.[6]

  • Possible Cause: Timing of administration.

    • Troubleshooting Tip: For learning and memory tasks, the timing of drug administration relative to the training and testing phases is critical. For example, pre-training administration of NMDA antagonists often impairs acquisition, while post-training administration may not affect consolidation.[1]

  • Possible Cause: Insufficient statistical power.

    • Troubleshooting Tip: Ensure your experimental groups are large enough to detect a statistically significant effect, especially given the inherent variability in behavioral responses.

Problem 2: My animals are showing excessive locomotor activity or stereotyped behaviors after this compound administration, which is confounding my results.

  • Possible Cause: The dose is too high.

    • Troubleshooting Tip: High doses of NMDA antagonists can induce hyperlocomotion and stereotypy.[1] Reduce the dose to a level that produces the desired cognitive or anxiolytic effect without causing confounding motor effects. It is crucial to run an open field test to characterize the locomotor effects of your chosen dose.

  • Possible Cause: The chosen behavioral assay is sensitive to motor effects.

    • Troubleshooting Tip: If the primary outcome of your experiment is not locomotor activity, consider using a behavioral paradigm that is less influenced by changes in motor function.

Problem 3: The anxiolytic/anxiogenic effects of this compound in the elevated plus-maze are inconsistent.

  • Possible Cause: Baseline anxiety levels of the animals.

    • Troubleshooting Tip: The starting anxiety state of the animals can influence their response to anxiolytic or anxiogenic compounds. Ensure consistent and gentle handling of the animals to minimize stress before testing. Acclimatize the animals to the testing room for a sufficient period before starting the experiment.

  • Possible Cause: Environmental factors in the testing room.

    • Troubleshooting Tip: Lighting conditions, noise levels, and even the time of day can affect performance in the elevated plus-maze. Standardize these conditions across all experimental sessions.

Problem 4: I am observing catalepsy or muscle rigidity in my animals after this compound administration.

  • Possible Cause: High doses or specific brain region effects.

    • Troubleshooting Tip: While less common than with other drug classes, high doses of NMDA antagonists can sometimes induce motor impairments like catalepsy.[11][12][13] If this is observed, it is a strong indication that the dose is too high for studying more subtle behavioral effects. Reduce the dose and carefully observe the animals for any motor side effects.

Data Presentation

The following tables summarize some of the reported effective doses of this compound in various behavioral paradigms. It is crucial to note that these values should be used as a starting point, and optimal doses should be determined empirically for your specific experimental setup.

Behavioral Assay Species/Strain Route of Administration Effective Dose Observed Effect Reference
NMDA-induced ConvulsionsMouseIntracerebroventricular (ICV)ED₅₀ = 0.22 nmol/mouseBlocks convulsions[1][14]
Passive AvoidanceMouseIntracerebroventricular (ICV)Not specifiedImpairs learning performance[1][14]
Passive AvoidanceRatIntracerebroventricular (ICV)Not specifiedDecreased retention latency[4]

Experimental Protocols

Protocol 1: Passive Avoidance Test in Mice

This protocol is adapted from standard passive avoidance procedures and is designed to assess the effect of this compound on learning and memory.

Apparatus:

  • A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Habituation (Day 1):

    • Place each mouse in the light compartment and allow it to explore for 60 seconds.

    • Open the guillotine door and allow the mouse to enter the dark compartment.

    • Once the mouse has fully entered the dark compartment, close the door and return the mouse to its home cage.

  • Training (Day 2):

    • Administer this compound or vehicle at the desired time point before training (e.g., 30 minutes prior).

    • Place the mouse in the light compartment.

    • After a 5-second delay, open the guillotine door.

    • When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment (step-through latency).

    • Return the mouse to its home cage.

  • Testing (Day 3):

    • Place the mouse back into the light compartment.

    • After a 5-second delay, open the guillotine door.

    • Measure the step-through latency, with a cut-off time of 300 or 600 seconds. A longer latency is indicative of better memory of the aversive stimulus.

Protocol 2: Elevated Plus-Maze Test in Rats

This protocol is designed to assess the anxiolytic or anxiogenic effects of this compound.

Apparatus:

  • An elevated plus-maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimation:

    • Bring the rats to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate.

  • Drug Administration:

    • Administer this compound or vehicle at the desired time point before testing (e.g., 30 minutes prior).

  • Testing:

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to freely explore the maze for 5 minutes.

    • Record the session with a video camera for later analysis.

  • Data Analysis:

    • Measure the number of entries into the open and closed arms.

    • Measure the time spent in the open and closed arms.

    • An increase in the time spent in and/or the number of entries into the open arms is typically interpreted as an anxiolytic effect.

Protocol 3: Open Field Test for Locomotor Activity in Mice

This protocol is used to assess the effects of this compound on general locomotor activity.[15][16][17][18][19]

Apparatus:

  • An open field arena (e.g., a square box with high walls) equipped with an automated activity monitoring system or a video camera for tracking.

Procedure:

  • Acclimation:

    • Acclimate the mice to the testing room for at least 30-60 minutes.

  • Drug Administration:

    • Administer this compound or vehicle.

  • Testing:

    • Place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Mandatory Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 subunit DLAP7 This compound DLAP7->NMDA_Receptor Competitively Blocks Glutamate Binding Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 subunit Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, ERK, CREB) Ca_ion->Signaling_Cascade Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Plasticity Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression

Caption: Competitive antagonism of the NMDA receptor by this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation (Habituation to facility and handling) Group_Assignment Randomized Group Assignment (Vehicle vs. This compound) Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (Specify dose, route, and timing) Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Passive Avoidance, EPM) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Automated or manual scoring) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for behavioral studies with this compound.

Troubleshooting_Logic Start Inconsistent or Unexpected Behavioral Results Check_Dose Is the dose appropriate? (Consult literature, run dose-response) Start->Check_Dose Check_Timing Is the timing of administration correct for the specific behavioral paradigm? Check_Dose->Check_Timing Yes Adjust_Dose Adjust Dose Check_Dose->Adjust_Dose No Check_Controls Are control groups behaving as expected? Check_Timing->Check_Controls Yes Adjust_Timing Adjust Timing of Administration Check_Timing->Adjust_Timing No Check_Environment Are environmental conditions (light, noise) standardized? Check_Controls->Check_Environment Yes Review_Procedures Review Handling and Assay Procedures Check_Controls->Review_Procedures No Check_Strain Is the chosen animal strain known to have variable responses? Check_Environment->Check_Strain Yes Standardize_Environment Standardize Environmental Conditions Check_Environment->Standardize_Environment No Consider_Strain Consider Using a Different Strain or Increasing Sample Size Check_Strain->Consider_Strain No Interpretation Interpretation Check_Strain->Interpretation Yes Adjust_Dose->Start Adjust_Timing->Start Review_Procedures->Start Standardize_Environment->Start Consider_Strain->Start

Caption: A logical approach to troubleshooting variability in this compound experiments.

References

Common issues with the solubility of phosphono amino acid antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered by researchers, scientists, and drug development professionals during experiments with phosphono amino acid antagonists.

Frequently Asked questions (FAQs)

Q1: My phosphono amino acid antagonist precipitated out of my aqueous buffer upon dissolution. What are the common causes?

A1: Precipitation of phosphono amino acid antagonists in aqueous buffers is a frequent challenge. The primary reasons include:

  • pH of the Solution: The solubility of phosphonic acids is highly pH-dependent. At pH values near their isoelectric point, their net charge is minimal, leading to reduced solubility. Phosphonic acids are generally more soluble in deprotonated (basic) form.[1]

  • Presence of Divalent Cations: Phosphonates are potent chelators of divalent and trivalent metal ions such as Ca²⁺ and Mg²⁺.[2] The formation of insoluble metal-phosphonate complexes is a common cause of precipitation, especially in cell culture media and buffers containing these ions.[2][3]

  • High Concentration: The concentration of the antagonist may simply exceed its intrinsic solubility in the chosen buffer system under the specific experimental conditions (e.g., temperature).

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of your phosphono amino acid antagonist, causing it to precipitate.

Q2: How can I improve the solubility of my phosphono amino acid antagonist for in vitro assays?

A2: Several strategies can be employed to enhance the solubility of these compounds:

  • pH Adjustment: Carefully adjusting the pH of the stock solution or the final assay buffer can significantly improve solubility. For most phosphonic acids, increasing the pH will lead to deprotonation and enhanced solubility.

  • Use of Co-solvents: Organic co-solvents like DMSO can be used to prepare concentrated stock solutions.[4] However, it is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system.

  • Addition of Co-formers: Certain amino acids, such as arginine and proline, can act as co-formers and increase the aqueous solubility of phosphonic acids.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic parts of a drug molecule, thereby increasing its aqueous solubility.[6][7][8][9][10]

  • Preparation of a Salt Form: If you are working with the free acid form, converting it to a salt (e.g., a sodium salt) can significantly improve its water solubility.

Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of my phosphono amino acid antagonist?

A3: Yes, solubility issues can lead to inconsistent results. If the compound precipitates in the cell culture medium, the actual concentration of the antagonist in solution will be lower and more variable than the nominal concentration. This can lead to underestimation of potency and poor reproducibility. It is recommended to visually inspect your assay plates for any signs of precipitation and to perform solubility tests in the specific cell culture medium you are using.

Q4: What is the best way to prepare a stock solution of a phosphono amino acid antagonist?

A4: The ideal method for preparing a stock solution depends on the specific compound. However, a general approach is to start by attempting to dissolve the compound in a small amount of aqueous base (e.g., 1N NaOH) to form the more soluble salt, and then diluting with your buffer of choice. If this is not successful, a concentrated stock solution can often be prepared in an organic solvent like DMSO.[4] When using an organic solvent, it is critical to perform serial dilutions in your aqueous buffer to avoid precipitation upon addition to the final assay medium.

Troubleshooting Guide

Issue: Precipitation observed during stock solution preparation or in the final assay medium.

Below is a troubleshooting workflow to address precipitation issues with phosphono amino acid antagonists.

G start Precipitation Observed check_pH Is the pH of the solution close to the compound's pI? start->check_pH adjust_pH Adjust pH away from pI (e.g., increase pH for acidic compounds) check_pH->adjust_pH Yes check_cations Does the buffer/medium contain divalent cations (Ca²⁺, Mg²⁺)? check_pH->check_cations No end_solution Solution Stable adjust_pH->end_solution add_chelator Consider adding a chelating agent (e.g., EDTA) to the buffer check_cations->add_chelator Yes check_concentration Is the compound concentration exceeding its known solubility? check_cations->check_concentration No add_chelator->end_solution lower_concentration Lower the final concentration of the antagonist check_concentration->lower_concentration Yes check_solvent Was a concentrated stock in organic solvent added too quickly? check_concentration->check_solvent No lower_concentration->end_solution serial_dilution Perform serial dilutions of the stock solution in the aqueous buffer check_solvent->serial_dilution Yes consider_formulation Explore formulation strategies: - Co-solvents - Cyclodextrins - Amino acid co-formers check_solvent->consider_formulation No serial_dilution->end_solution consider_formulation->end_solution

Caption: Troubleshooting workflow for precipitation issues.

Quantitative Data Summary

The aqueous solubility of phosphono amino acid antagonists is highly variable and depends on the specific chemical structure and the experimental conditions. Below is a summary of representative solubility data.

CompoundSolvent/MediumTemperature (°C)SolubilityReference
N-methyl-D-aspartate (NMDA)PBS (pH 7.2)Not Specified~10 mg/mL[4]
Adinazolam MesylateWaterNot Specified>100 mg/mL[11]
DETPMP-Ca-Mg ComplexpH 8.5 brine20High[3][12]
DETPMP-Ca-Mg ComplexpH 8.5 brine95Lower[3][12]
HEDP-Ca-Mg ComplexpH 8.5 brine20High[3][12]
HEDP-Ca-Mg ComplexpH 8.5 brine95Lower[3][12]

Note: The solubility of phosphonate-metal complexes generally decreases with increasing temperature.[3][12] The inclusion of Mg²⁺ in addition to Ca²⁺ can increase the solubility of the phosphonate/metal complexes.[12]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of a phosphono amino acid antagonist.

G start Start: Solubility Determination add_excess Add excess amount of compound to a known volume of buffer start->add_excess equilibrate Equilibrate the suspension (e.g., 24-48h at a constant temperature) with agitation add_excess->equilibrate separate Separate the solid and liquid phases (centrifugation or filtration) equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV or LC-MS) separate->quantify calculate Calculate the solubility quantify->calculate end End: Solubility Value calculate->end

Caption: Workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of the phosphono amino acid antagonist to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, cell culture medium).

  • Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a suitable syringe filter (e.g., 0.22 µm).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the antagonist in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility of the compound in the buffer by taking into account the dilution factor.

Protocol 2: Improving Solubility with Cyclodextrins

This protocol describes a general method for preparing a solution of a poorly soluble phosphono amino acid antagonist using cyclodextrins.

Methodology:

  • Cyclodextrin (B1172386) Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer. The concentration of the cyclodextrin will depend on the desired solubility enhancement and should be optimized.

  • Complexation: Add the phosphono amino acid antagonist to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture at a constant temperature until the compound is fully dissolved. The time required for complexation can vary.

  • Filtration (Optional): If any undissolved material remains, filter the solution to remove it.

  • Verification: It is advisable to determine the actual concentration of the dissolved antagonist in the final solution.

Signaling Pathways and Logical Relationships

The solubility of phosphono amino acid antagonists is governed by a complex interplay of physicochemical properties and environmental factors. The following diagram illustrates these relationships.

G solubility Aqueous Solubility compound_properties Compound Properties compound_properties->solubility pKa pKa logP LogP (Lipophilicity) crystal_lattice Crystal Lattice Energy pKa->solubility logP->solubility crystal_lattice->solubility environmental_factors Environmental Factors environmental_factors->solubility pH pH of Solution temperature Temperature divalent_cations Divalent Cations (Ca²⁺, Mg²⁺) buffer_salts Buffer Salts pH->solubility temperature->solubility divalent_cations->solubility buffer_salts->solubility

Caption: Factors influencing antagonist solubility.

References

Technical Support Center: Refining DL-AP7 Microinjection Techniques for Targeted Brain Regions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) for targeted microinjection into specific brain regions. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate.[1] This blockade inhibits the influx of calcium ions (Ca2+) through the receptor's channel, a critical step in many forms of synaptic plasticity and excitotoxicity.

Q2: What is the recommended solvent and storage procedure for this compound?

A2: this compound is typically supplied as a lyophilized powder. For reconstitution, it is soluble in aqueous solutions. A common vehicle for in vivo microinjection is sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF). The pH of the solution should be adjusted to physiological levels (typically 7.2-7.4) to avoid tissue damage. Once reconstituted, aliquot the solution and store it at -20°C to prevent degradation from repeated freeze-thaw cycles.

Q3: What are the typical concentrations of this compound used for in vivo microinjection?

A3: The optimal concentration of this compound can vary depending on the target brain region, the specific research question, and the animal model. It is crucial to perform dose-response studies to determine the most effective concentration for your experiment. However, concentrations in the millimolar (mM) range are often reported in the literature.

Q4: How can I verify the correct placement of my microinjection cannula?

A4: Histological verification is essential to confirm the accurate targeting of the desired brain region. After the experiment, the animal should be euthanized, and the brain perfused and sectioned. Staining techniques such as Cresyl Violet (Nissl stain) can be used to visualize the cannula track and the injection site.[2][3][4] Co-injection of a fluorescent tracer can also aid in visualizing the spread of the injectate.

Q5: What are appropriate control experiments for this compound microinjection studies?

A5: To ensure that the observed effects are due to the specific action of this compound, several control experiments are necessary:

  • Vehicle Control: Inject the vehicle solution (e.g., saline or aCSF) without this compound into the same brain region to control for the effects of the injection procedure itself.

  • Inactive Enantiomer Control: If available, injecting the inactive enantiomer of a related compound can help demonstrate stereospecificity.

  • Off-Target Control: Injecting this compound into a brain region not expected to be involved in the behavior or physiological process being studied can help rule out non-specific effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable behavioral or physiological effect after this compound injection. 1. Incorrect injection site: The cannula may not have reached the target nucleus. 2. Inadequate drug concentration: The dose of this compound may be too low to elicit a response. 3. Drug degradation: The this compound solution may have lost its activity. 4. Clogged cannula: The injection needle may be blocked, preventing drug delivery.1. Verify cannula placement: Perform histological analysis to confirm the injection site. Refine surgical coordinates if necessary. 2. Perform a dose-response study: Test a range of this compound concentrations to determine the optimal dose. 3. Prepare fresh drug solution: Reconstitute a new batch of this compound and store it properly in aliquots. 4. Check for backflow: During injection, observe for any fluid leaking from the cannula-tubing connection. Ensure the cannula is not blocked before implantation.
High variability in experimental results between subjects. 1. Inconsistent injection volumes or flow rates: Variations in the amount of drug delivered can lead to different outcomes. 2. Variability in cannula placement: Even small differences in the injection site can impact results. 3. Individual differences in animal sensitivity to the drug. 1. Calibrate your injection pump: Ensure the pump delivers the intended volume at a consistent and slow rate (e.g., 100-200 nL/min) to minimize tissue damage and ensure proper diffusion. 2. Standardize surgical procedures: Use a stereotaxic frame and consistent anatomical landmarks for cannula implantation. Perform histological verification for all subjects. 3. Increase sample size: A larger number of animals can help to account for individual variability.
Evidence of tissue damage or inflammation at the injection site. 1. High injection flow rate: Rapid injection can cause mechanical damage to the brain tissue. 2. Non-physiological pH or osmolarity of the injectate: An improperly prepared solution can be toxic to neurons. 3. Infection: Contamination during the surgical procedure.1. Use a slow infusion rate: A rate of 100-200 nL/minute is generally recommended. 2. Ensure proper solution preparation: Adjust the pH of the this compound solution to 7.2-7.4 and use an isotonic vehicle like sterile saline or aCSF. 3. Maintain sterile surgical technique: Use autoclaved instruments and follow aseptic procedures throughout the surgery.
Observed effects are not specific to the targeted behavior or pathway. 1. Diffusion of this compound to adjacent brain regions: The injected volume may be too large, leading to spread beyond the target area. 2. Off-target pharmacological effects of this compound. 1. Reduce the injection volume: Use the smallest effective volume determined from pilot studies. Co-inject a fluorescent tracer to visualize the extent of diffusion. 2. Conduct thorough control experiments: Include vehicle controls and injections into non-target areas to rule out non-specific effects. Review the literature for known off-target effects of NMDA receptor antagonists.

Quantitative Data Summary

Table 1: Recommended Microinjection Parameters

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 mMA dose-response curve should be generated for each specific application.
Injection Volume 50 - 500 nLThe volume should be minimized to prevent significant diffusion and tissue damage.
Flow Rate 100 - 200 nL/minA slow and steady flow rate is crucial for minimizing tissue damage and ensuring proper drug distribution.
Cannula Gauge 26 - 33 GThe choice of gauge depends on the target structure and the need to minimize tissue damage.

Experimental Protocols

Protocol 1: Stereotaxic Surgery and Cannula Implantation
  • Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) and mount it in a stereotaxic frame.

  • Surgical Incision: Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole in the skull over the target brain region based on coordinates from a stereotaxic atlas.

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined dorsoventral coordinate.

  • Fixation: Secure the cannula to the skull using dental cement and skull screws.

  • Closure: Suture the scalp incision.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery. Allow for a recovery period of at least one week before microinjection.

Protocol 2: this compound Microinjection Procedure
  • Reagent Preparation: Prepare a fresh solution of this compound in sterile saline or aCSF at the desired concentration. Adjust the pH to 7.2-7.4.

  • Animal Handling: Gently restrain the conscious animal.

  • Injection Setup: Connect a microinjection pump to an internal cannula that extends slightly beyond the tip of the implanted guide cannula.

  • Microinjection: Insert the internal cannula into the guide cannula and infuse the this compound solution at a slow, controlled rate (e.g., 100 nL/min).

  • Diffusion Time: Leave the internal cannula in place for an additional minute after the injection is complete to allow for diffusion of the drug away from the cannula tip and to minimize backflow upon removal.

  • Post-injection Monitoring: Return the animal to its home cage and begin behavioral or physiological monitoring according to the experimental design.

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_surgery Surgical Procedure cluster_experiment Microinjection Experiment cluster_post_experiment Post-Experiment Analysis reagent_prep Reagent Preparation (this compound & Vehicle) injection This compound or Vehicle Microinjection reagent_prep->injection animal_prep Animal Acclimation anesthesia Anesthesia animal_prep->anesthesia stereotaxic_mount Stereotaxic Mounting anesthesia->stereotaxic_mount craniotomy Craniotomy stereotaxic_mount->craniotomy cannula_implant Cannula Implantation craniotomy->cannula_implant recovery Post-operative Recovery cannula_implant->recovery recovery->injection behavioral_testing Behavioral/Physiological Testing injection->behavioral_testing perfusion Perfusion & Brain Extraction behavioral_testing->perfusion histology Histological Verification perfusion->histology data_analysis Data Analysis histology->data_analysis NMDA_Signaling_Pathway cluster_receptor NMDA Receptor cluster_antagonist Antagonism cluster_downstream Downstream Signaling glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds glycine Glycine (Co-agonist) glycine->nmda_receptor Binds ca_influx Ca2+ Influx Blocked nmda_receptor->ca_influx Leads to dl_ap7 This compound dl_ap7->nmda_receptor Blocks camk CaMKII Activation Reduced ca_influx->camk creb CREB Phosphorylation Altered camk->creb gene_expression Altered Gene Expression creb->gene_expression synaptic_plasticity Inhibition of Synaptic Plasticity (LTP) gene_expression->synaptic_plasticity

References

Minimizing non-specific binding of DL-AP7 in tissue preparations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding of DL-AP7 in tissue preparations. This compound, or DL-2-amino-7-phosphonoheptanoic acid, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and accurate assessment of its binding is crucial for neuropharmacological research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is minimizing non-specific binding important?

This compound is a chemical compound that acts as a competitive antagonist at the glutamate (B1630785) recognition site of the NMDA receptor. In tissue binding assays, it is crucial to minimize non-specific binding—the attachment of this compound to sites other than the NMDA receptor—to ensure that the detected signal accurately reflects the specific binding to the target receptor. High non-specific binding can obscure the true binding characteristics and lead to inaccurate pharmacological data.

Q2: How is non-specific binding typically determined in a this compound binding assay?

Non-specific binding is determined by measuring the binding of radiolabeled this compound in the presence of a high concentration of a non-radiolabeled compound that also binds to the NMDA receptor's glutamate site. This "cold" ligand will occupy the specific binding sites, so any remaining radiolabeled this compound binding is considered non-specific. L-glutamate is commonly used for this purpose.[1]

Q3: What are the primary factors that can contribute to high non-specific binding of this compound?

Several factors can lead to elevated non-specific binding:

  • Inadequate blocking of non-target sites: Tissues contain many molecules and surfaces that can non-specifically bind this compound.

  • Suboptimal buffer conditions: The pH, ionic strength, and composition of the incubation buffer can significantly influence non-specific interactions.

  • Issues with the radioligand: Degradation or aggregation of the radiolabeled this compound can increase its propensity for non-specific binding.

  • Insufficient washing: Failure to adequately wash the tissue after incubation can leave unbound or loosely bound radioligand, contributing to background signal.

Troubleshooting Guide

This guide addresses common issues encountered during this compound tissue binding experiments and provides potential solutions.

Issue 1: High background signal across all tissue sections.
  • Possible Cause: Inadequate pre-washing of tissue preparations, leading to the presence of endogenous ligands, or generally "sticky" tissue.

  • Solution:

    • Pre-incubation: Before incubating with this compound, wash the tissue sections or membranes in an appropriate buffer (e.g., Tris-HCl) to remove endogenous glutamate and other interfering substances.

    • Incorporate Blocking Agents: Add a protein-based blocking agent to your incubation buffer to saturate non-specific binding sites on the tissue.

Issue 2: Non-specific binding is greater than 50% of total binding.
  • Possible Cause: The composition of the incubation buffer may be promoting non-specific hydrophobic or ionic interactions.

  • Solution:

    • Optimize Buffer Composition: Systematically vary the components of your incubation buffer. Key parameters to adjust include pH and ionic strength.

    • Add a Detergent: Introduce a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-20, to the incubation and wash buffers to reduce hydrophobic interactions.

    • Include Bovine Serum Albumin (BSA): BSA is a common blocking agent that can be added to the incubation buffer to reduce non-specific binding to proteins and other macromolecules in the tissue.

Issue 3: Inconsistent results between experiments.
  • Possible Cause: Variability in tissue preparation, incubation times, or washing procedures.

  • Solution:

    • Standardize Protocols: Ensure that all steps of the experimental protocol, from tissue harvesting and preparation to the final wash, are performed consistently across all experiments.

    • Control Incubation Parameters: Maintain a constant temperature and duration for the incubation steps. Binding equilibrium is temperature-dependent, and variations can lead to inconsistent results.

    • Automate Washing Steps: If possible, use an automated system for washing to ensure uniformity and reduce manual error.

Data Summary: Factors Influencing Non-Specific Binding

The following table summarizes key experimental parameters and their potential impact on minimizing non-specific binding of this compound.

ParameterRecommendation for Minimizing Non-Specific BindingRationale
Blocking Agents Include 0.1-1% Bovine Serum Albumin (BSA) in the incubation buffer.BSA occupies non-specific binding sites on the tissue, reducing the opportunity for this compound to bind non-specifically.
Detergents Add 0.01-0.1% Triton X-100 or Tween-20 to incubation and wash buffers.These non-ionic detergents disrupt non-specific hydrophobic interactions.
Buffer pH Maintain a physiological pH, typically between 7.0 and 8.0.Deviations from the optimal pH for receptor binding can alter the charge of both this compound and tissue components, potentially increasing non-specific ionic interactions.[1]
Ionic Strength Optimize the salt concentration (e.g., NaCl) in the buffer.Increasing ionic strength can shield charged molecules, reducing non-specific electrostatic interactions.
Washing Procedure Perform multiple, brief washes with ice-cold buffer immediately after incubation.Thorough washing removes unbound and loosely bound radioligand, which is a major source of background signal.
Displacer for NSB Use a high concentration (e.g., 1 mM) of L-glutamate.L-glutamate effectively displaces this compound from the specific NMDA receptor binding sites, allowing for accurate measurement of non-specific binding.[1]

Experimental Protocols

Protocol for [³H]this compound Binding to Rat Brain Membranes

This protocol is adapted from Murphy et al. (1988) for the characterization of [³H]this compound (referred to as [³H]APH in the paper) binding.[1]

1. Tissue Preparation:

  • Homogenize rat forebrain tissue in 10 volumes of ice-cold 0.32 M sucrose.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
  • Resuspend the resulting pellet in 10 volumes of 50 mM Tris-citrate buffer (pH 7.0) and incubate at 37°C for 30 minutes.
  • Centrifuge again at 40,000 x g for 20 minutes at 4°C.
  • Wash the pellet twice by resuspension in fresh Tris-citrate buffer and centrifugation.
  • Resuspend the final pellet in Tris-citrate buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • For total binding, incubate 100 µL of the membrane preparation with [³H]this compound (at the desired concentration) in a final volume of 1 mL of 50 mM Tris-citrate buffer (pH 7.0).
  • For non-specific binding, add 1 mM L-glutamate to the incubation mixture.
  • Incubate at 37°C for 60 minutes.
  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
  • Wash the filters three times with 5 mL of ice-cold Tris-citrate buffer.
  • Measure the radioactivity retained on the filters by liquid scintillation counting.

3. Data Analysis:

  • Specific binding is calculated as the difference between total binding and non-specific binding.

Visualizations

experimental_workflow Experimental Workflow for this compound Binding Assay cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Tissue Centrifugation1 Centrifuge (1,000 x g) Homogenization->Centrifugation1 Centrifugation2 Centrifuge (40,000 x g) Centrifugation1->Centrifugation2 Washing Wash Membranes Centrifugation2->Washing Incubation Incubate with [3H]this compound (Total vs. Non-specific with L-glutamate) Washing->Incubation Filtration Rapid Filtration Incubation->Filtration Washing2 Wash Filters Filtration->Washing2 Scintillation Scintillation Counting Washing2->Scintillation Calculation Calculate Specific Binding Scintillation->Calculation competitive_binding Principle of Competitive Binding for NSB Determination cluster_total Total Binding cluster_nsb Non-Specific Binding Determination Receptor_T NMDA Receptor DLAP7_T [3H]this compound DLAP7_T->Receptor_T Specific Binding NSB_Site_T Non-specific Site DLAP7_T->NSB_Site_T Non-specific Binding Receptor_NSB NMDA Receptor DLAP7_NSB [3H]this compound NSB_Site_NSB Non-specific Site DLAP7_NSB->NSB_Site_NSB Only Non-specific Binding Occurs L_Glutamate L-Glutamate (excess) L_Glutamate->Receptor_NSB Blocks Specific Sites

References

Validation & Comparative

A Comparative Analysis of DL-AP7 and D-AP5 as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Experimental Data

This guide provides a detailed comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: DL-2-amino-7-phosphonoheptanoic acid (DL-AP7) and D-2-amino-5-phosphonopentanoic acid (D-AP5). Both are competitive antagonists at the glutamate (B1630785) binding site of the NMDA receptor, a critical player in synaptic plasticity, learning, and memory. Understanding their distinct pharmacological profiles is essential for selecting the appropriate tool for in vitro and in vivo research.

Executive Summary

D-AP5 is the stereospecifically active D-isomer of 2-amino-5-phosphonopentanoic acid and generally exhibits higher potency than the racemic mixture, this compound. Experimental data indicates that D-AP5 has a lower dissociation constant (Kd) and a lower IC50 value in electrophysiological assays compared to this compound. While both antagonists are effective in vivo, their differing potencies are a key consideration for experimental design.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the efficacy of this compound and D-AP5.

CompoundBinding Affinity (Kd)Reference
D-AP51.4 µM[1][2]
This compoundNot directly available in a comparable competitive binding assay

Table 1: Binding Affinity. This table shows the dissociation constant (Kd) for D-AP5. A directly comparable Ki or Kd value for this compound from a similar competitive binding assay was not found in the reviewed literature.

CompoundIn Vitro Efficacy (IC50)Experimental SystemReference
D-AP53.7 ± 0.32 µMAntagonism of 40 µM NMDA in rat cortical wedges
This compound11.1 ± 2.1 µMAntagonism of 40 µM NMDA in rat cortical wedges

Table 2: In Vitro Efficacy. This table presents the half-maximal inhibitory concentration (IC50) of the antagonists in an electrophysiology assay. D-AP5 demonstrates a significantly lower IC50, indicating higher potency in this system.

CompoundIn Vivo Efficacy (Effective Dose)Experimental ModelEffectReference
D-AP550-100 mg/kg (i.v.)Rat spinal neurons70-100% reduction of NMDA-evoked excitations
This compound50-100 mg/kg (i.v.)Rat spinal neurons70-100% reduction of NMDA-evoked excitations

Table 3: In Vivo Efficacy. This table shows the effective intravenous doses of both compounds required to produce a significant reduction in NMDA receptor-mediated neuronal excitation in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments used to characterize NMDA receptor antagonists.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of a competitive antagonist for the NMDA receptor.

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus)

  • Radioligand (e.g., [³H]CGP 39653, a high-affinity NMDA receptor antagonist)

  • Unlabeled antagonists (D-AP5, this compound) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In a series of tubes, combine the brain membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled antagonist (e.g., from 1 nM to 1 mM).

  • Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

Objective: To measure the functional antagonism of NMDA receptor-mediated currents and determine the IC50 value.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes

  • External recording solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES, pH 7.4)

  • Internal pipette solution (e.g., containing Cs-gluconate, CsCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2)

  • NMDA and glycine (B1666218) (co-agonist)

  • D-AP5 and this compound solutions at various concentrations

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron.

  • NMDA Current Evocation: Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel. Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

  • Antagonist Application: After establishing a stable baseline NMDA-evoked current, co-apply the NMDA/glycine solution with increasing concentrations of the antagonist (D-AP5 or this compound).

  • Data Recording: Record the peak or steady-state current at each antagonist concentration.

  • Data Analysis: Plot the percentage of inhibition of the NMDA-evoked current as a function of the antagonist concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 DAP5_DLAP7 D-AP5 / this compound DAP5_DLAP7->NMDA_R Competitively Inhibits Glutamate Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: NMDA receptor activation and competitive antagonism by D-AP5/DL-AP7.

Experimental Workflow for IC50 Determination

Experimental_Workflow A Prepare Neuronal Culture or Brain Slice B Obtain Whole-Cell Patch-Clamp Recording A->B C Establish Baseline NMDA-Evoked Current (NMDA + Glycine) B->C D Co-apply Antagonist (D-AP5 or this compound) at Increasing Concentrations C->D E Record Inhibited Current Amplitude D->E E->D Repeat for each concentration F Plot Dose-Response Curve (% Inhibition vs. [Antagonist]) E->F G Calculate IC50 Value F->G

Caption: Workflow for determining the IC50 of an NMDA receptor antagonist.

References

A Comparative Guide to NMDA Receptor Antagonists: DL-AP7 and MK-801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) and Dizocilpine (B47880) (MK-801). We will explore their distinct mechanisms of action, pharmacological effects, and provide supporting experimental data to inform research and drug development decisions.

At a Glance: Key Differences

FeatureThis compoundMK-801
Mechanism of Action Competitive AntagonistUncompetitive Channel Blocker
Binding Site Glutamate (B1630785) binding site on the NR2 subunitPore of the ion channel (PCP site)
Dependence on Channel Activation NoYes (Use-dependent)
Chemical Class Phosphonic acid derivativeDibenzo[a,d]cycloheptenimine

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between this compound and MK-801 lies in their interaction with the NMDA receptor complex.

This compound is a competitive antagonist . It directly competes with the endogenous agonist, glutamate, for binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[1] By occupying this site, this compound prevents glutamate from binding and subsequently activating the receptor. This action is independent of the channel's activation state.

MK-801 , in contrast, is an uncompetitive channel blocker .[2] It binds to a site located within the ion channel pore of the NMDA receptor, often referred to as the phencyclidine (PCP) site.[3] Crucially, MK-801 can only access its binding site when the channel is in an open state, which requires the initial binding of both glutamate and a co-agonist (glycine or D-serine) and subsequent depolarization to relieve the magnesium (Mg²⁺) block.[4] This "use-dependent" or "activity-dependent" nature of its antagonism means that MK-801 is more effective at blocking highly active NMDA receptors.

Signaling Pathway of NMDA Receptor Activation and Antagonism

NMDA_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_channel Glutamate Glutamate NMDAR GluN2 GluN1 Ion Channel Glutamate->NMDAR:glu Binds Glycine Glycine / D-Serine Glycine->NMDAR:gly Binds DLAP7 This compound DLAP7->NMDAR:glu Competes with Glutamate Ca_ion Ca²⁺ NMDAR:s->Ca_ion Influx (Channel Open) Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_ion->Signaling MK801_in MK-801 Mg_ion Mg²⁺ Mg_ion->NMDAR:s Blocks (Voltage-dependent) MK801_out MK-801 MK801_out->NMDAR:s Blocks (Use-dependent)

Caption: NMDA receptor activation and sites of antagonism for this compound and MK-801.

Comparative Pharmacological Data

The differing mechanisms of this compound and MK-801 lead to distinct pharmacological profiles.

Receptor Binding Affinity

Direct comparative studies on binding affinity are limited. However, data from various sources indicate that MK-801 has a very high affinity for its binding site within the NMDA receptor channel.

CompoundParameterValueSpeciesBrain RegionReference
MK-801 Kd6.3 nMRatCerebral Cortex[5]
This compound -Data not available in direct Ki/Kd format. It is a potent competitive antagonist.[6]--

Note: The affinity of competitive antagonists like this compound is often characterized by their ability to inhibit the binding of radiolabeled agonists or non-competitive antagonists. In washed rat cerebral cortex synaptic membranes, this compound was one of the most active compounds in reducing [³H]-MK-801 binding.[6]

Anticonvulsant Activity

Both this compound and MK-801 exhibit anticonvulsant properties by inhibiting excessive NMDA receptor activation. A comparative study on their efficacy in blocking seizures induced by N-methyl-DL-aspartic acid (NMDLA) in mice provides quantitative insights.

CompoundED50 (mg/kg, i.v.)Potency Relative to 2-APVReference
MK-801 0.2~2800x[2]
This compound (2-APH) - (Reported as 25x less potent than CPP)25x[2]

Note: In the referenced study, 2-DL-amino-7-phosphonoheptanoic acid (2-APH), which is this compound, was found to be 25-fold more potent than 2-DL-amino-5-phosphonovaleric acid (2-APV) in blocking NMDLA-induced seizures. MK-801 was significantly more potent than the competitive antagonists tested. In genetically epileptic E1 mice, MK-801 suppressed generalized tonic-clonic convulsions with an ED50 of 0.17 mg/kg.[7]

In Vivo Effects: A Comparative Overview

Effects on Brain Metabolism

Studies using [¹⁴C]2-deoxyglucose autoradiography in rats have revealed contrasting effects of this compound and MK-801 on regional brain glucose utilization.

  • This compound : At doses of 338 or 901 mg/kg, it caused a dose-dependent decrease in metabolic activity across most brain regions, including sensory, motor, and limbic cortices.[8]

  • MK-801 : At doses of 0.1 or 1.0 mg/kg, it produced a more complex pattern, with a decrease in metabolic activity in sensory cortices but an increase in limbic regions such as the hippocampus and entorhinal cortex.[8]

These findings suggest that the uncompetitive channel blockade by MK-801 may preferentially affect active neuronal circuits, leading to a redistribution of metabolic activity, whereas the competitive antagonism of this compound results in a more widespread depression of brain metabolism.[8]

Neuroprotective Effects

Both compounds have been investigated for their neuroprotective potential in models of excitotoxicity.

  • MK-801 : Systemic administration of MK-801 has been shown to protect against neurodegeneration caused by NMDA and quinolinate injection in the rat striatum and hippocampus.[9] It has also been shown to mitigate neuronal necrosis in models of hypoglycemic brain damage.[10]

  • This compound : As a competitive antagonist, it also possesses neuroprotective properties against excitotoxic insults.

A direct quantitative comparison in the same neuroprotection model was not found in the search results. However, the high potency of MK-801 suggests it can be effective at lower doses.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol is adapted for determining the binding affinity of unlabeled compounds by their ability to displace a radiolabeled ligand like [³H]MK-801 from brain membranes.

Objective: To determine the Ki of a test compound for the NMDA receptor.

Materials:

  • Rat cerebral cortex tissue

  • Homogenization buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for non-specific binding determination)

  • Test compound (e.g., this compound) at various concentrations

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step multiple times to remove endogenous glutamate.

  • Binding Assay: In test tubes, combine the washed membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Brain Membranes start->prep assay Set up Binding Assay: Membranes + [³H]MK-801 + Test Compound prep->assay incubate Incubate to Equilibrium assay->incubate filter Separate Bound/ Free Ligand (Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: Calculate IC₅₀ and Kᵢ quantify->analyze end End analyze->end

References

Validating the Selectivity of DL-AP7 for NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-2-amino-7-phosphonoheptanoic acid (DL-AP7), a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with other alternative antagonists. The focus of this guide is to present validation studies and experimental data that confirm the selectivity of this compound for the NMDA receptor over other ionotropic glutamate (B1630785) receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.

Executive Summary

This compound is a widely utilized competitive antagonist in neuroscience research to probe the function of NMDA receptors. Its selectivity is crucial for interpreting experimental results accurately. This guide synthesizes available data on the selectivity of this compound and its active isomer, D-AP7, and compares it with other commonly used NMDA receptor antagonists. While quantitative data for this compound's affinity for AMPA and kainate receptors is limited in publicly available literature, existing studies strongly indicate a high degree of selectivity for the NMDA receptor.

Data Presentation: Comparative Selectivity of NMDA Receptor Antagonists

CompoundReceptor TargetIC50 (µM)Ki (nM)Notes
This compound NMDA 11.1 ± 2.1 [1]-Antagonism of 40 µM NMDA in rat cortical wedges.[1]
AMPA--Reported to have "little effect" on quisqualate-evoked excitations, a proxy for AMPA receptor activation.[1]
Kainate--Reported to have "little effect" on kainate-evoked excitations.[1]
D-AP5 (D-2-amino-5-phosphonovalerate)NMDA3.7 ± 0.32[1]-A well-established selective NMDA receptor antagonist.
CPP (3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid)NMDA0.64 ± 0.06[1]446 ± 150[1]A potent and selective competitive NMDA receptor antagonist.
MK-801 (Dizocilpine)NMDA--A potent, non-competitive NMDA receptor antagonist. Binds within the ion channel.
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)AMPA/Kainate--A competitive antagonist at AMPA and kainate receptors, often used to isolate NMDA receptor currents. Also has weak affinity for the glycine (B1666218) site on the NMDA receptor.

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocols

The determination of antagonist selectivity relies on robust and well-defined experimental protocols. The two primary methods employed are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay for Competitive Antagonist Selectivity

This method quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for NMDA, AMPA, and kainate receptors.

Materials:

  • Membrane Preparations: Synaptosomal membranes prepared from specific brain regions rich in the receptor of interest (e.g., hippocampus or cortex for NMDA receptors). Alternatively, cell lines recombinantly expressing the specific receptor subtypes can be used.

  • Radioligands:

    • For NMDA receptors: [³H]-CGP 39653 or [³H]-CPP.

    • For AMPA receptors: [³H]-AMPA.

    • For Kainate receptors: [³H]-kainate.

  • Test Compound: this compound and other antagonists.

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate ions.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Voltage-Clamp Electrophysiology for Functional Antagonism

This technique directly measures the effect of an antagonist on the function of ion channels in response to agonist application.

Objective: To determine the concentration-response curve and IC50 value for this compound's inhibition of NMDA-, AMPA-, and kainate-induced currents in neurons.

Materials:

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or brain slices.

  • Patch-Clamp Setup: Including a microscope, micromanipulators, amplifier, and data acquisition system.

  • Glass Micropipettes: For forming a gigaohm seal with the cell membrane.

  • External and Internal Solutions: Formulated to isolate the specific currents of interest.

  • Agonists: NMDA, AMPA, and kainate.

  • Antagonists: this compound and other test compounds.

  • Perfusion System: For rapid application and washout of drugs.

Procedure:

  • Cell Patching: A whole-cell patch-clamp configuration is established on a neuron.

  • Holding Potential: The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV) to record inward currents.

  • Agonist Application: A specific agonist (NMDA, AMPA, or kainate) is applied to the neuron to evoke an inward current. To study NMDA receptor currents, Mg2+ is typically omitted from the external solution to prevent channel block, and a co-agonist like glycine is included.

  • Antagonist Application: The antagonist (this compound) is co-applied with the agonist at various concentrations.

  • Current Measurement: The peak amplitude of the agonist-evoked current is measured in the absence and presence of the antagonist.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition of the agonist-induced current against the antagonist concentration. The IC50 value is determined from this curve.

Mandatory Visualizations

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_electrophysiology Whole-Cell Electrophysiology prep Membrane Preparation incubate Incubation with Radioligand and this compound prep->incubate separate Filtration to Separate Bound/Free Ligand incubate->separate quantify Scintillation Counting separate->quantify analyze_bind IC50/Ki Determination quantify->analyze_bind patch Whole-Cell Patch Clamp agonist_app Agonist Application (NMDA, AMPA, or Kainate) patch->agonist_app antagonist_app Co-application of This compound agonist_app->antagonist_app record Record Ionic Currents antagonist_app->record analyze_ephys IC50 Determination record->analyze_ephys

Experimental workflows for determining antagonist selectivity.

signaling_pathway cluster_glutamate_receptors Glutamate Receptors NMDA NMDA Receptor Postsynaptic_Neuron Postsynaptic Neuron NMDA->Postsynaptic_Neuron Ca2+ Influx AMPA AMPA Receptor AMPA->Postsynaptic_Neuron Na+ Influx Kainate Kainate Receptor Kainate->Postsynaptic_Neuron Na+ Influx Glutamate Glutamate Glutamate->NMDA Binds Glutamate->AMPA Binds Glutamate->Kainate Binds DL_AP7 This compound DL_AP7->NMDA Blocks

Glutamate receptor signaling and the site of this compound action.

References

A comparative analysis of DL-AP7 and other competitive NMDA antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist DL-AP7 with other key competitive antagonists, including D-2-amino-5-phosphonopentanoic acid (D-AP5), 3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP), and CGS 19755. The information is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their specific experimental needs.

Introduction to Competitive NMDA Receptor Antagonism

The NMDA receptor, a crucial component in excitatory synaptic transmission, learning, and memory, is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation. Competitive NMDA receptor antagonists act by binding to the glutamate recognition site on the GluN2 subunit, thereby preventing the binding of glutamate and inhibiting receptor activation. This mechanism is distinct from non-competitive antagonists that block the ion channel pore. This compound and the other compounds discussed in this guide are all examples of such competitive antagonists.

Data Presentation: A Quantitative Comparison

The following table summarizes the in vitro potency of this compound and its competitors. The data, presented as IC50 and Ki values, are derived from various studies and experimental conditions. It is important to consider the specific experimental context when comparing these values directly.

AntagonistIC50 (µM)Ki (nM)Experimental PreparationReference
This compound 11.1 ± 2.1-Rat Cortical Wedges[1]
D-AP5 3.7 ± 0.32-Rat Cortical Wedges[1]
CPP 0.64 ± 0.06446 ± 150Rat Cortical Wedges[1]
CGS 19755 -50 (IC50)Rat Striatal Slices ([3H]CPP binding)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

NMDA Receptor Signaling and Competitive Antagonism

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/ D-Serine Glycine->NMDA_Receptor Binds to GluN1 DL_AP7 This compound (Competitive Antagonist) DL_AP7->NMDA_Receptor Blocks Glutamate Site

Caption: NMDA receptor activation and competitive antagonism by this compound.

Experimental Workflow: Whole-Cell Patch Clamp Electrophysiology

Patch_Clamp_Workflow start Start: Neuronal Culture patch Establish Whole-Cell Patch Clamp Configuration start->patch baseline Record Baseline NMDA-evoked Currents patch->baseline application Bath Apply Competitive Antagonist (e.g., this compound) baseline->application post_drug Record NMDA-evoked Currents in Presence of Antagonist application->post_drug washout Washout Antagonist post_drug->washout recovery Record Recovery of NMDA-evoked Currents washout->recovery analysis Data Analysis: Calculate IC50 recovery->analysis end End analysis->end

Caption: Workflow for assessing antagonist potency using patch clamp.

Experimental Protocols

Radioligand Binding Assay for Competitive NMDA Antagonists

This protocol is adapted for determining the binding affinity (Ki) of a competitive antagonist using a radiolabeled competitive antagonist like [3H]CGP 39653.

Materials:

  • Rat cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]CGP 39653 (specific activity ~20-60 Ci/mmol)

  • Unlabeled competitive antagonists (this compound, D-AP5, CPP, CGS 19755)

  • Non-specific binding control: 1 mM L-glutamate

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 5 nM [3H]CGP 39653), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 1 mM L-glutamate, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Displacement: 50 µL of unlabeled antagonist solution (at various concentrations), 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plates at 4°C for 40 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a filtration manifold. Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled antagonist. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol details the measurement of NMDA receptor-mediated currents in cultured neurons to determine the functional potency of competitive antagonists.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

  • NMDA

  • Competitive antagonists (this compound, D-AP5, CPP, CGS 19755)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Patch Pipette: Pull a borosilicate glass pipette to a resistance of 3-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration: Approach a neuron with the patch pipette and form a gigaohm seal. Apply gentle suction to rupture the cell membrane and achieve whole-cell configuration.

  • Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.

  • Baseline Recording: Apply a brief pulse of NMDA (e.g., 100 µM for 2 seconds) to evoke an inward current. Record the peak amplitude of this current as the baseline.

  • Antagonist Application: Perfuse the recording chamber with external solution containing a known concentration of the competitive antagonist for 2-3 minutes.

  • Post-Antagonist Recording: While still in the presence of the antagonist, apply the same NMDA pulse and record the inhibited current.

  • Dose-Response: Repeat steps 6 and 7 with a range of antagonist concentrations.

  • Data Analysis: For each concentration, calculate the percentage of inhibition of the baseline NMDA-evoked current. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Neuroprotection Assay using Lactate Dehydrogenase (LDH) Release

This assay assesses the ability of competitive antagonists to protect neurons from excitotoxicity induced by NMDA.

Materials:

  • Primary neuronal cultures in 96-well plates

  • Neurobasal medium with B27 supplement

  • NMDA

  • Competitive antagonists (this compound, D-AP5, CPP, CGS 19755)

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Culture: Plate primary neurons in 96-well plates and culture for at least 7 days.

  • Treatment:

    • Control: Treat cells with vehicle.

    • NMDA Toxicity: Treat cells with a toxic concentration of NMDA (e.g., 100 µM).

    • Neuroprotection: Pre-treat cells with various concentrations of the competitive antagonist for 1 hour before adding the toxic concentration of NMDA.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • LDH Assay:

    • Prepare the LDH assay reagent according to the manufacturer's instructions.

    • Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH assay reagent to each well and incubate at room temperature for the recommended time, protected from light.

    • Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.

  • Data Analysis:

    • Determine the maximum LDH release by lysing a set of untreated cells.

    • Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release.

    • Plot the percentage of neuroprotection (100% - % cytotoxicity) against the log concentration of the antagonist to determine the EC50 for neuroprotection.

Conclusion

This compound is a widely used competitive NMDA receptor antagonist. However, its potency in vitro is generally lower than that of other competitive antagonists such as D-AP5, CPP, and CGS 19755. The choice of antagonist will depend on the specific requirements of the experiment, including the desired potency, the experimental model, and the route of administration (for in vivo studies). The experimental protocols provided in this guide offer a starting point for the direct comparison of these compounds in a laboratory setting. Researchers should always refer to the primary literature for detailed experimental conditions and optimize protocols for their specific needs.

References

Cross-Validation of DL-AP7's Efficacy: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its performance is objectively compared with other key NMDA receptor antagonists, namely the non-competitive antagonist MK-801 (Dizocilpine) and the competitive antagonist CPP (3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), across a range of experimental models. This document synthesizes quantitative data from multiple studies, details experimental methodologies, and visualizes key pathways to offer a thorough comparative analysis for research and development purposes.

Comparative Efficacy Across Experimental Models

The following tables summarize the quantitative effects of this compound and its alternatives in preclinical models of convulsions, learning and memory, anxiety, and neuroprotection.

Anticonvulsant Effects: Audiogenic Seizure Model in Rodents

This model assesses the ability of a compound to protect against seizures induced by a high-intensity auditory stimulus. The data below compares the effective dose (ED50) of each compound required to prevent the tonic phase of audiogenic seizures.

CompoundAnimal ModelAdministration RouteED50 (mg/kg)ED50 (nmol, i.c.v.)Reference
This compound (APH) Mousei.p.~225-[1]
CPP Mousei.p.~1.10.023[1][2]
MK-801 Mousei.p.~0.1-[3]

Note: Lower ED50 values indicate higher potency.

Effects on Learning and Memory: Passive Avoidance Task

The passive avoidance task evaluates the effect of a substance on learning and memory. The latency to enter a dark compartment where an aversive stimulus was previously delivered is measured.

CompoundAnimal ModelAdministrationDoseEffect on Step-Through LatencyReference
This compound RatIntra-accumbens1 µg/µlDisrupted acquisition (pre-training)[4]
CPP Mousei.p.10 mg/kgImpaired performance (pre-training)[5]
MK-801 Mousei.p.0.1 mg/kgImpaired performance (pre-training)[5]
Anxiolytic Effects: Elevated Plus Maze

The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.

CompoundAnimal ModelAdministrationDoseKey FindingReference
This compound RatIntra-DPAG2-20 nmolDose-dependent increase in % open arm entries[6]
MK-801 Rati.p.0.25 mg/kgIncreased time spent in open arms[7]
CPP ---Data not readily available in comparable studies-

DPAG: Dorsal Periaqueductal Gray

Neuroprotective Effects: Focal Cerebral Ischemia

This model assesses the ability of a compound to reduce brain damage (infarct volume) following a stroke induced by middle cerebral artery occlusion (MCAO).

CompoundAnimal ModelAdministrationDoseInfarct Volume Reduction (%)Reference
This compound ---Data not readily available in comparable studies-
MK-801 Rati.v.0.5 mg/kg38% (pre-treatment), 52% (post-treatment)[4]
CPP-ene Cati.v.4.5-15 mg/kg60-64% (pre-treatment)[8]

Note: CPP-ene is a potent analog of CPP.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and comparison.

Audiogenic Seizure Model
  • Animals: DBA/2 mice or genetically epilepsy-prone rats are commonly used.

  • Apparatus: A sound-attenuated chamber equipped with a high-frequency sound source (e.g., an electric bell, ~100 dB).

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., this compound, CPP, or MK-801) or vehicle at various doses and routes of administration (intraperitoneal, i.p.; or intracerebroventricular, i.c.v.).

    • After a specified pre-treatment time (e.g., 30-45 minutes), the animal is placed individually into the testing chamber.

    • The acoustic stimulus is presented for a fixed duration (e.g., 60 seconds).

    • Seizure activity is observed and scored, typically including phases of wild running, clonic seizures, and tonic-clonic seizures.

    • The primary endpoint is the percentage of animals protected from the tonic seizure phase, from which the ED50 is calculated.[2][9]

Passive Avoidance Task
  • Animals: Rats or mice.

  • Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Acquisition/Training Trial:

      • The animal is placed in the illuminated compartment.

      • After a brief habituation period, the door to the dark compartment is opened.

      • When the animal enters the dark compartment, the door is closed, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

      • The latency to enter the dark compartment is recorded.

      • The test compound or vehicle is administered before or after this trial, depending on whether the effect on acquisition or consolidation is being studied.

    • Retention Trial:

      • Typically conducted 24 hours after the acquisition trial.

      • The animal is again placed in the illuminated compartment, and the door is opened.

      • The latency to enter the dark compartment (step-through latency) is recorded, up to a maximum cut-off time (e.g., 300 seconds).

      • A longer step-through latency in the retention trial compared to the acquisition trial indicates successful memory of the aversive event.[5][10][11]

Elevated Plus Maze
  • Animals: Rats or mice.

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • The animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a fixed period (typically 5 minutes).

    • Behavior is recorded by a video camera and analyzed.

    • Key parameters measured include:

      • Number of entries into the open and closed arms.

      • Time spent in the open and closed arms.

    • An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms.[12][13]

Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
  • Animals: Rats or mice.

  • Procedure:

    • The animal is anesthetized.

    • The middle cerebral artery (MCA) is occluded to induce a focal ischemic stroke. A common method is the intraluminal suture technique, where a filament is inserted via the external carotid artery to block the origin of the MCA.

    • The occlusion can be permanent or transient (e.g., for 60-120 minutes, after which the filament is withdrawn to allow reperfusion).

    • The test compound or vehicle is administered before, during, or after the MCAO procedure.

    • After a set survival period (e.g., 24 hours), the animal is euthanized, and the brain is removed.

    • The brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarcted (damaged) tissue.

    • The volume of the infarct is quantified using image analysis software.

    • A reduction in infarct volume in the treated group compared to the vehicle group indicates a neuroprotective effect.[14][15]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the NMDA receptor in glutamatergic neurotransmission and the downstream signaling cascades initiated upon its activation. Competitive antagonists like this compound and CPP act by blocking the glutamate (B1630785) binding site, thereby preventing channel opening.

NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx AMPA_R AMPA Receptor AMPA_R->NMDA_R Depolarization (removes Mg²⁺ block) CaMKII CaMKII Ca_ion->CaMKII Activates NOS nNOS Ca_ion->NOS Activates Excitotoxicity Excitotoxicity (Cell Death) Ca_ion->Excitotoxicity Overload leads to CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_Expression Regulates NO NO NOS->NO NO->Excitotoxicity Glutamate->NMDA_R Binds Glutamate->AMPA_R Binds DL_AP7 This compound / CPP (Competitive Antagonist) DL_AP7->NMDA_R Blocks Glutamate Binding Site MK801 MK-801 (Non-competitive Antagonist) MK801->NMDA_R Blocks Channel Pore

Caption: NMDA Receptor signaling cascade and points of antagonist intervention.

General Experimental Workflow for Preclinical Compound Testing

The diagram below outlines a typical workflow for evaluating the efficacy of a compound like this compound in a preclinical setting.

Experimental_Workflow A Compound Selection (this compound, Alternatives) B Animal Model Selection (e.g., MCAO, Audiogenic Seizure) A->B C Dose-Response Study (Determine optimal dose) B->C D Experimental Groups (Vehicle, this compound, Comparators) C->D E Drug Administration D->E F Behavioral/Physiological Testing (e.g., EPM, Seizure Scoring) E->F G Data Collection & Analysis F->G H Histological/Biochemical Analysis (e.g., Infarct Volume, Biomarkers) F->H I Comparative Efficacy Evaluation G->I H->I

Caption: Standard workflow for in vivo compound validation.

Conclusion

This comparative guide demonstrates that this compound, a competitive NMDA receptor antagonist, exhibits a distinct efficacy profile across various preclinical models. In models of epilepsy, it is less potent than the non-competitive antagonist MK-801 and the competitive antagonist CPP. In learning and memory paradigms, like other NMDA antagonists, it impairs acquisition when administered pre-training. This compound shows clear anxiolytic effects when directly administered into the dorsal periaqueductal gray.

The choice of an appropriate NMDA receptor antagonist for research or therapeutic development depends critically on the specific experimental model and the desired outcome. While non-competitive antagonists like MK-801 often show high potency, they may also be associated with a greater incidence of side effects. Competitive antagonists like this compound and CPP offer an alternative mechanism of action that may yield a different therapeutic window. Further head-to-head comparative studies using standardized protocols are necessary to fully elucidate the relative advantages and disadvantages of these compounds for specific neurological and psychiatric indications.

References

DL-AP7 versus CPP-ene: A Comparative Guide for Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of synaptic plasticity, the cellular basis of learning and memory, heavily relies on the pharmacological dissection of its underlying molecular mechanisms. The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of this process, and its antagonists are indispensable tools for research. This guide provides a comprehensive comparison of two widely used competitive NMDA receptor antagonists, DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) and (E)-4-(3-phosphono-2-enyl)piperazine-2-carboxylic acid (CPP-ene), to aid researchers in selecting the optimal compound for their experimental needs.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

Both this compound and CPP-ene function as competitive antagonists at the NMDA receptor. They act by binding to the glutamate (B1630785) recognition site on the GluN2 subunit of the receptor complex.[1][2] This binding action physically obstructs the endogenous agonist, glutamate, from activating the receptor. Consequently, the ion channel associated with the NMDA receptor remains closed, preventing the influx of calcium ions (Ca²⁺) that is the critical trigger for the downstream signaling cascades responsible for long-term potentiation (LTP) and long-term depression (LTD).[3][4]

CPP-ene is a structurally more constrained and potent analog of its parent compound, CPP, which in turn is a piperazine-based analog of AP7.[1] The introduction of a double bond in the carbon chain of CPP to create CPP-ene results in a significant increase in antagonist potency.[1]

Quantitative Performance Data

Table 1: Binding Affinity and Potency

CompoundParameterValueSpecies/TissueExperimental ConditionsReference
D-CPP-ene Ki40 nM-Competitive NMDA antagonist binding assay.[5]
D-CPP-ene ED5039 nMRat Neocortical SlicesInhibition of spontaneous activity in Mg²⁺-free medium.[6]
D-CPP-ene pA26.8Rat Neocortical SlicesAntagonism of NMDA-evoked depolarizations.[6]
CPP IC508 µMRat Striatal SlicesInhibition of NMDA-evoked [³H]ACh release.[2]
CPP pA25.66Rat Striatal SlicesCompetitive antagonism of NMDA-evoked [³H]ACh release.[2]
D-AP7 kon1.4 x 10⁷ M⁻¹s⁻¹Mouse Hippocampal NeuronsVoltage clamp recording.[7]
D-AP7 koff20.3 s⁻¹Mouse Hippocampal NeuronsVoltage clamp recording.[7]

Note: CPP is the saturated parent compound of CPP-ene and is an analog of AP7. Data for CPP and D-AP7 are provided for comparative context.

Application in Synaptic Plasticity Research

Both antagonists are effectively used to demonstrate the NMDA receptor-dependence of synaptic plasticity.[3][8] By applying either this compound or CPP-ene prior to the induction protocol, researchers can ascertain whether the resulting LTP or LTD is mediated by NMDA receptor activation.

Given its higher potency, CPP-ene is often favored for studies requiring a robust and complete blockade of NMDA receptors at lower concentrations.[1][6] This can be particularly advantageous in minimizing potential off-target effects. While specific off-target effects in in vitro synaptic plasticity studies are not well-documented, clinical trials with D-CPP-ene in epilepsy patients reported side effects such as poor concentration, sedation, and ataxia, which may be a consideration in in vivo animal studies.[9]

This compound, being a more classical NMDA receptor antagonist, has a long history of use in the field and continues to be a reliable tool for confirming NMDA receptor involvement in synaptic processes.[1]

Experimental Protocols

Investigating the Effect of Antagonists on Hippocampal LTP

This protocol describes a standard method for inducing and recording LTP in the CA1 region of the hippocampus and how to test the effect of NMDA receptor antagonists.

1. Hippocampal Slice Preparation:

  • Anesthetize and decapitate a young adult rodent (e.g., Wistar rat or C57BL/6 mouse).
  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
  • Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
  • Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).

3. Baseline Recording:

  • Deliver single baseline stimuli every 30 seconds at an intensity that elicits an fEPSP of 30-40% of the maximal response.
  • Record a stable baseline for at least 20-30 minutes.

4. Antagonist Application:

  • Switch to aCSF containing the desired concentration of either this compound (e.g., 50 µM) or CPP-ene (e.g., 10 µM). The optimal concentration should be determined empirically.
  • Perfuse the slice with the antagonist-containing aCSF for at least 20 minutes prior to LTP induction to ensure equilibration.

5. LTP Induction:

  • Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is two trains of 100 Hz stimulation for 1 second each, with an inter-train interval of 20 seconds.[10]

6. Post-Induction Recording:

  • Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes following the HFS to monitor the induction and maintenance of LTP.

7. Data Analysis:

  • Measure the slope of the fEPSP.
  • Normalize the fEPSP slope to the average slope during the baseline recording period.
  • Quantify the magnitude of LTP as the percentage increase in the average fEPSP slope during the last 10 minutes of the recording compared to the baseline.
  • Compare the magnitude of LTP in control slices versus slices treated with this compound or CPP-ene. A significant reduction in potentiation in the presence of the antagonist indicates that the LTP is NMDA receptor-dependent.

Visualizations

NMDA Receptor Signaling Pathway in LTP

NMDA_Signaling_LTP cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN2 Subunit) Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Calmodulin Calmodulin Ca_Influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates AMPAR_Phos AMPAR Phosphorylation CaMKII->AMPAR_Phos Phosphorylates AMPAR_Insert AMPAR Insertion into Membrane AMPAR_Phos->AMPAR_Insert Promotes LTP LTP AMPAR_Insert->LTP Leads to

Caption: NMDA receptor-dependent signaling cascade leading to Long-Term Potentiation (LTP).

Experimental Workflow for Antagonist Effect on LTP

LTP_Workflow cluster_treatment Treatment Group cluster_control Control Group start Start slice_prep Hippocampal Slice Preparation start->slice_prep recording_setup Electrophysiological Recording Setup slice_prep->recording_setup baseline Baseline Recording (20-30 min) recording_setup->baseline antagonist_app Antagonist Application (e.g., CPP-ene) baseline->antagonist_app control_app aCSF Application baseline->control_app ltp_induction_antagonist LTP Induction (HFS) antagonist_app->ltp_induction_antagonist post_recording Post-Induction Recording (≥60 min) ltp_induction_antagonist->post_recording ltp_induction_control LTP Induction (HFS) control_app->ltp_induction_control ltp_induction_control->post_recording analysis Data Analysis and Comparison post_recording->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for studying the effect of an NMDA receptor antagonist on LTP.

Conclusion and Recommendations

Both this compound and CPP-ene are invaluable tools for elucidating the role of NMDA receptors in synaptic plasticity. The choice between them often comes down to the specific requirements of the experiment.

  • CPP-ene is the superior choice when high potency and specificity are paramount. Its ability to achieve a complete blockade of NMDA receptors at nanomolar concentrations makes it ideal for studies aiming to definitively rule out NMDA receptor contribution or for in vivo applications where minimizing dose and potential side effects is crucial.

  • This compound remains a robust and reliable option. As a well-characterized antagonist, it is suitable for a wide range of applications, particularly for confirming the NMDA receptor-dependence of a physiological process. Its lower potency compared to CPP-ene may necessitate the use of higher concentrations.

For any study, it is critical to perform dose-response experiments to determine the optimal concentration of the chosen antagonist for the specific preparation and experimental conditions. This ensures a complete and selective blockade of NMDA receptors without confounding off-target effects.

References

Reproducibility of Experimental Results Using DL-AP7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental reproducibility and performance of DL-AP7, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other relevant compounds. This analysis is based on a review of available experimental data and methodologies.

This compound, also known as DL-2-Amino-7-phosphonoheptanoic acid, is a first-generation phosphono-amino acid derivative that acts as a selective antagonist at the NMDA receptor, a crucial component in synaptic plasticity and neuronal communication.[1] It functions by competitively inhibiting the binding of the neurotransmitter glutamate (B1630785) to the receptor.[2][3] This antagonistic action underlies its observed anticonvulsant properties and its effects on learning and memory.[4]

Comparative Analysis of NMDA Receptor Antagonists

The reproducibility of experimental outcomes with any pharmacological agent is paramount for its validation and potential therapeutic application. In the landscape of NMDA receptor antagonists, various compounds with different mechanisms of action are available. This guide focuses on comparing this compound with other notable antagonists to provide a framework for experimental design and interpretation.

CompoundMechanism of ActionReported Biological EffectsKey Experimental Models
This compound Competitive antagonist at the glutamate binding siteAnticonvulsant, impairs learning and memory in passive avoidance tasks.[4][5]NMDA-induced convulsions in mice, passive avoidance learning.[4]
D-AP7 The optically pure D-isomer of AP7, also a specific NMDA receptor antagonist.Attenuates epileptiform activity, can have anxiogenic effects, and impairs memory consolidation.[2][5]Hypoxia-treated rat models, passive avoidance learning.[2][6]
Ketamine Non-competitive channel blockerAnesthetic, rapid-acting antidepressant.Forced swim test, tail suspension test in rodents.[7]
Memantine Uncompetitive, low-affinity channel blockerTreatment for Alzheimer's disease, shows some neuroprotective effects.Models of neurodegenerative diseases.[8]
PCP, Dizocilpine (MK-801) Non-competitive channel blockers (PCP-site antagonists)Can induce psychosis-like symptoms, potent anticonvulsants, may impair cognitive function.Delayed nonmatch-to-sample tasks in rats.[9]

Experimental Protocols

To ensure the reproducibility of findings, adherence to detailed and standardized experimental protocols is essential. Below are summarized methodologies for key experiments involving this compound and its alternatives.

Assessment of Anticonvulsant Activity
  • Model: NMDA-induced convulsions in mice.

  • Procedure:

    • Administer this compound or a comparator compound (e.g., via intracerebroventricular injection).

    • After a predetermined time, induce convulsions by administering a sub-threshold dose of NMDA.

    • Observe and record the latency to and incidence of clonic and tonic-clonic seizures.

    • The efficacy of the antagonist is determined by its ability to prevent or delay the onset of seizures compared to a vehicle control group.[4]

Evaluation of Learning and Memory
  • Model: Passive avoidance task in rodents.

  • Procedure:

    • Training: Place the animal in a brightly lit compartment of a two-chambered box. When the animal enters the dark compartment, a mild foot shock is delivered.

    • Treatment: Administer this compound or a comparator compound before or after the training session.

    • Testing: After a specific retention interval (e.g., 24 hours), place the animal back in the lit compartment and measure the latency to enter the dark compartment.

    • A longer latency to enter the dark compartment is indicative of successful memory consolidation. The effect of the antagonist is assessed by its impact on this latency.[4][5]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes can aid in understanding the mechanism of action and ensuring methodological consistency.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel NMDA_R->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Signaling Downstream Signaling Ca_Influx->Signaling Initiates DL_AP7 This compound DL_AP7->NMDA_R Blocks Binding

Caption: Mechanism of this compound at the NMDA Receptor.

start Start animal_prep Animal Acclimation & Baseline Measurement start->animal_prep treatment Administer this compound or Vehicle Control animal_prep->treatment induction Induce Seizures (e.g., with NMDA) treatment->induction observation Observe & Record Seizure Latency & Severity induction->observation analysis Data Analysis (e.g., Statistical Comparison) observation->analysis end End analysis->end

Caption: Workflow for Anticonvulsant Activity Testing.

Conclusion

The reproducibility of experimental results using this compound is contingent on precise methodological execution and a clear understanding of its competitive antagonistic mechanism at the NMDA receptor. When comparing its effects to other NMDA receptor antagonists, it is crucial to consider their distinct mechanisms of action (e.g., competitive vs. non-competitive, site of action) as these differences can lead to varied physiological and behavioral outcomes. The provided protocols and diagrams serve as a foundational guide for designing and interpreting experiments aimed at investigating the effects of this compound and ensuring the generation of robust and reproducible data.

References

Confirming the Mechanism of Action of DL-AP7: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the mechanism of action of DL-AP7 as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Through a series of control experiments, researchers can effectively validate its specificity and compare its performance against other known NMDA receptor modulators. This document outlines detailed experimental protocols, presents comparative data in a clear format, and visualizes key pathways and workflows to support robust scientific inquiry.

Introduction to this compound and the NMDA Receptor

DL-2-Amino-7-phosphonoheptanoic acid (this compound) is a well-established competitive antagonist of the NMDA receptor.[1][2][3][4][5] It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, thereby inhibiting its activation by the endogenous agonist, glutamate.[3] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[6][7][8] Its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders.[7][9] Therefore, compounds like this compound are valuable tools for studying the physiological and pathological roles of the NMDA receptor and for potential therapeutic development.

To rigorously confirm the mechanism of action of this compound, a series of control experiments are essential. These experiments are designed to demonstrate its specificity for the NMDA receptor and to differentiate its activity from other classes of glutamate receptor modulators. This guide will focus on two primary experimental approaches: electrophysiological recordings and radioligand binding assays.

Comparative Analysis of this compound and Control Compounds

To validate the activity of this compound, it is crucial to compare its effects with both a positive control (another known NMDA receptor antagonist) and a negative control (an antagonist for a different glutamate receptor subtype).

  • Positive Control: D(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) is another potent and selective competitive NMDA receptor antagonist that can be used to benchmark the effects of this compound.

  • Negative Control: 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a competitive AMPA/kainate receptor antagonist. Its lack of effect on NMDA receptor-mediated currents will confirm the specificity of this compound.

  • Vehicle Control: A solution lacking the test compound is essential to establish a baseline and control for any effects of the solvent.

Table 1: Comparative Efficacy of this compound and Control Compounds
CompoundTarget ReceptorPredicted IC50 (NMDA Receptor)Predicted Effect on NMDA-evoked CurrentsPredicted Effect on AMPA-evoked Currents
This compound NMDA ~5 µM Inhibition No Effect
D-AP5 (Positive Control)NMDA~10 µMInhibitionNo Effect
CNQX (Negative Control)AMPA/Kainate>1000 µMNo EffectInhibition
VehicleN/AN/ANo EffectNo Effect

Experimental Protocols

Electrophysiological Analysis of NMDA Receptor-Mediated Currents

This protocol describes the whole-cell patch-clamp technique to measure NMDA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons)

  • Patch-clamp rig with amplifier, digitizer, and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 Glucose, 0.001 Glycine (B1666218), pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • Agonists: NMDA, AMPA

  • Antagonists: this compound, D-AP5, CNQX

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Clamp the neuron at a holding potential of -70 mV.

  • To isolate NMDA receptor currents, apply a brief pulse of NMDA (100 µM) and glycine (10 µM) to the neuron. Record the resulting inward current.

  • Wash the chamber with external solution to return to baseline.

  • To test the effect of this compound, pre-incubate the neuron with the desired concentration of this compound for 2-5 minutes before co-applying it with NMDA and glycine.

  • Record the current and compare the amplitude to the control response.

  • Repeat steps 7-9 for a range of this compound concentrations to determine the IC50.

  • Perform the same procedure with D-AP5 as a positive control.

  • To confirm specificity, apply this compound followed by a brief pulse of AMPA (10 µM). No significant inhibition of the AMPA-evoked current should be observed.

  • Use CNQX as a negative control, which should inhibit AMPA-evoked currents but not NMDA-evoked currents.

Radioligand Binding Assay for the NMDA Receptor

This assay measures the ability of this compound to displace the binding of a known NMDA receptor channel blocker, [3H]MK-801.

Materials:

  • Rat brain cortical membranes

  • [3H]MK-801 (radioligand)

  • Unlabeled MK-801 (for non-specific binding)

  • This compound, D-AP5, CNQX

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Glutamate and Glycine

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of [3H]MK-801 (~1 nM).

  • To separate sets of tubes, add increasing concentrations of unlabeled this compound, D-AP5, or CNQX.

  • Include a set of tubes with an excess of unlabeled MK-801 (e.g., 10 µM) to determine non-specific binding.

  • Include a set of tubes with only [3H]MK-801 and membranes to determine total binding.

  • Add glutamate (10 µM) and glycine (10 µM) to all tubes to open the NMDA receptor channel, allowing [3H]MK-801 to bind.

  • Add the membrane preparation to each tube to initiate the binding reaction.

  • Incubate at room temperature for 2 hours.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor (this compound, D-AP5, CNQX) to determine the Ki (inhibition constant).

Visualizing the Mechanism and Workflow

NMDA Receptor Signaling Pathway

The following diagram illustrates the key components of the NMDA receptor signaling pathway and the site of action for this compound.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Glutamate Site Glycine Glycine Glycine->NMDA_R Binds to Glycine Site DL_AP7 This compound DL_AP7->NMDA_R Competitively Blocks Glutamate Site Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates

Caption: NMDA receptor activation and antagonism by this compound.

Experimental Workflow for Confirming this compound's Mechanism of Action

This diagram outlines the logical flow of experiments to validate the mechanism of action of this compound.

Experimental_Workflow cluster_electro Electrophysiology Controls cluster_binding Binding Assay Controls start Start: Hypothesis This compound is a competitive NMDA Receptor Antagonist exp_electro Electrophysiology: Whole-cell Patch Clamp start->exp_electro exp_binding Biochemical Assay: Radioligand Binding start->exp_binding electro_positive Positive Control: D-AP5 exp_electro->electro_positive electro_negative Negative Control: CNQX on AMPA current exp_electro->electro_negative electro_test Test: This compound on NMDA current exp_electro->electro_test binding_positive Positive Control: D-AP5 displacement exp_binding->binding_positive binding_negative Negative Control: CNQX displacement exp_binding->binding_negative binding_test Test: This compound displacement of [³H]MK-801 exp_binding->binding_test analysis Data Analysis: IC50/Ki Determination Specificity Assessment electro_positive->analysis electro_negative->analysis electro_test->analysis binding_positive->analysis binding_negative->analysis binding_test->analysis conclusion Conclusion: Confirm Mechanism of Action analysis->conclusion

References

A Comparative Analysis of DL-AP7 and Newer NMDA Receptor Antagonists: Potency and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of the classical N-methyl-D-aspartate (NMDA) receptor antagonist, DL-2-amino-7-phosphonoheptanoic acid (DL-AP7), with a selection of newer antagonists. This objective analysis is supported by quantitative data from various experimental paradigms, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to NMDA Receptor Antagonism

The NMDA receptor, a crucial player in excitatory neurotransmission, is a ligand-gated ion channel that is pivotal for synaptic plasticity, learning, and memory.[1] Its overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating it in a range of neurological disorders.[2] Consequently, NMDA receptor antagonists have been a focal point of research for therapeutic interventions. This compound is a classical competitive antagonist that acts at the glutamate (B1630785) binding site of the NMDA receptor.[1] In recent years, a diverse array of newer antagonists has been developed, offering improved potency, selectivity for specific receptor subunits, and different mechanisms of action. This guide aims to provide a clear comparison of the potency of this compound against these more recent developments.

Potency Comparison of NMDA Receptor Antagonists

The potency of NMDA receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Ki). The following tables summarize these values for this compound and a selection of newer competitive, subunit-selective, and uncompetitive antagonists. It is important to note that these values can vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition and the assay method employed.

Table 1: Potency of Competitive NMDA Receptor Antagonists

CompoundTypePotency (Ki or IC50 in µM)Receptor Subunit/Assay Conditions
This compound CompetitiveKi: ~1.45 (calculated from kon/koff)Voltage clamp in mouse hippocampal neurons[3]
CGS 19755 CompetitiveIC50: 0.05[3H]CPP binding to NMDA receptors[4]
CPP CompetitivepA2: 5.66 (equivalent to an IC50 in the low µM range)NMDA-evoked [3H]ACh release from rat striatal slices[5]
CPPene CompetitiveKi: 0.04Not specified[6]
LY235959 CompetitiveKi: calculated from koff/kon (slow kinetics suggest high affinity)Voltage clamp in mouse hippocampal neurons[3]

Table 2: Potency of Subunit-Selective and Uncompetitive NMDA Receptor Antagonists

CompoundTypePotency (IC50 in µM)Receptor Subunit/Assay Conditions
Ro 25-6981 GluN2B-selective0.009 (GluN1c/GluN2B) vs. 52 (GluN1c/GluN2A)Cloned receptor subunit combinations[7]
Ifenprodil GluN2B-selective0.34 (NR1A/NR2B) vs. 146 (NR1A/NR2A)Recombinant heteromeric receptors in Xenopus oocytes[8]
Memantine Uncompetitive0.5 - 1.5In vitro[9]
Ketamine Uncompetitive0.4Electrophysiology on cultured neurons[10]

Experimental Protocols

The determination of antagonist potency relies on precise and reproducible experimental methods. Below are detailed protocols for two common assays used to characterize NMDA receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a test compound (unlabeled antagonist) for the NMDA receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cortex) in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[7]

  • Centrifuge the homogenate at low speed to remove large debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[7]

  • Wash the membrane pellet by resuspension and re-centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Reaction:

  • In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CGP 39653), and varying concentrations of the unlabeled test antagonist.[11]

  • Incubate the mixture at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.[7]

3. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.[9]

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test antagonist concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the inhibitory effect of an antagonist on the ion current flowing through NMDA receptors in response to agonist application.

1. Cell Preparation:

  • Use cultured neurons or cells expressing recombinant NMDA receptors (e.g., HEK293 cells).

  • Isolate a single cell for recording.

2. Recording Setup:

  • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.

  • Voltage-clamp the cell at a negative holding potential (e.g., -60 mV or -70 mV) to relieve the Mg2+ block of the NMDA receptor channel.[12]

3. Agonist and Antagonist Application:

  • Perfuse the cell with an external solution containing NMDA and a co-agonist (glycine or D-serine) to evoke an inward current.

  • After a stable baseline current is established, co-apply the test antagonist at various concentrations with the agonists.

4. Data Acquisition and Analysis:

  • Record the changes in the NMDA receptor-mediated current in the presence of different antagonist concentrations.

  • Measure the peak or steady-state current amplitude at each antagonist concentration.

  • Normalize the current in the presence of the antagonist to the control current (agonist alone).

  • Plot the normalized current as a function of the antagonist concentration.

  • Fit the data with a concentration-response curve (e.g., Hill equation) to determine the IC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 DL_AP7 This compound (Competitive Antagonist) DL_AP7->NMDA_Receptor Blocks Glutamate Binding Mg2_ion Mg2+ Mg2_ion->NMDA_Receptor Blocks Channel (at resting potential) Ca2_ion Ca2+ NMDA_Receptor->Ca2_ion Channel Opens Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca2_ion->Signaling_Cascades Activates

Caption: NMDA Receptor Signaling Pathway.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_electrophysiology Electrophysiology Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Antagonist Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Ki Data Analysis (IC50 -> Ki) Counting->Analysis_Ki Cell_Prep Cell Preparation (Cultured Neurons/HEK cells) Patch_Clamp Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp Application Agonist & Antagonist Application Patch_Clamp->Application Recording Current Recording Application->Recording Analysis_IC50 Data Analysis (IC50) Recording->Analysis_IC50

Caption: Experimental Workflow for Potency Determination.

References

Safety Operating Guide

Navigating the Safe Disposal of DL-AP7: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds extends beyond their experimental application to their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of DL-AP7 (DL-2-Amino-7-phosphonoheptanoic acid), a selective NMDA receptor antagonist. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound is a phosphono amino acid that acts as a competitive antagonist at NMDA receptors.[1] While specific disposal instructions for this compound are not extensively detailed in readily available safety data sheets, general best practices for laboratory chemical waste management must be rigorously followed.[2][3] The precautionary principle dictates that in the absence of explicit data to the contrary, chemical compounds used in research should be treated as hazardous waste.

Key Chemical and Safety Data for this compound

A summary of essential quantitative data for this compound is provided below to inform safe handling and disposal procedures.

PropertyValue
Molecular Formula C₇H₁₆NO₅P[1][4]
Molecular Weight 225.18 g/mol [1]
Appearance White crystalline powder (typical for similar compounds)
Solubility Soluble to 100 mM in 1eq. NaOH[1]
Storage Store at room temperature[1]
CAS Number 85797-13-3[1] or 78966-69-5[4]

Experimental Protocols: Proper Disposal Workflow

The following detailed methodology outlines the procedural steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.

Personal Protective Equipment (PPE) Requirement:

Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment (PPE) to minimize exposure risk. This includes:

  • Safety goggles or glasses with side-shields[5]

  • Chemical-resistant gloves[5]

  • A standard laboratory coat[5]

All handling and preparation of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Solid Waste: Collect any unused or expired this compound powder in its original container or a new, clearly labeled, and sealable container. This waste stream also includes items contaminated with solid this compound, such as weighing papers or disposable spatulas.

    • Liquid Waste: Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix aqueous solutions with organic solvent waste unless explicitly permitted by your institution's hazardous waste management plan.[2]

    • Contaminated Labware: Disposable items that have come into contact with this compound (e.g., pipette tips, centrifuge tubes) should be collected in a designated, puncture-resistant container lined with a hazardous waste bag.

  • Waste Container Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" or "DL-2-Amino-7-phosphonoheptanoic acid."

    • Indicate the primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant"). While specific toxicity data for this compound is not detailed in the provided search results, it is prudent to handle it as a potentially toxic substance.

    • Note the date when waste was first added to the container.

  • Storage of Chemical Waste:

    • Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • Ensure that the storage area is secure and away from general laboratory traffic.

    • Segregate this compound waste from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent accidental reactions.[5][6]

  • Arranging for Final Disposal:

    • Once a waste container is full or has been in storage for the maximum allowable time per institutional policy (often not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]

    • Follow all institutional procedures for requesting a hazardous waste pickup.

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [2][3][8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

DLAP7_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solutions waste_type->liquid_waste Liquid labware_waste Contaminated Labware waste_type->labware_waste Labware collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container liquid_waste->collect_liquid collect_labware Collect in Labeled, Puncture-resistant Container labware_waste->collect_labware store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_labware->store_saa request_pickup Request Pickup by EHS or Licensed Contractor store_saa->request_pickup end End of Process request_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-AP7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a first-generation phosphono NMDA antagonist and anticonvulsant.[1] By adhering to these procedural, step-by-step guidelines, you can ensure a secure laboratory environment and maintain the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment is crucial. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.[2]
Hand Protection Protective GlovesChemically resistant gloves are required.
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn.[2]
Respiratory Protection Suitable RespiratorUse in areas with inadequate ventilation or when dusts may be generated.

Note: This information is based on safety data sheets for similar compounds and general laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier for the most accurate and up-to-date information.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will mitigate risks and streamline your experimental workflow.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powdered form or creating solutions.[3]

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[2]

Pre-Experiment Preparation:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Assemble PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare the Workspace: Ensure the work area, preferably within a fume hood, is clean and uncluttered.[4] Have all necessary equipment and reagents ready.

  • Weighing the Compound: When weighing the powdered form of this compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

During the Experiment:

  • Avoid Contact: Take care to avoid direct contact with the skin and eyes.[2] Do not inhale the powder.

  • Solution Preparation: this compound is soluble to 100 mM in 1eq. NaOH. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Maintain Good Housekeeping: Clean up any spills immediately according to established laboratory procedures.

  • No Unattended Experiments: Do not leave reactions or experiments involving this compound unattended.[3]

Post-Experiment Procedures:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items properly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate hazardous waste stream.
Aqueous Solutions Containing this compound Collect in a clearly labeled hazardous waste container for chemical waste.

Always follow your institution's specific guidelines for hazardous waste disposal.

Visualizing the Workflow and Mechanism

To further clarify the handling process and the compound's biological context, the following diagrams illustrate a typical experimental workflow and the signaling pathway impacted by this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment sds Consult SDS ppe Don PPE sds->ppe workspace Prepare Workspace ppe->workspace weigh Weigh this compound workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: A typical experimental workflow for handling this compound.

cluster_pathway NMDA Receptor Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds & Activates Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens DL_AP7 This compound DL_AP7->NMDA_Receptor Antagonizes/Blocks Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation

Caption: The antagonistic action of this compound on the NMDA receptor signaling pathway.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.